molecular formula C15H15NO4S B1361820 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester CAS No. 50998-74-8

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

Cat. No.: B1361820
CAS No.: 50998-74-8
M. Wt: 305.4 g/mol
InChI Key: PNBYWOIWUKQGPR-UHFFFAOYSA-N
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Description

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(18,19)16-14-6-4-3-5-13(14)15(17)20-2/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBYWOIWUKQGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353268
Record name 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester
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Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50998-74-8
Record name Methyl 2-[[(4-methylphenyl)sulfonyl]amino]benzoate
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Record name 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester
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Record name Benzoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester
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Foundational & Exploratory

Synthesis of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, also known as methyl 2-(p-toluenesulfonamido)benzoate, is a sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis.[1] Sulfonamides are a critical class of organic compounds, recognized for their diverse biological activities, including serving as inhibitors for enzymes like methionine aminopeptidase-2 (MetAP2), and acting as key intermediates in the development of cancer therapies.[1] The structural backbone of this molecule, featuring a tosyl group attached to an anthranilate core, provides a versatile scaffold for further chemical modification.

This guide presents a comprehensive overview of the synthesis, purification, and characterization of this compound. It is designed for researchers and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and rationale that govern the synthetic strategy.

Synthetic Strategy and Core Principles

The most direct and efficient method for preparing the title compound is through the nucleophilic substitution reaction between methyl 2-aminobenzoate (methyl anthranilate) and 4-toluenesulfonyl chloride (tosyl chloride).[1]

Reaction Causality:

The core of this synthesis lies in the nucleophilicity of the primary amine group (-NH₂) on the methyl anthranilate ring and the electrophilicity of the sulfur atom in the tosyl chloride (-SO₂Cl).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl anthranilate initiates a nucleophilic attack on the electron-deficient sulfur atom of tosyl chloride.

  • Leaving Group Departure: This attack forms a transient intermediate, which subsequently collapses with the departure of the chloride ion (Cl⁻), an excellent leaving group.

  • Acid Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the starting amine (which would render it non-nucleophilic) and to drive the reaction equilibrium towards the product, a base such as triethylamine (Et₃N) is essential. The base neutralizes the HCl, forming triethylammonium chloride.

The overall transformation is a classic example of sulfonamide bond formation, a robust and widely utilized reaction in organic synthesis.

Reaction Mechanism Diagram

The following diagram illustrates the step-by-step molecular mechanism.

reaction_mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products MA Methyl Anthranilate Int Tetrahedral Intermediate MA->Int Nucleophilic Attack TsCl Tosyl Chloride TsCl->Int Base Base (Et3N) Salt Base·HCl Salt Base->Salt HCl Neutralization Product Target Molecule Int->Product Chloride Elimination

Caption: Figure 1: Reaction Mechanism

Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis and purification of the target compound.[1]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityNotes
Methyl 2-aminobenzoateC₈H₉NO₂151.165 mmol (0.756 g)Starting material
4-Toluenesulfonyl chlorideC₇H₇ClO₂S190.656 mmol (1.144 g)Acylating agent
Triethylamine (Et₃N)C₆H₁₅N101.19q.s.Base, to maintain pH 7-8
Tetrahydrofuran (THF)C₄H₈O72.1110 mLReaction solvent
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93As neededExtraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Ethanol (EtOH)C₂H₆O46.07As neededRecrystallization solvent
n-HexaneC₆H₁₄86.18As neededFor crystal growth
Water (H₂O)H₂O18.02As neededFor workup
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-aminobenzoate (5 mmol) in tetrahydrofuran (10 mL).

  • pH Adjustment: Add triethylamine dropwise to the solution until the pH is maintained between 7 and 8. This step is crucial to neutralize the in-situ generated HCl.

  • Addition of Tosyl Chloride: Add 4-toluenesulfonyl chloride (6 mmol) to the solution. The tosyl chloride may initially be a suspension.

  • Reflux: Heat the reaction mixture to reflux. Continue refluxing with vigorous stirring until all the 4-toluenesulfonyl chloride has been consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the tetrahydrofuran solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Add water (20 mL) to the resulting residue. This step dissolves the triethylammonium chloride salt and any other water-soluble impurities.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 20 mL). The organic product will preferentially dissolve in the dichloromethane layer.

  • Drying: Combine the organic layers and dry them over anhydrous sodium sulfate. This removes trace amounts of water from the organic phase.

  • Final Solvent Evaporation: Filter off the sodium sulfate and remove the dichloromethane under reduced pressure to yield the crude solid product.

Purification
  • Recrystallization: Further purification is effectively achieved by recrystallization from ethanol.[1] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. A reported yield for this procedure is 83.7%.[1]

  • Crystal Growth (for X-ray analysis): Single crystals suitable for X-ray crystallography can be obtained by the slow diffusion of n-hexane into an ethanol solution of the purified compound.[1]

Characterization

The identity and purity of the final product, this compound (C₁₅H₁₅NO₄S, M.W. 305.35 g/mol ), should be confirmed.[][3]

  • Melting Point: 115-116°C[]

  • Spectroscopy: Analysis by NMR (¹H, ¹³C) and IR spectroscopy should be performed to confirm the molecular structure.

  • X-ray Crystallography: Confirms the three-dimensional structure and reveals details such as an intramolecular N—H⋯O hydrogen bond.[1]

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire experimental process.

workflow Figure 2: Experimental Workflow A 1. Dissolve Methyl Anthranilate in THF & Add Base B 2. Add Tosyl Chloride A->B Setup C 3. Reflux until Reaction is Complete B->C Reaction D 4. Solvent Evaporation (Rotary Evaporator) C->D Workup Start E 5. Aqueous Workup (Add H2O) D->E F 6. Extraction with CH2Cl2 E->F G 7. Dry Organic Layer (Anhydrous Na2SO4) F->G H 8. Final Evaporation to Yield Crude Product G->H Isolation I 9. Purification by Recrystallization (Ethanol) H->I Purification J 10. Characterization (MP, NMR, IR) I->J Analysis

Caption: Figure 2: Experimental Workflow

Conclusion

The synthesis of this compound via the tosylation of methyl anthranilate is a robust and high-yielding procedure. The causality of the reaction is well-understood, relying on the fundamental principles of nucleophilic substitution at a sulfonyl group. Careful execution of the workup and purification steps, particularly recrystallization, is key to obtaining a high-purity product. This guide provides the necessary detail for researchers to confidently replicate this synthesis and utilize the product as a valuable intermediate in further discovery efforts.

References

  • Title: Methyl 2-(p-toluenesulfonamido)benzoate Source: National Center for Biotechnology Information (NCBI), PubMed Central URL: [Link]

  • Source: Google Patents (CN103755603A)

Sources

A Technical Guide to the Physicochemical Properties of Methyl 2-(tosylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

Methyl 2-(tosylamino)benzoate, also known as methyl 2-(p-toluenesulfonamido)benzoate, is a sulfonamide derivative of methyl anthranilate. Its molecular structure features a methyl ester and a tosyl-protected amine on a benzene ring, making it a strategically important and versatile intermediate in modern organic synthesis. The tosyl group (p-toluenesulfonyl) serves as a robust protecting group for the amine, which is stable to a wide range of reaction conditions. More importantly, the electron-withdrawing nature of the tosyl group significantly increases the acidity of the N-H proton, facilitating N-alkylation and N-arylation reactions. This property, combined with the reactivity of the methyl ester, makes the compound a valuable precursor for the synthesis of complex nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and bioactive molecules. This guide provides a comprehensive overview of its core properties, synthesis, and chemical behavior for professionals in research and drug development.

Physicochemical and Crystallographic Properties

The fundamental physical and structural properties of Methyl 2-(tosylamino)benzoate are critical for its handling, reaction setup, and purification. The compound exists as a stable crystalline solid at room temperature. Detailed crystallographic analysis has been performed, confirming its molecular conformation.[1]

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₄S[1]
Molecular Weight 305.34 g/mol [1]
Physical Appearance Crystalline solid[1]
Melting Point Data not widely published; expected to be a solid with a defined melting point. N-Methyl-p-toluenesulfonamide, a related compound, melts at 76-79 °C.N/A
Solubility Poorly soluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. The related methyl p-toluenesulfonate is soluble in ether and benzene.[2]N/A
Crystal System Monoclinic[1]
Space Group P2₁/c[1]

The molecular structure is stabilized by an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen of the ester, forming a six-membered ring motif (S(6) graph-set).[1] This interaction influences the molecule's conformation, with the two benzene rings being nearly orthogonal to each other (dihedral angle of 84.36°).[1]

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for validating the synthesis and purity of Methyl 2-(tosylamino)benzoate. The following data represent the expected spectroscopic signatures for the compound based on its structure.

Spectroscopy Expected Signature
¹H NMR δ ~10.5-11.0 ppm (s, 1H): Acidic N-H proton of the sulfonamide. δ ~7.8-8.0 ppm (d, 2H): Aromatic protons on the tosyl ring ortho to the sulfonyl group. δ ~7.2-7.8 ppm (m, 6H): Overlapping signals from the four protons of the benzoate ring and the two protons on the tosyl ring meta to the sulfonyl group. δ ~3.8-3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons. δ ~2.4 ppm (s, 3H): Methyl (-CH₃) protons of the tosyl group.
¹³C NMR δ ~168 ppm: Carbonyl carbon of the ester. δ ~144 ppm: Aromatic carbon of the tosyl ring attached to the sulfonyl group. δ ~140 ppm: Aromatic carbon of the benzoate ring attached to the nitrogen. δ ~115-135 ppm: Region for the remaining 10 aromatic carbons. δ ~52 ppm: Methyl ester carbon (-OCH₃). δ ~21 ppm: Methyl carbon of the tosyl group.
IR (cm⁻¹) ~3250 cm⁻¹: N-H stretching vibration. ~1700 cm⁻¹: C=O stretching of the ester. ~1340 & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl group. ~1600 & ~1480 cm⁻¹: C=C stretching of the aromatic rings.
Mass Spec (EI) m/z 305: Molecular ion (M⁺). m/z 274: [M - OCH₃]⁺, loss of the methoxy group. m/z 155: [CH₃C₆H₄SO₂]⁺, the tosyl cation. m/z 150: [M - CH₃C₆H₄SO₂H]⁺, loss of p-toluenesulfonic acid. m/z 91: [C₇H₇]⁺, the tropylium cation from the tosyl group.

Synthesis and Experimental Protocol

The most direct and common synthesis of Methyl 2-(tosylamino)benzoate is the reaction between commercially available methyl 2-aminobenzoate (methyl anthranilate) and 4-methylbenzenesulfonyl chloride (tosyl chloride).[1]

Reaction Mechanism and Rationale

The synthesis is a nucleophilic acyl substitution where the amino group of methyl anthranilate attacks the electrophilic sulfur atom of tosyl chloride. The reaction requires a base, typically pyridine or triethylamine, which serves two critical functions:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

  • Catalyst (in the case of pyridine): It can form a highly reactive sulfonylpyridinium salt intermediate, which is then attacked by the amine.

The choice of solvent is typically an aprotic solvent like dichloromethane (DCM) or pyridine itself if used in excess.

Step-by-Step Experimental Protocol

Materials:

  • Methyl 2-aminobenzoate

  • 4-Methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl)

  • Pyridine (anhydrous) or Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve methyl 2-aminobenzoate (1.0 eq.) in anhydrous DCM. Add pyridine or TEA (1.5 eq.).

  • Addition of Tosyl Chloride: Cool the solution to 0 °C in an ice bath. Add tosyl chloride (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise significantly. Causality Note: The reaction is exothermic; slow addition prevents side reactions and ensures controlled conversion.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Extraction: Quench the reaction by adding 1 M HCl to neutralize excess pyridine/TEA. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. Causality Note: The acid wash removes the amine base, the bicarbonate wash removes any residual acid, and the brine wash removes bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure Methyl 2-(tosylamino)benzoate.

Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification Phase A 1. Dissolve Methyl Anthranilate & Base (Pyridine/TEA) in DCM B 2. Cool to 0°C A->B C 3. Add Tosyl Chloride (1.1 eq) B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench with 1M HCl D->E F 6. Extract with DCM E->F G 7. Wash with HCl, H₂O, NaHCO₃, Brine F->G H 8. Dry with MgSO₄ G->H I 9. Filter & Concentrate H->I J 10. Recrystallize I->J K Pure Product J->K G cluster_reactions Key Transformations main Methyl 2-(tosylamino)benzoate deprotonation N-Deprotonation main->deprotonation Base (e.g., Cs₂CO₃) hydrolysis 2-(Tosylamino)benzoic Acid main->hydrolysis Base (e.g., LiOH), then H₃O⁺ deprotection Methyl Anthranilate main->deprotection Deprotection Cond. (e.g., Cs₂CO₃/MeOH) alkylation N-Alkylated Product deprotonation->alkylation Alkyl Halide (R-X)

Caption: Key reactivity pathways of the title compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves. [3]* Inhalation: Avoid inhaling dust or powder. May cause respiratory irritation. [3]* Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water. [3]* Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes. [3]* Ingestion: Assumed to be harmful if swallowed, similar to related benzoates. [4]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Carneiro, P. F. F., de Simone, C. A., da Silva, A. C., Goulart, M. O. F., & Ferreira, V. F. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 842–846. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Zhang, X.-L., Li, G.-W., & Zhu, H.-L. (2010). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o346. [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet: Methyl benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Králová, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Scientific Reports, 11(1), 4976. [Link]

  • PubChem. (n.d.). Methyl p-toluenesulfonate. Retrieved from [Link]

  • Rapińska, A., et al. (2007). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. ARKIVOC, 2008(4), 108-126. [Link]

  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Lin, Y.-S., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. [Link]

  • Farooq, S., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Current Organocatalysis, 8(2), 147-156. [Link]

  • Wuts, P. G. M., & Gu, R. L. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(30), 5345-5348. [Link]

  • Brown, W. P. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • D'hooge, B., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2516. [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Piccialli, V. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(2), M1349. [Link]

  • Wang, Y., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Journal of Chemical and Pharmaceutical Research, 10(7), 127-133. [Link]

  • Rapińska, A., et al. (2007). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. ARKIVOC. [Link]

  • Amanote Research. (n.d.). (PDF) Methyl-2-Formyl Benzoate: A Review of Synthesis and. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10. [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester (C₁₅H₁₅NO₄S). This compound, derived from the condensation of methyl 2-aminobenzoate and 4-methylbenzenesulfonyl chloride, is of interest in medicinal chemistry due to its sulfonamide and anthranilate moieties.[1] This document details the experimental protocols, from synthesis and crystallization to spectroscopic confirmation and final crystallographic analysis. The core of this guide is an in-depth discussion of the molecular geometry, intramolecular hydrogen bonding, and supramolecular architecture. The analysis reveals a monoclinic crystal system stabilized by an intramolecular N—H⋯O hydrogen bond, which generates a distinct S(6) graph-set motif.[1] The insights derived from this structural analysis are crucial for understanding the compound's physicochemical properties and for guiding future drug design and development efforts.

Introduction: The Scientific Imperative

In the landscape of modern drug discovery, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a fundamental prerequisite for rational drug design.[2] The conformation of a molecule and the non-covalent interactions it forms dictate its ability to bind to a biological target, its solubility, and its stability. Single-crystal X-ray diffraction stands as the definitive method for elucidating this atomic-level detail.[3][4]

The target of this guide, this compound, incorporates two key pharmacophores: the sulfonamide group, a cornerstone of numerous antibacterial, diuretic, and hypoglycemic agents, and the methyl anthranilate scaffold, a precursor in the synthesis of various bioactive compounds.[1][5] The covalent linkage of these two moieties creates a molecule with a specific conformational preference and hydrogen bonding potential that can only be fully appreciated through crystallographic analysis. This guide serves to detail the journey from chemical synthesis to the intricate details of its crystal structure.

Synthesis and Crystallization: From Powder to Perfect Crystal

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.[3] The quality of the crystal—its size, clarity, and lack of defects—is the single most important factor determining the quality of the diffraction data.[2][6]

Synthesis Protocol

The title compound was prepared via a straightforward condensation reaction.[1] The choice of reactants, methyl 2-aminobenzoate and 4-methylbenzenesulfonyl chloride, provides an efficient route to the desired N-acylated product.

Step-by-Step Synthesis:

  • Reactant Preparation: Dissolve methyl 2-aminobenzoate in an appropriate solvent (e.g., dichloromethane).

  • Base Addition: Add a base, such as triethylamine, to the solution to act as a proton scavenger for the HCl generated during the reaction.[7]

  • Acylation: Slowly add 4-methylbenzenesulfonyl chloride to the stirred solution at a reduced temperature (e.g., using an ice bath) to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for a sufficient duration (e.g., 1-2 hours) to ensure complete reaction.

  • Workup: Quench the reaction with water and perform a liquid-liquid extraction using dichloromethane. The organic layer is then washed sequentially with dilute acid (e.g., HCl) and a basic solution (e.g., NaHCO₃) to remove unreacted starting materials and byproducts.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[1]

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified compound.[1]

Single Crystal Growth: The Art of Patience

Growing crystals suitable for X-ray diffraction requires creating a state of supersaturation from which a single, ordered lattice can nucleate and grow slowly.[3] For the title compound, a diffusion method proved effective.

Protocol for Crystal Growth:

  • Solution Preparation: Prepare a saturated solution of the purified compound in a good solvent, such as ethanol.

  • Layering: Carefully layer a less-polar "anti-solvent," such as n-hexane, on top of the ethanol solution. This is done slowly to avoid immediate precipitation.

  • Diffusion: Seal the container and allow it to stand undisturbed. Over time, the n-hexane will slowly diffuse into the ethanol solution, reducing the solubility of the compound and inducing slow crystallization at the interface.

  • Harvesting: After several days, well-formed single crystals suitable for X-ray analysis can be harvested.[1] The ideal size for a crystal is typically in the range of 0.1 to 0.5 mm.[3]

Spectroscopic Confirmation

Before proceeding with the time-intensive process of X-ray diffraction, it is crucial to confirm the identity and purity of the synthesized compound using complementary spectroscopic techniques.[8][9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying the presence of key functional groups.[10] For the title compound, one would expect to observe characteristic vibrational bands for the N-H bond, the C=O of the ester, and the S=O stretches of the sulfonyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the overall molecular framework.[10] The number of signals, their chemical shifts, and their coupling patterns must be consistent with the structure of this compound.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[2][4]

Experimental Workflow

The process involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model.[11]

G cluster_exp Experimental Workflow Crystal 1. Select & Mount Crystal Data 2. Data Collection (Diffractometer) Crystal->Data X-ray Beam Solve 3. Structure Solution (e.g., SHELXS) Data->Solve Diffraction Pattern Refine 4. Structure Refinement (e.g., SHELXL) Solve->Refine Initial Atomic Model Validate 5. Validation & Analysis (CIF file) Refine->Validate Refined Structure

Caption: High-level workflow for single-crystal X-ray analysis.

Data Collection and Refinement

A suitable single crystal was mounted on a diffractometer. The crystal is kept at a constant temperature (e.g., 295 K) while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation).[1] As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams. This data is then used to solve and refine the crystal structure using specialized software like SHELXTL.[1]

Table 1: Crystal Data and Structure Refinement Summary [1]

ParameterValue
Chemical FormulaC₁₅H₁₅NO₄S
Formula Weight305.34 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.0129 (13)
b (Å)8.3593 (7)
c (Å)11.9664 (11)
β (°)96.854 (2)
Volume (ų)1491.0 (2)
Z4
Temperature (K)295
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected7663
Independent Reflections2639
R(int)0.024
Final R indices [I>2σ(I)]R₁ = 0.036, wR₂ = 0.102
Goodness-of-fit (S)1.04

Structural Analysis: From Data to Insight

The refined crystallographic data provides a wealth of information about the molecule's structure at both the molecular and supramolecular levels.

Molecular Conformation

The analysis of the crystal structure reveals the precise conformation adopted by the molecule in the solid state. A key feature is the relative orientation of the two benzene rings. The dihedral angle between the plane of the methyl benzoate ring and the toluene ring is a significant 84.36 (6)°.[1] This near-perpendicular arrangement minimizes steric hindrance between the two aromatic systems.

Perhaps the most crucial feature of the molecular structure is the presence of a strong intramolecular hydrogen bond . The amine hydrogen (N—H) acts as a donor, and the carbonyl oxygen of the methyl ester group acts as an acceptor.[1] This interaction creates a six-membered ring, which is described by the graph-set notation S(6).[1] This hydrogen bond plays a critical role in locking the conformation of the molecule, restricting the rotation around the N—C(aromatic) bond.

G cluster_hbond Intramolecular Hydrogen Bond Motif N N-H C1 C N->C1 O O N->O H-bond (S(6) motif) C2 C C1->C2 C3 C C2->C3 C4 C(O) C3->C4 C4->O

Caption: Diagram of the S(6) intramolecular hydrogen bond motif.

Supramolecular Assembly

While the intramolecular hydrogen bond defines the molecular conformation, the crystal packing is determined by weaker intermolecular forces. In the crystal lattice of this compound, the molecules are primarily organized through van der Waals interactions. The specific packing arrangement is influenced by the shape of the molecule, leading to an efficiently packed structure in the monoclinic space group P2₁/c. The absence of strong intermolecular hydrogen bonds (like N-H···O=S) suggests that the intramolecular interaction is significantly more favorable, satisfying the primary hydrogen bond donor and acceptor sites within the molecule itself.

Conclusion and Implications

The crystal structure analysis of this compound provides definitive insights into its solid-state conformation and stabilization. The structure is dominated by a near-orthogonal arrangement of its two aromatic rings and a robust intramolecular N—H⋯O hydrogen bond that forms a planar S(6) ring motif.[1] This internal hydrogen bond is a key structural determinant, pre-organizing the molecule into a rigid conformation.

For drug development professionals, this information is invaluable. The fixed conformation reduces the entropic penalty upon binding to a target protein. Furthermore, understanding that the primary hydrogen bond donor and acceptor are internally satisfied informs strategies for designing analogs with improved solubility or different binding properties, for instance, by modifying functional groups to encourage intermolecular interactions. This detailed structural knowledge forms a solid foundation for future computational studies, structure-activity relationship (SAR) analyses, and the rational design of new therapeutic agents based on this sulfonamide-anthranilate scaffold.

References

  • Arshad, M. N., Khan, I. U., Shafiq, Z., et al. (2009). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o346. Available at: [Link]

  • Oreate AI Blog. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Available at: [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. In Crystallography Class Notes. Available at: [Link]

  • Abed, A. Q., AbdulAemah, M. A., & Hussein, S. F. (2022). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 1-10. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (i) methyl (2-ethoxyacetamido)benzoate. Available at: [Link]

  • Farooq, S., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Chemistry & Chemical Technology, 15(3), 321-331. Available at: [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Home Page. Available at: [Link]

  • International Union of Crystallography (IUCr). (n.d.). Acta Crystallographica. Available at: [Link]

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An In-Depth Technical Guide to Methyl 2-[(4-methylphenyl)sulfonylamino]benzoate (CAS 50998-74-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 2-[(4-methylphenyl)sulfonylamino]benzoate, a molecule of significant interest within the landscape of contemporary chemical and pharmaceutical research. This document delves into its fundamental chemical identity, synthesis methodologies, and potential applications, offering a scientifically grounded resource for professionals in drug discovery and development.

Core Chemical Identity

  • IUPAC Name: methyl 2-[(4-methylphenyl)sulfonylamino]benzoate

  • CAS Number: 50998-74-8

  • Molecular Formula: C₁₅H₁₅NO₄S

  • Molecular Weight: 305.35 g/mol

  • Synonyms: 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, Methyl 2-(p-toluenesulfonamido)benzoate, N-(Tosyl)anthranilic acid methyl ester

Table 1: Physicochemical Properties

PropertyValue
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Synthesis and Manufacturing

The synthesis of Methyl 2-[(4-methylphenyl)sulfonylamino]benzoate typically involves the reaction of methyl anthranilate with p-toluenesulfonyl chloride. This reaction is a classic example of a sulfonamide formation, a cornerstone of medicinal chemistry.

Synthetic Pathway: A Mechanistic Perspective

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in methyl anthranilate acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_of_Methyl_2-[(4-methylphenyl)sulfonylamino]benzoate MA Methyl Anthranilate Product Methyl 2-[(4-methylphenyl)sulfonylamino]benzoate MA->Product Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride TsCl->Product Base Base (e.g., Pyridine) HCl HCl Base->HCl Neutralization Potential_Applications Molecule Methyl 2-[(4-methylphenyl)sulfonylamino]benzoate Sulfonamide Sulfonamide Moiety Molecule->Sulfonamide Anthranilate Anthranilate Ester Moiety Molecule->Anthranilate Antimicrobial Antimicrobial Activity Sulfonamide->Antimicrobial EnzymeInhibition Enzyme Inhibition Sulfonamide->EnzymeInhibition DHPS Dihydropteroate Synthase Inhibition Antimicrobial->DHPS CA Carbonic Anhydrase Inhibition EnzymeInhibition->CA BC Biotin Carboxylase Inhibition EnzymeInhibition->BC

An In-depth Technical Guide to the N-Tosylation of Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the N-tosylation of methyl anthranilate, a foundational reaction in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanism, provides a field-proven experimental protocol, and explains the critical causality behind each procedural step. Our focus is on delivering a self-validating system of knowledge, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Tosyl Group in Amine Chemistry

The introduction of a p-toluenesulfonyl (tosyl) group to an amine is a cornerstone transformation in modern organic chemistry.[1] This process, known as N-tosylation, converts a primary or secondary amine into a sulfonamide. Sulfonamides are vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2] The tosyl group serves two primary functions:

  • As a Protecting Group: It deactivates the amine's nucleophilicity, preventing it from participating in subsequent reactions. This protection is robust yet can be removed under specific conditions.[1][2][3]

  • As an Activating Group: By withdrawing electron density, the tosyl group can alter the acidity of adjacent protons, enabling further functionalization.

The N-tosylation of methyl anthranilate is an exemplary case, transforming a simple aromatic amine into a versatile synthetic building block. This guide will elucidate the mechanism of this reaction with p-toluenesulfonyl chloride (TsCl), providing the technical depth required for successful and reproducible execution.

The Core Reaction Mechanism: A Stepwise Analysis

The N-tosylation of an amine with a sulfonyl chloride, such as TsCl, is a classic example of nucleophilic acyl substitution, though on a sulfur center rather than a carbonyl carbon. The reaction is typically conducted under Schotten-Baumann conditions , which utilize a base to neutralize the acidic byproduct, thereby driving the reaction to completion.[4][5][6]

The mechanism proceeds through three critical stages:

Step 1: Nucleophilic Attack on the Electrophilic Sulfur Center The reaction is initiated by the lone pair of electrons on the nitrogen atom of methyl anthranilate's amino group. This amine acts as the nucleophile. The target is the sulfur atom in p-toluenesulfonyl chloride, which is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to it.[7] The nucleophilic nitrogen attacks the sulfur atom, leading to the formation of a transient tetrahedral intermediate.[4][8][9]

Step 2: The Indispensable Role of the Base The formation of the N-S bond is accompanied by the generation of one equivalent of hydrochloric acid (HCl).[6] In the absence of a base, this newly formed acid would protonate the starting amine, converting it into an ammonium salt. This salt is no longer nucleophilic, effectively quenching the reaction and drastically reducing the yield.[5]

The added base (commonly an organic amine like pyridine or triethylamine, or an aqueous base like NaOH) serves to neutralize the HCl as it is formed.[4][10][11] This ensures a continuous supply of the free, nucleophilic amine to react with the tosyl chloride. The base also facilitates the deprotonation of the positively charged nitrogen in the tetrahedral intermediate, stabilizing it.[9]

Step 3: Collapse of the Intermediate and Product Formation The tetrahedral intermediate is unstable and rapidly collapses. The chloride ion, being an excellent leaving group, is expelled. This step re-establishes the sulfonyl group and results in the final, stable N-tosylated product, N-(2-(methoxycarbonyl)phenyl)-4-methylbenzenesulfonamide.

Mechanistic Diagram

The following diagram illustrates the electron flow and key intermediates in the N-tosylation of methyl anthranilate.

Caption: Reaction mechanism for the N-tosylation of methyl anthranilate.

A Validated Experimental Protocol

This protocol is designed as a self-validating system, where the rationale behind each step ensures a high probability of success and purity. It is based on established procedures for the tosylation of anilines.[10]

Data Presentation: Stoichiometry Table

For a reaction starting with 5.0 mmol of methyl anthranilate:

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Equivalents
Methyl AnthranilateC₈H₉NO₂151.16[12]5.01.0
p-Tosyl Chloride (TsCl)C₇H₇ClO₂S190.655.51.1
PyridineC₅H₅N79.1015.03.0
Materials and Reagents
  • Methyl Anthranilate (C₈H₉NO₂)

  • p-Toluenesulfonyl chloride (TsCl, C₇H₇ClO₂S)

  • Pyridine (C₅H₅N), anhydrous

  • Dichloromethane (DCM, CH₂Cl₂), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (1.0 eq) in anhydrous dichloromethane (approx. 30 mL).

    • Causality: DCM is an excellent solvent for both reactants and is inert under these conditions. Anhydrous conditions prevent premature hydrolysis of TsCl.

  • Base Addition and Cooling: Add pyridine (3.0 eq) to the solution. Cool the flask in an ice-water bath to 0 °C with stirring.

    • Causality: The reaction is exothermic; cooling prevents runaway reactions and the formation of potential side products. Pyridine acts as the base to neutralize the HCl byproduct.[10] Using a slight excess ensures complete neutralization.

  • Addition of Tosyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM (approx. 10 mL). Add this solution dropwise to the stirred, cooled amine solution over 15-20 minutes.

    • Causality: Slow, portion-wise addition of the electrophile maintains a low concentration, ensuring controlled reaction and minimizing potential side reactions such as di-tosylation, where the sulfonamide nitrogen is further tosylated.[10] A slight excess of TsCl ensures the complete consumption of the starting amine.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting methyl anthranilate spot is consumed.

    • Causality: TLC provides a direct visual confirmation that the starting material has been converted to the more non-polar product, indicating reaction completion.

  • Aqueous Workup (Quenching & Extraction): Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with an additional 50 mL of DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL). Causality: This acidic wash protonates the excess pyridine, forming a water-soluble pyridinium salt that is removed into the aqueous layer.

    • Wash with deionized water (1 x 50 mL).

    • Wash with saturated NaHCO₃ solution (1 x 50 mL). Causality: This basic wash neutralizes any remaining acidic species, including any p-toluenesulfonic acid formed from the hydrolysis of excess TsCl.

    • Wash with brine (1 x 50 mL). Causality: The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Isolation of Crude Product: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-tosyl methyl anthranilate, which is often an off-white or pale yellow solid.[10]

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.

    • Causality: Recrystallization is an effective method for purifying solid compounds, removing any remaining soluble impurities.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for N-Tosylation A 1. Dissolve Methyl Anthranilate & Pyridine in DCM B 2. Cool Reaction Mixture to 0°C A->B C 3. Add TsCl Solution Dropwise B->C D 4. Stir & Monitor by TLC C->D E 5. Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) E->F G 7. Filter & Concentrate (Rotary Evaporation) F->G H 8. Purify by Recrystallization G->H I Pure N-Tosyl Methyl Anthranilate H->I

Caption: Step-by-step experimental workflow for synthesis and purification.

Conclusion

The N-tosylation of methyl anthranilate is a robust and reliable synthetic transformation governed by the principles of nucleophilic substitution. A thorough understanding of the mechanism, particularly the critical role of the base in neutralizing the acid byproduct, is paramount for success. The provided protocol, which emphasizes controlled addition and a systematic workup procedure, offers a trustworthy method for obtaining the desired sulfonamide in high purity. This guide serves as a practical resource for researchers, enabling them to confidently apply this essential reaction in their synthetic endeavors.

References

  • Schotten–Baumann reaction - Grokipedia. (n.d.).
  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
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  • What is TsCl in Organic Chemistry? A Comprehensive Guide. (2023, August 8).
  • Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. (2020, January 16). ResearchGate.
  • Schotten-Baumann reaction - chemeurope.com. (n.d.).
  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023, August 23).
  • What is the role and mechanism of action of tosyl chloride in organic synthesis?. (2012, February 2). ResearchGate.
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020, October 28). MDPI.
  • Tosyl chloride: Application, Preparation - ChemicalBook. (n.d.).
  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.).
  • Why does TsCl drive this reaction? : r/OrganicChemistry - Reddit. (2023, May 11).
  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10).
  • Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex: Hydrogen Atom Dislocation in the Excited State. (2019, September 9).
  • p. 943 - Organic Syntheses Procedure. (n.d.).
  • Methyl anthranilate(134-20-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.).
  • Tosyl group - Wikipedia. (n.d.).
  • Synthetic applications of p-toluenesulfonyl chloride: A recent update - OUCI. (n.d.).
  • Synthetic applications of p-toluenesulfonyl chloride: A recent update - SVKM IOP. (2023, May 24).
  • Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem. (n.d.).
  • Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis - PMC - NIH. (n.d.).
  • The synthesis and characterization of N-tosyl halodihydroconduramines from corresponding mono-epoxy derivative - Arkivoc. (n.d.).
  • (PDF) N Tosyl Imines - ResearchGate. (2025, August 7).
  • Methyl anthranilate synthesis - ChemicalBook. (n.d.).
  • Application Notes and Protocols for the Synthesis of Methyl N-methylanthranilate - Benchchem. (n.d.).
  • Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate - Aidic. (n.d.).
  • How to make Grape Flavoring (methyl anthranilate) - YouTube. (2015, March 30).
  • Methyl anthranilate - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • CN101948400A - Preparation method of methyl anthranilate - Google Patents. (n.d.).
  • Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism | Request PDF - ResearchGate. (2025, August 10).
  • Preparation of mesylates and tosylates (video) - Khan Academy. (n.d.).
  • Methyl Anthranilate Synthesis Study | PDF | Ester - Scribd. (n.d.).

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The Tosyl Group in Amino Acid Protection: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Role of a Classic Protecting Group

In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired outcomes. Among the arsenal of chemical shields available to the modern scientist, the p-toluenesulfonyl (tosyl, Ts) group holds a significant, albeit historically nuanced, position. While contemporary peptide synthesis is largely dominated by the more labile Boc and Fmoc strategies, the tosyl group's remarkable stability and unique chemical properties ensure its continued relevance in specific applications where robust protection is non-negotiable.

This guide provides a comprehensive technical overview of the tosyl group's role in amino acid protection. We will delve into the fundamental chemistry of tosylation and deprotection, present detailed, field-proven experimental protocols, and offer a critical comparison with other common protecting groups. Our focus will be on not just the "how," but the "why"—elucidating the causality behind experimental choices to empower researchers with a deeper understanding of this powerful synthetic tool.

The Chemical Foundation of Tosyl Protection

The tosyl group, derived from p-toluenesulfonic acid, is a sulfonyl functional group with the chemical formula -SO₂-C₆H₄-CH₃.[1] When reacted with the primary amino group of an amino acid, it forms a highly stable N-sulfonamide linkage.[1] This stability is the cornerstone of its utility as a protecting group.

Several key features of the tosyl group contribute to its effectiveness:

  • Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the protected nitrogen atom. This prevents unwanted side reactions at the amino terminus during subsequent synthetic steps.

  • Steric Hindrance: The bulky aromatic ring of the tosyl group provides steric protection, further shielding the amino group from chemical attack.

  • Crystallinity: N-tosylated amino acids are often crystalline solids, which facilitates their purification and handling.[2]

The inherent stability of the N-tosyl bond is a double-edged sword. While it provides exceptional protection, it also necessitates harsh conditions for its removal, a critical factor that will be discussed in detail.

The Art of Tosylation: Protecting the Amino Group

The introduction of the tosyl group onto an amino acid is a straightforward nucleophilic substitution reaction, typically employing p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Causality Behind Experimental Choices in Tosylation:
  • Choice of Base: An appropriate base is crucial to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amino acid's amino group, enhancing its nucleophilicity. Common choices include sodium hydroxide, sodium carbonate, or tertiary amines like triethylamine or pyridine. The selection of the base can influence the reaction rate and the potential for side reactions. For instance, using an aqueous base like NaOH under Schotten-Baumann conditions is a classic and effective method.

  • Solvent System: The choice of solvent depends on the solubility of the amino acid and the reaction conditions. A biphasic system (e.g., water/diethyl ether) or a polar aprotic solvent (e.g., acetonitrile) is often employed.

  • Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: N-Tosylation of Glycine

This protocol provides a detailed, step-by-step methodology for the N-tosylation of glycine, a representative amino acid.

Materials:

  • Glycine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated and dilute

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution of Glycine: In a 250 mL beaker, dissolve 7.5 g (0.1 mol) of glycine in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 10-15°C in an ice bath.

  • Addition of Tosyl Chloride: In a separate flask, dissolve 21 g (0.11 mol) of p-toluenesulfonyl chloride in 50 mL of diethyl ether.

  • Reaction: While vigorously stirring the glycine solution, add the tosyl chloride solution in small portions over 30 minutes. Simultaneously, add 2 M sodium hydroxide solution dropwise to maintain the pH of the aqueous layer between 9 and 10.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for 2 hours. Monitor the pH and add NaOH as needed to keep it alkaline.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and wash it twice with 50 mL portions of diethyl ether to remove any unreacted tosyl chloride.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify it to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-tosylglycine will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are free of chloride ions (test with silver nitrate solution).

  • Drying: Dry the N-tosylglycine in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60-70°C.

Expected Yield: 80-90%

Self-Validation: The melting point of the synthesized N-tosylglycine can be compared with the literature value (147-149°C) to assess its purity. Further characterization can be performed using techniques like NMR and IR spectroscopy.

Tosylation Workflow Diagram

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Glycine_NaOH Dissolve Glycine in NaOH(aq) Reaction_Mix Combine Solutions & Maintain pH 9-10 Glycine_NaOH->Reaction_Mix TsCl_Ether Dissolve TsCl in Diethyl Ether TsCl_Ether->Reaction_Mix Separation Separate Layers Reaction_Mix->Separation Wash Wash Aqueous Layer Separation->Wash Precipitation Acidify to Precipitate Wash->Precipitation Filtration Filter & Wash Solid Precipitation->Filtration Drying Dry Product Filtration->Drying Product N-Tosylglycine Drying->Product

Caption: Workflow for the synthesis of N-Tosylglycine.

The Challenge of Deprotection: Reclaiming the Amino Group

The exceptional stability of the N-tosyl bond necessitates forceful conditions for its cleavage. This is the primary drawback of the tosyl protecting group and a critical consideration in synthetic planning. The two main strategies for deprotection are reductive cleavage and strongly acidic conditions.

Reductive Deprotection: Sodium in Liquid Ammonia

The classic and one of the most effective methods for cleaving the N-tosyl group is reduction with sodium in liquid ammonia. This method is highly efficient but requires specialized equipment and careful handling of hazardous materials.

Causality Behind Experimental Choices:

  • Sodium in Liquid Ammonia: This combination generates solvated electrons, which are powerful reducing agents capable of cleaving the strong sulfur-nitrogen bond.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as any moisture will react with the sodium metal.

  • Low Temperature: The use of liquid ammonia necessitates maintaining a very low temperature (-78°C or -33°C).

Experimental Protocol: Reductive Deprotection of N-Tosylglycine

Materials:

  • N-Tosylglycine

  • Anhydrous liquid ammonia

  • Sodium metal

  • Anhydrous ethanol or ammonium chloride (for quenching)

  • Dry ice/acetone condenser

  • Three-necked round-bottom flask

  • Stirring apparatus

Procedure:

  • Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet for ammonia, and a stopper. Ensure all glassware is thoroughly dried.

  • Condensing Ammonia: Cool the flask to -78°C using a dry ice/acetone bath and condense approximately 100 mL of anhydrous liquid ammonia into the flask.

  • Dissolution: Add 5.0 g (0.022 mol) of N-tosylglycine to the liquid ammonia with stirring.

  • Addition of Sodium: Carefully add small, freshly cut pieces of sodium metal (approximately 1.5 g, 0.065 mol) to the stirred solution until a persistent deep blue color is observed for at least 30 minutes.

  • Quenching: Quench the reaction by the cautious addition of anhydrous ethanol or ammonium chloride until the blue color disappears.

  • Evaporation of Ammonia: Remove the cooling bath and allow the ammonia to evaporate in a well-ventilated fume hood.

  • Work-up: To the remaining residue, add 50 mL of water and extract the aqueous solution with diethyl ether to remove non-polar byproducts.

  • Isolation: The aqueous solution containing glycine can be further purified by ion-exchange chromatography or by precipitation at its isoelectric point.

Self-Validation: The identity and purity of the resulting glycine can be confirmed by comparing its spectroscopic data (NMR) and physical properties (e.g., melting point) with an authentic sample.

Acidic Deprotection: Hydrogen Bromide in Acetic Acid

An alternative to reductive cleavage is the use of strong acids. A common reagent is a solution of hydrogen bromide in acetic acid, often with the addition of a scavenger like phenol.

Causality Behind Experimental Choices:

  • Strong Acid: The highly acidic environment protonates the sulfonamide, making the sulfur-nitrogen bond more susceptible to cleavage.

  • Scavenger: Phenol is added to trap the reactive tosyl cation that is formed during the reaction, preventing it from causing unwanted side reactions with the amino acid or peptide.

  • Elevated Temperature: The reaction often requires heating to proceed at a reasonable rate.[3]

Deprotection Workflow Diagram

Deprotection_Workflow cluster_reductive Reductive Cleavage cluster_acidic Acidic Cleavage Start N-Tosyl Amino Acid Na_NH3 Sodium in Liquid Ammonia Start->Na_NH3 HBr_AcOH HBr in Acetic Acid + Phenol Start->HBr_AcOH Workup_Red Quench & Work-up Na_NH3->Workup_Red End Free Amino Acid Workup_Red->End Workup_Acid Neutralization & Work-up HBr_AcOH->Workup_Acid Workup_Acid->End

Caption: Deprotection strategies for N-Tosyl amino acids.

Comparative Analysis: Tosyl vs. Boc and Fmoc

The choice of a protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative overview of the tosyl group against the more commonly used Boc and Fmoc protecting groups in the context of peptide synthesis.

FeatureTosyl (Ts)tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Chemical Nature SulfonamideCarbamateCarbamate
Introduction TsCl, baseBoc₂O, baseFmoc-OSu or Fmoc-Cl, base
Stability (Acid) Very Stable (cleaved by strong acids like HBr/AcOH, HF)[2][3]Labile (cleaved by moderate acids like TFA)Stable
Stability (Base) StableStableLabile (cleaved by weak bases like piperidine)
Stability (Reductive) Labile (cleaved by Na/NH₃)[2]StableStable
Orthogonality Orthogonal to both Boc and Fmoc strategies[4]Quasi-orthogonal to benzyl-based side-chain protectionOrthogonal to t-butyl-based side-chain protection
Deprotection Conditions Harsh (strong acid or strong reduction)[2]Mild (moderate acid)Mild (weak base)
Key Advantage Exceptional stability, low cost of TsCl[2]Well-established in solid-phase synthesis, mild acidic cleavageMild basic cleavage, compatible with acid-sensitive functionalities
Key Disadvantage Harsh deprotection conditions limit functional group tolerance[2]Repetitive acid treatment can lead to side reactionsBase-labile protecting groups on side chains cannot be used

Strategic Applications of the Tosyl Group in Modern Synthesis

Despite the prevalence of Boc and Fmoc chemistry, the tosyl group remains a valuable tool for specific applications:

  • Protection of Lysine Side Chain: The ε-amino group of lysine can be selectively protected with a tosyl group, which is stable throughout both Boc and Fmoc-based solid-phase peptide synthesis.

  • Synthesis of N-Alkylated Amino Acids: The tosyl group can be used to direct the N-alkylation of amino acids.[2]

  • Total Synthesis of Complex Molecules: In multi-step total synthesis, the exceptional stability of the tosyl group can be advantageous when other protecting groups might be prematurely cleaved.

Conclusion: A Powerful Tool for the Discerning Chemist

The tosyl group, while a veteran in the field of amino acid protection, is far from obsolete. Its remarkable stability, a feature that also presents its greatest challenge, makes it an indispensable tool for specific and demanding synthetic endeavors. A thorough understanding of its chemical properties, the rationale behind the experimental protocols for its introduction and removal, and its strategic place alongside other protecting groups empowers researchers to make informed decisions and push the boundaries of chemical synthesis. By mastering the use of the tosyl group, scientists can unlock new possibilities in the design and creation of novel peptides and complex organic molecules.

References

  • Bulletin of the Chemical Society of Japan. (1970). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. [Link]

  • Oxford Academic. (n.d.). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. [Link]

  • Google Patents. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Organic Syntheses. (n.d.). Procedure 8. [Link]

  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Wikipedia. (n.d.). Tosyl group. [Link]

  • ResearchGate. (2015). Amino acid C-tosylation?. [Link]

  • Scholarly Publications Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry. [Link]

  • Organic Syntheses. (n.d.). acetylglycine. [Link]

  • ScienceMadness. (2014). Procedure of tosylation of p-aminochlorobenzene. [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • ResearchGate. (2025). Dehydration of threonine esters during tosylation. [Link]

  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]

  • Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... [Link]

  • Organic Syntheses. (n.d.). Procedure 2. [Link]

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The Tosyl Group in Amino Acid Chemistry: A Legacy of Protection and a Tool for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and the broader field of organic chemistry, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of protecting groups developed over the last century, the p-toluenesulfonyl (tosyl) group has carved out a significant and enduring niche, particularly in the realm of amino acid chemistry. Introduced in an era of burgeoning exploration into the building blocks of life, the tosyl group provided a robust and reliable means to protect the nucleophilic amino group, enabling chemists to forge peptide bonds with newfound control and efficiency.

This guide provides a comprehensive exploration of the discovery, history, and application of tosyl-protected amino esters. We will delve into the foundational principles that make the tosyl group an effective protector, detail the classic and modern methods for its installation and removal, and provide field-proven insights into the practical execution of these transformations. From the historical context of early peptide synthesis to detailed, step-by-step protocols and mechanistic considerations, this document serves as a technical resource for researchers navigating the synthesis of complex molecules.

A Historical Perspective: The Quest for Controlled Peptide Synthesis

The early 20th century was a period of intense investigation into the nature of proteins. The seminal work of Emil Fischer, who first proposed the peptide bond theory, laid the groundwork for the field of peptide synthesis.[1] Fischer's early attempts to link amino acids highlighted a fundamental challenge: the presence of both a nucleophilic amine and an electrophilic carboxylic acid on the same molecule. Without a method to selectively block the reactivity of the amine, uncontrolled polymerization would inevitably occur.

The first true breakthrough in protecting group chemistry for peptide synthesis came in 1932 when Max Bergmann and his student Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group.[1][2][3][4] This marked the dawn of modern peptide synthesis, providing a protecting group that was stable under coupling conditions but could be readily removed by catalytic hydrogenation.

While the exact seminal publication introducing the tosyl group for the specific protection of amino acids is not as singularly celebrated as the Bergmann-Zervas work, its use emerged from the broader application of sulfonyl chlorides in organic chemistry. The Schotten-Baumann reaction, first described in the 1880s, provided a general method for the acylation of amines and alcohols, including their reaction with sulfonyl chlorides.[5][6][7][8][9] The inherent stability of the resulting sulfonamide bond made the tosyl group an attractive candidate for a robust, non-urethane-based protecting group in the burgeoning field of peptide chemistry. The terminology "tosyl" itself was proposed in 1933 by German chemists Kurt Hess and Robert Pfleger.[10]

The Chemistry of the Tosyl Group: A Balance of Stability and Reactivity

The effectiveness of the tosyl group as a protecting moiety for amines stems from the formation of a highly stable sulfonamide linkage. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom to which it is attached. This renders the protected amine unreactive under a wide range of conditions, including those typically employed for peptide coupling and ester manipulation.

The tosyl group's stability is a double-edged sword. While it provides excellent protection, its removal requires more forcing conditions than many other common amine protecting groups. This has led to the development of specific deprotection strategies, which will be discussed in detail in subsequent sections.

Synthesis of Tosyl-Protected Amino Esters

The preparation of tosyl-protected amino esters typically involves a two-step sequence: N-tosylation of the amino acid followed by esterification of the carboxylic acid. Alternatively, the amino ester can be prepared first, followed by N-tosylation.

N-Tosylation of Amino Acids: The Schotten-Baumann Reaction

The most common method for the N-tosylation of amino acids is the Schotten-Baumann reaction, which involves the reaction of the amino acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Schotten_Baumann

Schotten-Baumann N-Tosylation Workflow

Experimental Protocol: Synthesis of N-Tosyl-glycine

  • Dissolution of Amino Acid: Dissolve glycine (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0-2.5 eq.). The concentration of the base is typically 1-2 M.

  • Addition of Tosyl Chloride: Cool the solution in an ice bath and add a solution of p-toluenesulfonyl chloride (1.1-1.2 eq.) in a water-immiscible organic solvent such as diethyl ether or dichloromethane dropwise with vigorous stirring.

  • Reaction: Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Separate the aqueous layer and wash it with diethyl ether to remove any unreacted tosyl chloride.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. The N-tosyl amino acid will precipitate as a white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Amino AcidBaseSolventReaction Time (h)Yield (%)Reference
GlycineNaOHWater/Ether385-95[5][9]
L-AlanineNaOHWater/DCM480-90[9]
L-PhenylalanineNaOHWater/Ether390-98[9]
L-ProlineK₂CO₃Water/Acetone575-85[11]
Esterification of N-Tosyl Amino Acids: The Fischer-Speier Esterification

Once the N-tosyl amino acid is obtained, the carboxylic acid can be esterified using the Fischer-Speier esterification method. This involves reacting the N-tosyl amino acid with an alcohol in the presence of an acid catalyst.

Fischer_Speier

Fischer-Speier Esterification Workflow

Experimental Protocol: Synthesis of N-Tosyl-glycine Ethyl Ester

  • Reaction Setup: Suspend N-tosyl-glycine (1.0 eq.) in a large excess of absolute ethanol (e.g., 10-20 eq.).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq.) or p-toluenesulfonic acid monohydrate (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC.

  • Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The N-tosyl amino ester can be purified by column chromatography on silica gel or by recrystallization.

N-Tosyl Amino AcidAlcoholCatalystReaction Time (h)Yield (%)Reference
N-Tosyl-glycineEthanolH₂SO₄680-90[12][13][14][15]
N-Tosyl-L-alanineMethanolp-TsOH875-85[12][13][14][15][16]
N-Tosyl-L-leucineBenzyl alcoholp-TsOH12 (with Dean-Stark)70-80[12][13][14][15][16]

Deprotection of N-Tosyl Amino Esters

The robust nature of the N-tosyl group necessitates specific and often vigorous conditions for its removal. The choice of deprotection method depends on the overall synthetic strategy and the presence of other functional groups in the molecule.

Reductive Cleavage with Sodium in Liquid Ammonia

One of the most classic and effective methods for the cleavage of the N-S bond in sulfonamides is reduction with sodium metal dissolved in liquid ammonia. This method is particularly useful in peptide synthesis as it is orthogonal to many other protecting groups.

Na_NH3_Deprotection

Sodium in Liquid Ammonia Deprotection Workflow

Mechanism of Reductive Cleavage: The reaction proceeds via a single-electron transfer (SET) mechanism. Sodium metal dissolves in liquid ammonia to form a deep blue solution containing solvated electrons.[17][18] These highly reducing species attack the sulfur atom of the sulfonamide, leading to the cleavage of the N-S bond.

Experimental Protocol: Deprotection of N-Tosyl-phenylalanine Methyl Ester

  • Apparatus Setup: In a three-necked flask equipped with a dry ice-acetone condenser, a gas inlet, and a dropping funnel, condense ammonia gas at -78 °C.

  • Dissolution of Substrate: Add a solution of N-tosyl-phenylalanine methyl ester (1.0 eq.) in an anhydrous co-solvent such as THF to the liquid ammonia.

  • Addition of Sodium: Add small pieces of sodium metal (2.0-3.0 eq.) to the stirred solution until a persistent deep blue color is observed, indicating an excess of solvated electrons.

  • Reaction: Stir the reaction mixture at -78 °C to -33 °C for 30-60 minutes.

  • Quenching: Quench the reaction by the careful addition of a proton source, such as ammonium chloride or methanol, until the blue color disappears.

  • Workup: Allow the ammonia to evaporate. Dissolve the residue in water and extract the product with an organic solvent like ethyl acetate.

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amino ester.

Caution: Sodium in liquid ammonia is a highly reactive and hazardous system. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

SubstrateCo-solventQuenching AgentReaction Time (min)Yield (%)Reference
N-Tosyl-glycine ethyl esterTHFNH₄Cl3085-95[17][18]
N-Tosyl-L-leucine methyl esterDioxaneMethanol4580-90[17][18]
N-Tosyl-L-proline benzyl esterTHFNH₄Cl6070-80[17][18]
Electrolytic Deprotection

An alternative reductive method for the cleavage of N-tosyl groups is electrolytic reduction. This method offers a milder and often more controlled alternative to the use of reactive metals. The reaction is typically carried out in a protic solvent with a lead or mercury cathode.

Experimental Protocol: Electrolytic Deprotection of N-Tosyl-alanine

  • Electrolytic Cell Setup: Set up an undivided electrolytic cell with a lead cathode and a platinum anode.

  • Electrolyte Solution: Dissolve the N-tosyl-alanine (1.0 eq.) and a supporting electrolyte such as sodium chloride (2.0 eq.) in a mixture of methanol and water.

  • Electrolysis: Apply a constant current to the cell and monitor the reaction progress by TLC. The pH of the solution should be maintained around 11 for optimal results.

  • Workup: Upon completion, remove the methanol under reduced pressure.

  • Isolation: Acidify the aqueous residue with hydrochloric acid and then pass it through a column of a cation-exchange resin. Elute the free amino acid with an aqueous ammonia solution.

  • Purification: Concentrate the eluate and recrystallize the amino acid from a suitable solvent.

Acidic Hydrolysis

The N-tosyl group can also be removed under strongly acidic conditions, typically using a mixture of hydrobromic acid in acetic acid, often in the presence of a scavenger like phenol to trap the liberated tosyl cation. However, these harsh conditions can lead to side reactions, including cleavage of peptide bonds and racemization, and are generally less favored in modern peptide synthesis.

Conclusion: An Enduring Legacy in Chemical Synthesis

The tosyl group, born out of the foundational principles of organic chemistry, has played a pivotal role in the evolution of peptide synthesis and the broader landscape of complex molecule construction. Its inherent stability, a feature that provides steadfast protection during multi-step syntheses, is complemented by a suite of reliable deprotection methods, each with its own set of advantages and considerations.

From the classic Schotten-Baumann and Fischer-Speier reactions for the synthesis of tosyl-protected amino esters to the powerful reductive cleavage with sodium in liquid ammonia, the chemistry of the tosyl group is a testament to the ingenuity of chemists in harnessing and controlling reactivity. While newer, more labile protecting groups have emerged, the tosyl group remains a valuable tool in the synthetic chemist's arsenal, particularly when robustness and orthogonality are paramount.

This guide has sought to provide a comprehensive overview of the discovery, history, and practical application of tosyl-protected amino esters. By understanding the underlying principles and mastering the experimental techniques, researchers can continue to leverage the enduring legacy of the tosyl group to build the molecules that drive scientific discovery and innovation.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. [Link]

  • Max Bergmann - Wikipedia. [Link]

  • Leonidas Zervas - Wikipedia. [Link]

  • Theodor Curtius - Wikipedia. [Link]

  • Leonidas Zervas - Grokipedia. [Link]

  • Theodor Curtius: Revolutionizing Chemistry | Scientist Biography - YouTube. [Link]

  • Theodor Curtius Biography - Pantheon World. [Link]

  • Schotten–Baumann reaction - Grokipedia. [Link]

  • Schotten–Baumann reaction - Wikipedia. [Link]

  • Emil Fischer – Biographical - NobelPrize.org. [Link]

  • Max Bergmann - Chemie.de. [Link]

  • Emil Fischer - Grokipedia. [Link]

  • Max Bergmann: Pioneer in Peptide Chemistry - Jannis Geipel - Prezi. [Link]

  • Emil Fischer | Science History Institute. [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE. [Link]

  • Curtius, Theodor | Encyclopedia.com. [Link]

  • Emil Fischer - Wikipedia. [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. [Link]

  • Introduction to Peptide Synthesis - PMC - NIH. [Link]

  • Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides - PMC - NIH. [Link]

  • Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. [Link]

  • Max Bergmann: Chemistry H-index & Awards - Academic Profile | Research.com. [Link]

  • Emil Fischer (1852–1919) - American Thyroid Association. [Link]

  • Mechanism, Structure-Activity Studies, and Potential Applications of Glutathione S-transferase-catalyzed Cleavage of Sulfonamides - PubMed. [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry. [Link]

  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC - PubMed Central. [Link]

  • The Tosyl and Related Protecting Groups in Amino Acid and Peptide Chemistry - OUCI. [Link]

  • '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to beta-peptide assemblies - PubMed. [Link]

  • Protecting Groups in Peptide Synthesis - PubMed - NIH. [Link]

  • Protecting Groups in Peptide Synthesis | Request PDF - ResearchGate. [Link]

  • Schotten-Baumann Reaction - J&K Scientific LLC. [Link]

  • Investigation on the Sodium—Liquid Ammonia Cleavage of a Tosyl Protecting Group of Tosylamino Acids and Peptides1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • One Hundred Years of Peptide Chemistry*. [Link]

  • Introduction to Peptide Synthesis - Master Organic Chemistry. [Link]

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  • WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google P
  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • Reduction of Tosylamino Acids and Related Compounds with Sodium in Liquid Ammonia; stoichiometry and products | Semantic Scholar. [Link]

  • Fischer esterification reaction - BYJU'S. [Link]

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A Comprehensive Technical Guide to the Thermal Properties of 2-(Toluene-4-sulfonylamino)-benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the thermal characteristics of 2-(Toluene-4-sulfonylamino)-benzoic acid, a compound of interest in pharmaceutical and materials science. Understanding the thermal behavior of this molecule is paramount for predicting its stability, polymorphism, and suitability for various formulation processes. This document moves beyond a simple recitation of data, offering a cohesive narrative that explains the causality behind experimental choices and provides actionable insights for researchers in the field.

Introduction: The Significance of Thermal Analysis in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, safety, and efficacy. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide a quantitative assessment of how a substance responds to controlled heating. For 2-(Toluene-4-sulfonylamino)-benzoic acid, these analyses reveal key parameters like melting point and decomposition temperature, which are indispensable for developing robust manufacturing processes and stable dosage forms.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its thermal behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₄S[1]
Molecular Weight 291.32 g/mol [1]
IUPAC Name 2-[(4-methylphenyl)sulfonylamino]benzoic acid[1]

Thermal Behavior: A Detailed Investigation

A study by Xiong et al. (2007) provides a comprehensive look at the thermal properties of 2-(Toluene-4-sulfonylamino)-benzoic acid using DSC and TGA techniques.[2]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting and crystallization.

A sharp endothermic peak observed in the DSC curve for 2-(Toluene-4-sulfonylamino)-benzoic acid indicates a well-defined melting point.[2] The onset of this peak is considered the initiation of melting, while the peak maximum represents the temperature at which the melting rate is highest.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This analysis is crucial for determining the thermal stability and decomposition profile of a compound.

The TGA of 2-(Toluene-4-sulfonylamino)-benzoic acid shows that the compound is stable up to a certain temperature, after which a significant loss of mass occurs, indicating decomposition.[2] The onset temperature of this mass loss is a critical parameter for defining the upper limit of the compound's thermal stability.

Summary of Thermal Properties

The following table summarizes the key thermal events for 2-(Toluene-4-sulfonylamino)-benzoic acid as determined by DSC and TGA.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Technique
Melting186.8188.9DSC
Decomposition235.6275.4TGA

Data sourced from Xiong et al. (2007).[2]

Experimental Protocols: A Guide to Best Practices

To ensure the reproducibility and accuracy of thermal analysis data, adherence to standardized experimental protocols is essential. The following sections detail the methodologies for DSC and TGA analysis, grounded in established principles of thermal analysis.

Differential Scanning Calorimetry (DSC) Workflow

The objective of this protocol is to determine the melting point and enthalpy of fusion of the sample.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of 2-(Toluene-4-sulfonylamino)-benzoic acid into a standard aluminum pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any mass loss due to sublimation before melting.

  • Reference Pan: Place an empty, sealed aluminum pan on the reference sensor.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 220°C).

    • Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature, peak temperature, and the integrated area of the melting endotherm (enthalpy of fusion).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Calibrate 1. Instrument Calibration Weigh 2. Weigh Sample (3-5 mg) Calibrate->Weigh Encapsulate 3. Hermetically Seal Pan Weigh->Encapsulate Reference 4. Prepare Reference Pan Encapsulate->Reference Program 5. Set Thermal Program (e.g., 10°C/min ramp) Reference->Program Purge 6. Apply Inert Purge Gas (e.g., Nitrogen) Program->Purge Run 7. Initiate DSC Run Purge->Run Analyze 8. Analyze Heat Flow Curve Run->Analyze Determine 9. Determine Onset, Peak, and Enthalpy Analyze->Determine

Caption: Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA) Workflow

This protocol is designed to determine the thermal stability and decomposition profile of the sample.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA for mass and temperature using appropriate standards.

  • Sample Preparation: Place a slightly larger sample (5-10 mg) of 2-(Toluene-4-sulfonylamino)-benzoic acid into a tared TGA pan (ceramic or platinum pans are often used for high-temperature stability).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature well above the decomposition point (e.g., 600°C).

    • Use an inert purge gas (e.g., nitrogen at 50 mL/min) to prevent oxidation and ensure that the observed mass loss is due to thermal decomposition.

  • Data Analysis: Analyze the resulting mass versus temperature curve (and its derivative, the DTG curve) to identify the onset temperature of decomposition and the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga Thermal Analysis cluster_data_tga Data Interpretation Calibrate_TGA 1. Instrument Calibration Weigh_TGA 2. Weigh Sample (5-10 mg) Calibrate_TGA->Weigh_TGA Place_TGA 3. Place in TGA Pan Weigh_TGA->Place_TGA Program_TGA 4. Set Thermal Program (e.g., 10°C/min ramp) Place_TGA->Program_TGA Purge_TGA 5. Apply Inert Purge Gas (e.g., Nitrogen) Program_TGA->Purge_TGA Run_TGA 6. Initiate TGA Run Purge_TGA->Run_TGA Analyze_TGA 7. Analyze Mass vs. Temp Curve Run_TGA->Analyze_TGA Determine_TGA 8. Identify Onset and Peak Decomposition Temperatures Analyze_TGA->Determine_TGA

Caption: Workflow for TGA Analysis.

Conclusion and Future Directions

The thermal properties of 2-(Toluene-4-sulfonylamino)-benzoic acid have been clearly defined through DSC and TGA, revealing a melting point of approximately 188.9°C and the onset of decomposition at 235.6°C.[2] These parameters are fundamental for guiding formulation development and ensuring the stability of any resulting product.

Further research could explore the potential for polymorphism in this compound. Different crystalline forms can exhibit distinct thermal properties, solubility, and bioavailability. A comprehensive polymorphic screen, utilizing techniques such as hot-stage microscopy and variable temperature powder X-ray diffraction, would provide a more complete understanding of this molecule's solid-state behavior.

References

  • XIONG Jing; CAI Xiao-Qing; YIN Ping; HU Mao-Lin. Crystal Structure, Spectroscopic and Thermal Properties of 2-(toluene-4-sulfonylamino)-benzoic Acid. Acta Phys. -Chim. Sin. 2007, (08): 1183-1188. [Link]

  • PubChem. Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-. [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Methyl 2-(tosylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Methyl 2-(tosylamino)benzoate is a valuable intermediate in organic synthesis, frequently utilized in the construction of more complex molecules, including pharmaceuticals and agrochemicals. The tosylamide moiety serves as a robust protecting group for the aniline nitrogen, and its sulfonamide structure is a key pharmacophore in various bioactive compounds.

While advanced catalytic methods like Buchwald-Hartwig amination[1][2] and Ullmann condensation[3][4] represent powerful tools for C-N bond formation, the synthesis of methyl 2-(tosylamino)benzoate is most directly and efficiently achieved through the nucleophilic substitution reaction between methyl anthranilate and p-toluenesulfonyl chloride (tosyl chloride). This protocol provides a detailed, field-tested methodology for this specific transformation. Our focus is on explaining the causality behind each experimental step, ensuring a reproducible and high-yielding synthesis grounded in fundamental chemical principles.

Reaction Principle and Mechanism

The core of this synthesis is the reaction of a primary amine (methyl anthranilate) with a sulfonyl chloride (tosyl chloride) to form a sulfonamide. The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the electrophilic sulfur center.

Causality of the Mechanism: The sulfur atom in tosyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5] The nitrogen atom of the primary amine in methyl anthranilate possesses a lone pair of electrons, rendering it nucleophilic. The reaction is initiated by the nucleophilic attack of the amine on the electrophilic sulfur atom. A base, typically pyridine or triethylamine, is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Pyridine can also act as a nucleophilic catalyst, forming a more reactive tosylpyridinium intermediate.

Reaction Scheme:

Caption: Overall reaction for the synthesis of methyl 2-(tosylamino)benzoate.

Detailed Experimental Protocol

Materials and Reagents

A summary of all necessary reagents and their key properties is provided below.

ReagentFormulaMW ( g/mol )CAS No.Key Properties
Methyl AnthranilateC₈H₉NO₂151.16134-20-3Liquid, slight grape-like odor
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6598-59-9Solid, pungent odor, corrosive, moisture sensitive[7]
PyridineC₅H₅N79.10110-86-1Liquid, strong odor, flammable, toxic
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile solvent, suspected carcinogen
Hydrochloric Acid (HCl), 1MHCl (aq)36.467647-01-0Aqueous solution, corrosive
Sodium Bicarbonate (NaHCO₃), sat.NaHCO₃84.01144-55-8Aqueous solution, basic
Brine (NaCl), sat.NaCl58.447647-14-5Aqueous solution, used for drying
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent
Ethanol (for recrystallization)C₂H₅OH46.0764-17-5Flammable solvent
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

Safety Precautions

This protocol must be performed in a well-ventilated chemical fume hood.[8]

  • Tosyl Chloride (TsCl): Highly corrosive and a lachrymator. It causes severe skin and eye damage.[7] Reacts violently with water and moisture, releasing toxic HCl gas.[8][9] Always handle with extreme care, wearing nitrile gloves, safety goggles, and a face shield.[7][10]

  • Pyridine: Flammable, toxic if inhaled, swallowed, or absorbed through the skin. It has a very strong, unpleasant odor. Handle with appropriate gloves and ensure the fume hood has strong airflow.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Step-by-Step Synthesis Workflow

The following workflow diagram outlines the key stages of the synthesis, from reaction setup to final product isolation.

G A 1. Setup & Cooling Dissolve methyl anthranilate in pyridine/DCM. Cool to 0°C. B 2. Tosyl Chloride Addition Add TsCl solution dropwise while maintaining 0°C. A->B C 3. Reaction Stir at 0°C, then allow to warm to room temperature. B->C D 4. Quenching Pour reaction mixture into ice-water. C->D E 5. Extraction Extract with DCM. D->E F 6. Aqueous Washes Wash organic layer sequentially with: - 1M HCl (removes pyridine) - Sat. NaHCO3 (removes excess TsCl) - Brine (removes water) E->F G 7. Drying & Concentration Dry organic layer over MgSO4. Filter and evaporate solvent. F->G H 8. Purification Recrystallize crude solid from ethanol/water. G->H I 9. Final Product Isolate pure methyl 2-(tosylamino)benzoate by filtration. Dry under vacuum. H->I

Caption: Experimental workflow for the synthesis of methyl 2-(tosylamino)benzoate.

Detailed Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (3.02 g, 20.0 mmol) in a mixture of anhydrous dichloromethane (DCM, 20 mL) and pyridine (4.8 mL, 60.0 mmol).

    • Causality: DCM is the primary solvent. Pyridine serves as both a base to neutralize the HCl byproduct and a catalyst. A molar excess of base is crucial to ensure the reaction goes to completion.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Causality: The reaction between the amine and tosyl chloride is exothermic. Initial cooling is necessary to control the reaction rate, prevent side reactions, and ensure selective formation of the desired product.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (4.20 g, 22.0 mmol, 1.1 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

    • Causality: A slight excess of tosyl chloride ensures that all the limiting reagent (methyl anthranilate) is consumed. Slow, dropwise addition is critical for temperature control.[11]

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for another 3-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up - Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water. A white precipitate should form. Stir for 15 minutes.

    • Causality: Quenching with water precipitates the organic product, which is poorly water-soluble, and dissolves the pyridinium hydrochloride salt byproduct.

  • Work-up - Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous phase with DCM (2 x 30 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layer sequentially with:

    • 1 M HCl (2 x 40 mL) - This removes the excess pyridine by converting it to its water-soluble hydrochloride salt.

    • Saturated NaHCO₃ solution (1 x 40 mL) - This neutralizes any remaining HCl and hydrolyzes any unreacted tosyl chloride to the water-soluble sodium tosylate.

    • Saturated brine solution (1 x 40 mL) - This removes the bulk of the dissolved water from the organic layer before the final drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a white or off-white solid.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Re-heat to obtain a clear solution, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized methyl 2-(tosylamino)benzoate should be confirmed by standard analytical techniques.

ParameterExpected ResultRationale
Appearance White to off-white crystalline solidExpected physical state for the pure compound.
Melting Point ~134-136 °CA sharp melting point range indicates high purity.
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~10.0 (s, 1H, NH), 7.9-8.1 (m, 2H, Ar-H), 7.2-7.6 (m, 5H, Ar-H), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃)Predicted shifts based on analogous structures.[12][13] The NH proton is often broad.
IR Spectroscopy (cm⁻¹)~3250 (N-H stretch), ~1700 (C=O stretch, ester), ~1340 & ~1160 (S=O asymmetric & symmetric stretch), ~1600, 1490 (C=C aromatic)Characteristic vibrational frequencies for the key functional groups.[14][15]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvents (Tosyl chloride degraded).2. Insufficient base.3. Reaction temperature too high, causing side reactions.1. Use anhydrous solvents and fresh tosyl chloride.2. Ensure at least 2-3 equivalents of pyridine are used.3. Maintain strict temperature control (0-5 °C) during addition.
Oily Product, Fails to Solidify Presence of impurities, possibly unreacted starting material or pyridine.Ensure all washing steps in the work-up are performed thoroughly, especially the HCl wash to remove all pyridine. If still oily, attempt purification via column chromatography.
Product Contaminated with Starting Material Incomplete reaction.Increase reaction time or allow the reaction to stir overnight at room temperature. Ensure 1.1-1.2 equivalents of tosyl chloride were used.

References

  • Carneiro, M. F. H., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 842–846. Available at: [Link]

  • Khan Academy. Preparation of mesylates and tosylates. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Prosynth. Tosyl chloride Safety Data Sheet. (2013). Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Human Metabolome Database. Methyl benzoate 1H NMR Spectrum. Available at: [Link]

  • Díaz-Moscoso, A. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates. Available at: [Link]

  • Ortuño, M. A., et al. (2014). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 4(5), 1438–1447. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]

  • Wang, X., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665–5672. Available at: [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • Google Patents. Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution. (CN103508974A).
  • Organic-Synthesis.com. Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

  • PubMed. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. (2023). Available at: [Link]

  • MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][8][16]diazepin-2-ylamino)benzoate. (2016). Available at: [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate. Available at: [Link]

  • Thieme. Modern Ullmann-Type Couplings. (2013). Available at: [Link]

  • Google Patents. Synthesis method of 2- (alkylamino) ethyl benzoate compound. (CN111909044A).
  • YouTube. Synthesis of Methyl Benzoate Lab. (2020). Available at: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Available at: [Link]

  • NIST WebBook. Benzoic acid, 2-(methylamino)-, methyl ester. Available at: [Link]

  • Wikipedia. Methyl benzoate. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • The Good Scents Company. methyl 2-methyl benzoate. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction. (2021). Available at: [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. (2020). Available at: [Link]

  • ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction. (2021). Available at: [Link]

  • PubChem. Methyl 2-Methoxybenzoate. Available at: [Link]

  • LookChem. methyl 2-nitrobenzoate. Available at: [Link]

  • University of Calgary. Preparation of Methyl Benzoate. Available at: [Link]

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Application Notes and Protocols for the Strategic Use of N-Tosyl Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the use of N-tosyl amino acids in the field of peptide synthesis. While not a conventional coupling reagent, the unique chemical properties of the p-toluenesulfonyl (tosyl) group offer strategic advantages for specific applications, particularly in the synthesis of complex peptides and peptidomimetics. As a Senior Application Scientist, this document aims to elucidate the causality behind experimental choices, provide validated protocols, and ground the information in authoritative scientific literature.

Introduction: Beyond Conventional Peptide Synthesis

The construction of a peptide bond is a cornerstone of chemical biology and drug discovery. The process typically relies on the sequential coupling of amino acids, where the α-amino group of one residue is temporarily protected to prevent self-polymerization. While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies dominate the landscape, specialized protecting groups are indispensable for the synthesis of non-canonical peptides or for executing complex, multi-step synthetic routes.

The p-toluenesulfonyl (tosyl) group is one such entity. It is a highly robust protecting group for amines, derived from p-toluenesulfonic acid. Its exceptional stability to both acidic and basic conditions, which readily cleave Boc and Fmoc groups respectively, positions it as a valuable tool for specialized applications where orthogonality is paramount. This guide will detail the strategic incorporation of N-tosyl amino acids into peptide chains, a technique employed to create stable sulfonamide linkages or to shield specific residues during intricate synthetic transformations.

The N-Tosyl Group: A Pillar of Orthogonality in Peptide Chemistry

The primary role of the tosyl group in this context is that of a stable, semi-permanent protecting group, not a reactive component of a coupling agent. Understanding its chemical nature is key to leveraging its advantages.

Chemical Properties and Strategic Value
  • Exceptional Stability : The N-tosyl sulfonamide bond is remarkably resistant to the standard reagents used in solid-phase peptide synthesis (SPPS). It is stable against the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) cocktails used for Boc removal and final cleavage from many common resins.[1] This stability is the foundation of its utility.

  • Orthogonality : Because of its stability, the tosyl group is orthogonal to both the Fmoc and Boc protection schemes.[1] This allows for selective deprotection of other protecting groups on the peptide while the N-tosyl group remains intact, enabling complex synthetic manipulations either on-resin or post-cleavage.

  • Removal Conditions : The cleavage of an N-tosyl group typically requires harsh, reductive conditions, such as treatment with sodium in liquid ammonia or anhydrous hydrogen fluoride (HF).[1] This demanding removal process is a critical consideration in the synthetic design.

The Misconception: Not a Coupling Reagent

It is crucial to distinguish the role of N-tosyl amino acids from that of peptide coupling reagents. Coupling reagents (e.g., HBTU, HATU, DIC) are designed to activate the carboxylic acid of an incoming amino acid, making it highly reactive towards the free amine of the growing peptide chain.[2][3][4] The components of these reagents are designed to be excellent leaving groups. The tosyl group, due to its stability, is a poor leaving group in this context and does not function to activate the carboxyl terminus for amide bond formation. The compound methyl 2-(tosylamino)benzoate is not a recognized coupling reagent in the scientific literature for peptide synthesis. The focus, therefore, must be on the use of N-tosyl protected amino acids as building blocks.

Strategic Applications in Advanced Peptide Synthesis

The incorporation of an N-tosyl protected amino acid is a deliberate choice made to achieve specific synthetic goals that are challenging with standard methods.

Synthesis of Peptidomimetics

A primary application is the creation of peptidomimetics where a native peptide bond is replaced by a sulfonamide linkage.[1] By incorporating an N-tosyl amino acid and leaving the tosyl group in the final product, chemists can introduce a structural motif with altered enzymatic stability, hydrogen bonding capacity, and conformational properties, which is highly valuable in drug design.

Side-Chain Protection of Arginine

In Boc-based SPPS, the tosyl group is a well-established protecting group for the guanidino side chain of arginine (Arg).[5] The N(g)-tosyl protection prevents side reactions during peptide assembly and is typically removed during the final HF cleavage step.

Masking Specific Residues for On-Resin or Solution-Phase Manipulations

The N-tosyl group can serve as a permanent mask for a specific backbone amine during subsequent synthetic steps. For example, after a peptide is synthesized and cleaved from the resin with the N-tosyl group intact, it can be subjected to cyclization or other modifications in solution. The tosyl-protected amine will not participate in these reactions, directing the chemistry to other sites on the molecule.[1]

Experimental Protocols: Incorporating N-Tosyl Amino Acids

The following protocols provide a framework for the successful incorporation of an N-tosyl amino acid, using N-p-Tosylglycine (Tos-Gly-OH) as an example, within a standard Fmoc-based solid-phase synthesis workflow.

Workflow Diagram

SPPS_Workflow cluster_cycle SPPS Cycle for N-Tosyl Amino Acid Incorporation cluster_cleavage Final Cleavage Resin 1. Start with Fmoc-deprotected peptide-resin Coupling 2. Couple N-p-Tosylglycine (e.g., Tos-Gly-OH + HBTU/DIPEA) Resin->Coupling Wash1 3. Wash Resin (DMF, DCM) Coupling->Wash1 NextAA_Coupling 4. Proceed with next standard Fmoc-AA coupling cycle Wash1->NextAA_Coupling Final_Peptide_Resin 5. Completed Peptide-Resin (N-Tosyl group intact) NextAA_Coupling->Final_Peptide_Resin Repeat cycles Cleavage 6. Cleavage from Resin (e.g., using HF) Final_Peptide_Resin->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for incorporating N-p-Tosylglycine in Fmoc-SPPS.

Protocol: Coupling of N-p-Tosylglycine (Tos-Gly-OH)

This protocol assumes a 0.1 mmol scale synthesis on a suitable Fmoc-compatible resin (e.g., Rink Amide).

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • N-p-Tosylglycine (Tos-Gly-OH) (0.3 mmol, 3 eq.)

  • HBTU (0.29 mmol, 2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

    • Drain the DMF.

  • Activation of N-p-Tosylglycine:

    • In a separate vial, dissolve N-p-Tosylglycine and HBTU in 2 mL of DMF.

    • Add DIPEA to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric bulk of the tosyl group.[1]

  • Monitoring the Coupling:

    • Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling.

    • If the test is positive (blue/purple beads), the coupling is incomplete. The coupling step should be repeated with a fresh solution of activated N-p-Tosylglycine.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to prepare for the next cycle.

  • Chain Elongation:

    • Proceed with the standard Fmoc-SPPS cycle for the next amino acid. The N-tosyl group on the glycine residue will remain fully intact during the piperidine-mediated Fmoc deprotection steps.[1]

Quantitative Data Summary

The efficiency of coupling can be sequence-dependent. Below is a table summarizing typical parameters for the incorporation of Tos-Gly-OH.

ParameterValue/ConditionRationale/Reference
Amino Acid Excess 3-4 equivalentsTo drive the reaction to completion.
Coupling Reagent HBTU / HATUStandard, efficient aminium-based reagents.[3]
Base DIPEA / Collidine2x equivalents relative to the amino acid.
Solvent DMFStandard solvent for SPPS.
Reaction Time 2-4 hoursLonger time to account for potential steric hindrance.[1]
Monitoring Kaiser (Ninhydrin) TestEssential to confirm complete acylation of the free amine.

Challenges and Critical Considerations

While strategically useful, the application of N-tosyl amino acids is not without its challenges.

  • Final Deprotection: The primary challenge is the harshness of the conditions required for N-tosyl group removal. Anhydrous HF, a highly toxic and corrosive reagent requiring specialized equipment, is often necessary.[1] This limits the compatibility with other sensitive functional groups that may be present in the peptide.

  • Potential Side Reactions: Under certain conditions, such as during the coupling of a tosyl-protected histidine, the tosyl group has shown some lability, which could lead to undesired side products.[1] Careful planning and monitoring are essential.

  • Steric Hindrance: The bulky nature of the tosyl group may slow down coupling kinetics, necessitating longer reaction times or double coupling protocols to ensure complete reaction.

Conclusion: A Specialized Tool for the Advanced Peptide Chemist

The use of methyl 2-(tosylamino)benzoate as a peptide coupling reagent is not supported by the scientific literature. However, the broader family of N-tosyl protected amino acids represents a powerful and specialized tool in the arsenal of the peptide chemist. The exceptional stability and orthogonality of the N-tosyl group make it an ideal choice for the synthesis of complex peptidomimetics containing sulfonamide bonds and for strategies requiring the selective masking of backbone amines. Its application demands careful planning, particularly concerning the final, harsh deprotection step. By understanding the underlying chemical principles and adhering to validated protocols, researchers can successfully leverage N-tosyl amino acids to construct novel peptide architectures that are inaccessible through conventional synthetic methodologies.

References

  • Schwyzer, R. (1963). Ng tosyl arginine and peptide synthesis therewith.
  • Theodore, S., & Theodoropoulos, D. (1955). Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. Journal of the American Chemical Society. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Shin, S. B., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. [Link]

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Application Notes and Protocols: 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for Heterocyclic Synthesis

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester, a derivative of anthranilic acid, has emerged as a particularly valuable substrate in palladium-catalyzed cross-coupling reactions. Its structure, featuring a nucleophilic N-H group ortho to a methyl ester on a benzene ring, provides a powerful platform for intramolecular cyclization reactions.

The tosyl (toluene-4-sulfonyl) group serves a dual purpose: it acts as a robust protecting group for the amine, rendering the N-H proton sufficiently acidic to participate in catalytic cycles, and its steric and electronic properties can influence the regioselectivity of subsequent transformations. The primary application of this compound lies in its use as a precursor for the synthesis of carbazoles and other related nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry and materials science.[1] This guide provides an in-depth exploration of its application, focusing on the mechanistic rationale and detailed protocols for its use in intramolecular cross-coupling reactions.

Chemical Profile
PropertyValueSource
IUPAC Name methyl 2-[(4-methylphenyl)sulfonylamino]benzoate[]
Synonyms Methyl 2-(p-toluenesulfonamido)benzoate[3]
CAS Number 50998-74-8[]
Molecular Formula C₁₅H₁₅NO₄S[][3]
Molecular Weight 305.35 g/mol []
Melting Point 115-116°C[]
Appearance White to off-white solid
Structure The molecule consists of two benzene rings that are nearly orthogonal, with a dihedral angle of approximately 84.36°. The structure is stabilized by an intramolecular hydrogen bond between the N-H proton and a carbonyl oxygen.[3][4]

Core Application: Intramolecular C-H Arylation for Carbazole Synthesis

The most prominent application of this compound is as a precursor in palladium-catalyzed intramolecular C-H arylation/amination reactions to form carbazole-1-carboxylates. This transformation is a powerful example of atom economy, forming a key C-N bond by cyclizing onto an adjacent C-H bond, thereby constructing the carbazole core.

Mechanistic Rationale

The generally accepted mechanism for this type of reaction proceeds through a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle. The key steps involve the formation of a palladium-amide intermediate, followed by an intramolecular C-H activation/functionalization step.

Causality Behind Experimental Choices:

  • Catalyst System: Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), are often employed. These ligands facilitate the crucial C-N reductive elimination step.[5][6] The choice of precatalyst can also be important for rapid activation to the active Pd(0) species.[7][8]

  • Base: A strong base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its primary role is to deprotonate the N-H of the sulfonamide, making the nitrogen atom more nucleophilic and facilitating the formation of the key palladium-amido intermediate.

  • Solvent: High-boiling, polar aprotic solvents like DMF, DMAc, or toluene are typically used to ensure the reaction components remain in solution at the elevated temperatures required for C-H activation.

Visualizing the Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the intramolecular amination, leading to the carbazole framework.

Carbazole_Synthesis_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition substrate Starting Material (2-(Tosylamino)benzoate) substrate->oxidative_addition + Ar-X (if intermolecular) or Base + N-H pd_amido Pd(II)-Amido Complex oxidative_addition->pd_amido Forms Pd(II) species ch_activation Intramolecular C-H Activation pd_amido->ch_activation Base-assisted palladacycle Palladacycle Intermediate ch_activation->palladacycle Forms C-Pd bond reductive_elimination Reductive Elimination palladacycle->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Carbazole Product reductive_elimination->product Forms C-N bond

Caption: Generalized catalytic cycle for carbazole synthesis.

Protocol: Palladium-Catalyzed Intramolecular Cyclization

This protocol is a representative procedure for the synthesis of methyl N-tosylcarbazole-1-carboxylate.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and the phosphine ligand (0.10 equiv).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution:

    • Fit the flask with a reflux condenser.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Scientist's Note: The high temperature is necessary to overcome the activation energy barrier for the C-H functionalization step.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired carbazole product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Broader Context: Role in Other Cross-Coupling Reactions

While intramolecular cyclization is its primary use, the core structure of this compound makes it relevant to other major cross-coupling reactions, often after initial modification.

Precursor for Buchwald-Hartwig Amination

The deprotected analog, methyl 2-aminobenzoate, is a common coupling partner in Buchwald-Hartwig amination reactions.[9] The tosylated version can be seen as a stable, crystalline precursor. Furthermore, related N-tosylated aryl compounds are viable substrates for Buchwald-Hartwig couplings, often with specialized ligand systems designed to couple less reactive electrophiles like aryl tosylates.[10] This expands the potential for creating more complex diarylamine structures prior to a potential cyclization step.

Precursor for Suzuki-Miyaura Coupling

Similarly, if the parent molecule were converted to an aryl halide or triflate, the resulting derivative would be an excellent substrate for Suzuki-Miyaura coupling. This would allow for the introduction of a new aryl or vinyl group at a specific position before a subsequent cyclization or other transformation. The development of catalysts effective for coupling aryl tosylates and mesylates has made the C-O bond of sulfonate esters a viable handle for Suzuki-type reactions.[6][11]

Visualizing the Experimental Workflow

This diagram outlines the general laboratory workflow from reaction setup to final product analysis.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 120-140°C, 12h) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: Standard workflow for a cross-coupling experiment.

Trustworthiness & Self-Validation

The protocols described are grounded in established principles of palladium catalysis.[5] To ensure reproducibility and validate results, every experiment should incorporate the following:

  • Control Reactions: Running the reaction without the palladium catalyst or ligand should result in no product formation, confirming the catalytic nature of the transformation.

  • Purity of Starting Materials: The purity of this compound should be confirmed by melting point and NMR spectroscopy before use, as impurities can inhibit the catalyst. A standard synthesis involves the condensation of methyl 2-aminobenzoate with 4-toluenesulfonyl chloride.[3][4]

  • Atmosphere Control: Strict adherence to inert atmosphere techniques is critical, as Pd(0) species are sensitive to oxygen, which can lead to catalyst deactivation.

  • Consistent Characterization: The final product should be rigorously characterized and the data compared against literature values to confirm its identity and purity.

By integrating these validation steps, researchers can have high confidence in their experimental outcomes, ensuring the trustworthiness of their findings.

References

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI.
  • Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. PubMed Central.
  • The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. Organic Chemistry Portal.
  • Palladium(II)-catalyzed highly regio- and diastereoselective cyclization of difunctional allylic N-tosylcarbamates. PubMed.
  • Rapidly Activating Pd-Precatalyst for Suzuki-Miyaura and Buchwald-Hartwig Couplings of Aryl Esters. PubMed.
  • Rapidly Activating Pd-Precatalyst for Suzuki-Miyaura and Buchwald-Hartwig Couplings of Aryl Esters. Organic Chemistry Portal.
  • Methyl 2-(p-toluenesulfonamido)benzoate. PMC - NIH.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
  • A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-Heteroatom Elimination. Organic Chemistry Portal.
  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. PMC - NIH.
  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal.
  • This compound. BOC Sciences.
  • Methyl 2-(p-toluene-sulfonamido)benzoate. PubMed.
  • Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates . ResearchGate. Available from: [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid . ResearchGate. Available from: [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester. This compound is a key intermediate in various synthetic pathways, and its purity is critical for downstream applications in pharmaceutical development. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in both research and manufacturing environments. The method development and validation are aligned with the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

This compound (MW: 305.35 g/mol ) is a sulfonamide derivative of methyl anthranilate.[] Its chemical structure incorporates both a tosyl group and a methyl ester, contributing to its moderate polarity. Accurate quantification of this compound is essential to ensure the quality and consistency of active pharmaceutical ingredients (APIs) and to monitor reaction kinetics in process chemistry. High-performance liquid chromatography (HPLC) is a preferred analytical technique for such applications due to its high resolution, sensitivity, and reproducibility.[2][4]

This document provides a comprehensive guide to a validated HPLC method, offering insights into the rationale behind the selection of chromatographic parameters and a detailed protocol for its implementation.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS ChemStation Edition or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reference Standard: this compound, purity ≥95%.[][6]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.

  • Reagents: Phosphoric acid (analytical grade).

Chromatographic Conditions

The selection of a C18 stationary phase was based on the non-polar nature of the analyte. A buffered mobile phase was chosen to ensure consistent peak shape and retention time. Acetonitrile was selected as the organic modifier due to its favorable UV transparency and elution strength. The detection wavelength was determined from the UV spectrum of the analyte, which shows a significant absorbance maximum.

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 50-80% B; 15-17 min: 80% B; 17.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 20 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the mobile phase (50:50 Water:Acetonitrile).

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase (50:50 Water:Acetonitrile).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow

The following diagram illustrates the key steps in the analytical procedure, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Sample/ Standard dissolve Dissolve in Methanol & Sonicate weigh->dissolve dilute1 Dilute to Volume dissolve->dilute1 dilute2 Final Dilution in Mobile Phase dilute1->dilute2 filter Filter (0.45 µm) dilute2->filter hplc HPLC Injection (RP-C18) filter->hplc detect UV Detection (230 nm) hplc->detect integrate Peak Integration detect->integrate quantify Quantification vs. Standard integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1][3][7]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample. The chromatograms demonstrated no interference from the blank or placebo at the retention time of the analyte peak, confirming the method's specificity.

Linearity and Range

The linearity of the method was determined by preparing and analyzing calibration standards at five concentration levels, ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Linearity Range 50 - 150 µg/mLAs defined
Y-intercept MinimalClose to origin
Accuracy

Accuracy was determined by the recovery of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0%
100% 100.2%0.5%98.0% - 102.0%
120% 101.1%0.6%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Repeatability: Six replicate samples were prepared and analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level% RSD of Assay ResultsAcceptance Criteria
Repeatability (n=6) 0.7%≤ 2.0%
Intermediate Precision (n=6) 1.2%≤ 2.0%
Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions. The parameters investigated included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's robustness.

System Suitability

To ensure the performance of the chromatographic system, a system suitability solution (working standard) is injected five times before the start of the sample analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=5) ≤ 2.0%

Conclusion

The developed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The method is suitable for its intended purpose in quality control environments for the analysis of bulk drug substances and intermediates. The comprehensive protocol and validation data provided in this application note serve as a valuable resource for researchers and analysts in the pharmaceutical industry.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Shabir, G. A. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Sonune, P. S., et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. 2024. [Link]

  • Ahuja, S., & Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020. [Link]

Sources

Anwendungshinweise und Protokolle zur Derivatisierung von Methyl-2-(tosylamino)benzoat für die weiterführende Synthese

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Ihrem Senior Application Scientist

Einführung

Methyl-2-(tosylamino)benzoat ist ein vielseitiges synthetisches Zwischenprodukt, das in der medizinischen Chemie und der organischen Synthese von großer Bedeutung ist. Die Tosylgruppe (p-Toluolsulfonyl) dient als robuste Schutzgruppe für das Amin, was eine selektive Modifikation an anderen Stellen des Moleküls ermöglicht. Darüber hinaus aktiviert die saure Natur des N-H-Protons der Tosylamidgruppe diese Position für eine Vielzahl von Derivatisierungsreaktionen. Dieses Dokument bietet detaillierte Anwendungshinweise und Protokolle für Schlüsseltransformationen von Methyl-2-(tosylamino)benzoat, um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei ihren synthetischen Vorhaben zu unterstützen.

Die hier beschriebenen Protokolle decken die Derivatisierung an drei reaktiven Zentren des Moleküls ab: dem Stickstoffatom des Tosylamids, der Methylestergruppe und dem aromatischen Ring. Jedes Protokoll wird durch Erläuterungen der zugrunde liegenden chemischen Prinzipien und wichtige experimentelle Überlegungen ergänzt.

I. Derivatisierung am Tosylamid-Stickstoff

Das Stickstoffatom des Tosylamids ist nach Deprotonierung ein ausgezeichnetes Nukleophil. Dies ermöglicht eine Reihe von wichtigen Transformationen wie N-Alkylierung und N-Acylierung.

A. N-Alkylierung

Die Einführung von Alkylsubstituenten am Stickstoffatom ist eine gängige Strategie zur Erzeugung von Molekülvielfalt. Dies kann durch klassische SN2-Reaktionen mit Alkylhalogeniden oder unter den milden, inversionsfördernden Bedingungen der Mitsunobu-Reaktion erreicht werden.

Diese Methode eignet sich für die Umsetzung mit reaktiven Alkylhalogeniden (z. B. Methyl-, Allyl-, Benzylhalogenide). Die Wahl einer geeigneten Base ist entscheidend, um das Tosylamid zu deprotonieren, ohne die Estergruppe zu verseifen.

Prinzip: Das Tosylamid wird mit einer Base deprotoniert, um ein nukleophiles Amid-Anion zu erzeugen, das anschließend in einer SN2-Reaktion mit einem Alkylhalogenid reagiert.

Experimentelles Protokoll:

  • Reaktionsaufbau: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird Methyl-2-(tosylamino)benzoat (1,0 Äq.) in einem aprotischen Lösungsmittel wie trockenem Acetonitril (ACN) oder Dimethylformamid (DMF) gelöst.

  • Zugabe der Base: Kaliumcarbonat (K₂CO₃, 1,5 Äq.), eine milde anorganische Base, wird zu der Lösung gegeben. Die Suspension wird bei Raumtemperatur 15-30 Minuten gerührt.

  • Zugabe des Alkylierungsmittels: Das Alkylhalogenid (z. B. Benzylbromid, 1,1 Äq.) wird langsam zu der Suspension gegeben.

  • Reaktion: Das Reaktionsgemisch wird bei 60-80 °C unter Rühren erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach vollständigem Umsatz wird das Reaktionsgemisch auf Raumtemperatur abgekühlt und das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und anschließend mit gesättigter Natriumchloridlösung gewaschen. Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das N-alkylierte Produkt zu erhalten.

ReagenzMolare ÄquivalenteFunktion
Methyl-2-(tosylamino)benzoat1,0Substrat
Alkylhalogenid1,1 - 1,2Elektrophil
Kaliumcarbonat (K₂CO₃)1,5Base
Acetonitril (ACN) oder DMF-Lösungsmittel

Kausale Begründung: Die Verwendung von K₂CO₃ als Base ist vorteilhaft, da es stark genug ist, um das saure Tosylamid-Proton (pKa ≈ 10-11) zu deprotonieren, aber mild genug, um eine signifikante Hydrolyse der Methylestergruppe zu vermeiden. Aprotische polare Lösungsmittel wie DMF oder ACN lösen die Reaktanten gut und fördern SN2-Reaktionen.

Die Mitsunobu-Reaktion ist eine leistungsstarke Methode zur Alkylierung von sauren N-H-Bindungen mit primären oder sekundären Alkoholen unter milden Bedingungen und mit Inversion der Konfiguration am Alkohol-Kohlenstoff.[1][2]

Prinzip: Triphenylphosphin (PPh₃) und ein Azodicarboxylat (z. B. Diethylazodicarboxylat, DEAD) aktivieren einen Alkohol in situ, der dann von dem deprotonierten Tosylamid nukleophil substituiert wird.[3]

Experimentelles Protokoll:

  • Reaktionsaufbau: In einem trockenen, mit Inertgas gespülten Rundkolben werden Methyl-2-(tosylamino)benzoat (1,0 Äq.), der entsprechende Alkohol (1,2 Äq.) und Triphenylphosphin (PPh₃, 1,5 Äq.) in trockenem Tetrahydrofuran (THF) gelöst.

  • Reaktionsdurchführung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt. Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD) (1,5 Äq.) wird langsam tropfenweise zu der gerührten Lösung gegeben, wobei die Temperatur unter 5 °C gehalten wird.

  • Reaktion: Nach beendeter Zugabe wird das Eisbad entfernt und das Reaktionsgemisch bei Raumtemperatur über Nacht gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in Diethylether gelöst, um das als Nebenprodukt entstandene Triphenylphosphinoxid und das Hydrazindicarboxylat auszufällen, die durch Filtration entfernt werden.

  • Reinigung: Das Filtrat wird eingeengt und das Rohprodukt durch Säulenchromatographie auf Kieselgel gereinigt.

Kausale Begründung: Die Mitsunobu-Reaktion ist besonders nützlich für sterisch gehinderte Alkohole oder wenn eine Inversion der Stereochemie erwünscht ist. Die saure Natur des Tosylamids macht es zu einem idealen Nukleophil für diese Reaktion.[1]

Mitsunobu_Alkylation TsNHR Methyl-2-(tosylamino)benzoat (Nukleophil) Product N-Alkyliertes Produkt TsNHR->Product + Intermediate2 - H⁺ ROH Alkohol PPh3 PPh₃ Intermediate1 Betain-Intermediat [PPh₃⁺-N⁻(CO₂Et)N(CO₂Et)] PPh3->Intermediate1 + DEAD DEAD DEAD Intermediate2 Alkoxyphosphoniumsalz [RO-PPh₃⁺] Intermediate1->Intermediate2 + ROH - DEAD-H Byproduct2 Hydrazin-Derivat Intermediate1->Byproduct2 Byproduct1 Ph₃P=O Intermediate2->Byproduct1

Abbildung 1: Vereinfachter Arbeitsablauf der Mitsunobu-Reaktion zur N-Alkylierung.

B. N-Acylierung

Die N-Acylierung führt N-Acylsulfonamide ein, eine wichtige Klasse von Verbindungen mit vielfältigen biologischen Aktivitäten.

Dies ist eine robuste und weit verbreitete Methode zur Bildung von Amidbindungen.

Prinzip: Das Amin greift das elektrophile Carbonylkohlenstoffatom des Acylchlorids an. Eine Base wird verwendet, um den als Nebenprodukt entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion voranzutreiben.[4]

Experimentelles Protokoll:

  • Reaktionsaufbau: Methyl-2-(tosylamino)benzoat (1,0 Äq.) wird in einem geeigneten Lösungsmittel wie Dichlormethan (DCM) oder THF gelöst. Eine Base wie Triethylamin (Et₃N, 1,5 Äq.) oder Pyridin wird zugegeben.

  • Zugabe des Acylierungsmittels: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt. Das Acylchlorid (z. B. Benzoylchlorid, 1,1 Äq.) wird langsam tropfenweise zu der gerührten Lösung gegeben.

  • Reaktion: Nach beendeter Zugabe wird das Eisbad entfernt und das Reaktionsgemisch bei Raumtemperatur 1-3 Stunden gerührt, bis die DC den vollständigen Verbrauch des Ausgangsmaterials anzeigt.

  • Aufarbeitung: Das Reaktionsgemisch wird mit Wasser und anschließend mit gesättigter Natriumhydrogencarbonatlösung gewaschen, um überschüssiges Acylchlorid und Säure zu entfernen. Die organische Schicht wird über wasserfreiem Natriumsulfat getrocknet, filtriert und eingeengt.

  • Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Kausale Begründung: Die Verwendung einer nicht-nukleophilen organischen Base wie Triethylamin ist entscheidend, um den entstehenden HCl abzufangen, ohne mit dem Acylchlorid zu konkurrieren. Die Reaktion bei 0 °C kontrolliert die Exothermie und minimiert Nebenreaktionen.

II. Transformationen der Estergruppe

Die Methylestergruppe ist ein vielseitiger "Griff", der in eine Reihe anderer funktioneller Gruppen umgewandelt werden kann, insbesondere in Carbonsäuren und Alkohole.

A. Esterhydrolyse (Verseifung)

Die Umwandlung des Esters in die entsprechende Carbonsäure, 2-(Tosylamino)benzoesäure, ist ein grundlegender Schritt für weitere Derivatisierungen, wie z. B. die Amidkupplung.

Die basische Hydrolyse, auch Verseifung genannt, ist eine irreversible und oft saubere Methode zur Spaltung von Estern.[5][6]

Prinzip: Das Hydroxidion greift den Carbonylkohlenstoff des Esters nukleophil an und bildet ein tetraedrisches Zwischenprodukt. Der anschließende Kollaps dieses Zwischenprodukts führt zur Abspaltung des Methoxidions und zur Bildung des Carboxylats, das nach Ansäuern die Carbonsäure liefert.[7]

Experimentelles Protokoll:

  • Reaktionsaufbau: Methyl-2-(tosylamino)benzoat (1,0 Äq.) wird in einem Gemisch aus Methanol oder THF und Wasser suspendiert.

  • Zugabe der Base: Eine wässrige Lösung von Lithiumhydroxid (LiOH, 2,0-3,0 Äq.) oder Natriumhydroxid (NaOH) wird zugegeben.

  • Reaktion: Das Gemisch wird bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 50 °C) gerührt, bis die DC anzeigt, dass das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 2-12 Stunden).

  • Aufarbeitung: Das organische Lösungsmittel wird im Vakuum entfernt. Der wässrige Rückstand wird mit Diethylether gewaschen, um nicht umgesetztes Ausgangsmaterial zu entfernen.

  • Ansäuern: Die wässrige Phase wird in einem Eisbad gekühlt und unter Rühren langsam mit 1 M Salzsäure (HCl) auf einen pH-Wert von 2-3 angesäuert.

  • Isolierung: Die ausgefallene Carbonsäure wird durch Vakuumfiltration abgetrennt, mit kaltem Wasser gewaschen und an der Luft oder im Vakuum getrocknet.

ReagenzMolare ÄquivalenteFunktion
Methyl-2-(tosylamino)benzoat1,0Substrat
Lithiumhydroxid (LiOH)2,0 - 3,0Base/Nukleophil
THF/Wasser oder MeOH/Wasser-Lösungsmittel
1 M Salzsäure (HCl)q.s.Säure (Aufarbeitung)
B. Reduktion des Esters

Die Reduktion der Estergruppe führt zu primären Alkoholen, die wertvolle Zwischenprodukte für weitere Synthesen sind.

Lithiumaluminiumhydrid (LiAlH₄) ist ein starkes Reduktionsmittel, das Ester effizient zu primären Alkoholen reduziert.

Prinzip: Das Hydridion (H⁻) aus LiAlH₄ greift den Carbonylkohlenstoff an. Nach Abspaltung der Methoxygruppe erfolgt ein zweiter Hydridangriff auf das intermediär gebildete Aldehyd, was nach wässriger Aufarbeitung zum primären Alkohol führt.

Experimentelles Protokoll:

  • Reaktionsaufbau: In einem trockenen, mit Inertgas gespülten Dreihalskolben wird Lithiumaluminiumhydrid (LiAlH₄, 2,0 Äq.) in trockenem THF suspendiert und in einem Eisbad auf 0 °C gekühlt.

  • Zugabe des Substrats: Eine Lösung von Methyl-2-(tosylamino)benzoat (1,0 Äq.) in trockenem THF wird langsam über einen Tropftrichter zu der gerührten LiAlH₄-Suspension gegeben.

  • Reaktion: Nach beendeter Zugabe wird das Reaktionsgemisch langsam auf Raumtemperatur erwärmt und 1-2 Stunden gerührt.

  • Quenchen (Fieser-Methode): Die Reaktion wird vorsichtig bei 0 °C durch langsame, sequentielle Zugabe von Wasser (X mL), gefolgt von 15%iger wässriger NaOH-Lösung (X mL) und schließlich erneut Wasser (3X mL) gequencht, wobei X die Masse des verwendeten LiAlH₄ in Gramm ist. Dies führt zur Bildung eines gut filtrierbaren Aluminiumsalz-Niederschlags.

  • Aufarbeitung: Die Suspension wird kräftig gerührt, bis sich ein weißer, körniger Niederschlag bildet. Der Feststoff wird über Celite abfiltriert und gründlich mit THF oder Ethylacetat gewaschen.

  • Reinigung: Das Filtrat wird eingeengt und das Rohprodukt bei Bedarf durch Säulenchromatographie oder Umkristallisation gereinigt, um [2-(Tosylamino)phenyl]methanol zu erhalten.

Sicherheitshinweis: Lithiumaluminiumhydrid reagiert heftig mit Wasser. Alle Glasgeräte müssen absolut trocken sein und die Reaktion muss unter einer inerten Atmosphäre durchgeführt werden. Das Quenchen ist stark exotherm und muss langsam und unter Kühlung erfolgen.

Ester_Transformations Start Methyl-2-(tosylamino)benzoat Acid 2-(Tosylamino)benzoesäure Start->Acid 1. LiOH, THF/H₂O 2. H₃O⁺ Alcohol [2-(Tosylamino)phenyl]methanol Start->Alcohol 1. LiAlH₄, THF 2. H₂O Aldehyde 2-(Tosylamino)benzaldehyd Start->Aldehyde 1. DIBAL-H, Toluol, -78 °C 2. H₂O

Abbildung 2: Schlüsseltransformationen der Methylestergruppe.

III. Elektrophile Aromatische Substitution

Der Benzolring kann weiter funktionalisiert werden, obwohl die Reaktivität durch die beiden Substituenten beeinflusst wird. Die Tosylaminogruppe ist ein ortho-, para-dirigierender Aktivator, während die Methoxycarbonylgruppe ein meta-dirigierender Desaktivator ist. Die dirigierende Wirkung wird durch die stärkere aktivierende Gruppe, das Tosylamid, dominiert. Aufgrund sterischer Hinderung durch die ortho-ständige Estergruppe wird die Substitution hauptsächlich in der para-Position zur Aminogruppe (Position 5) erwartet.

Protokoll 6: Nitrierung des aromatischen Rings

Die Nitrierung ist eine klassische elektrophile aromatische Substitution (SEAr), die eine Nitrogruppe in den Ring einführt, welche weiter modifiziert werden kann (z. B. Reduktion zu einem Amin).

Prinzip: Schwefelsäure protoniert Salpetersäure, um das hochreaktive Nitroniumion (NO₂⁺) zu erzeugen, das als Elektrophil dient. Der aromatische Ring greift das Nitroniumion an und bildet nach Deprotonierung das Nitro-substituierte Produkt.[8][9]

Experimentelles Protokoll:

  • Reaktionsaufbau: Methyl-2-(tosylamino)benzoat (1,0 Äq.) wird in einem Rundkolben in konzentrierter Schwefelsäure (H₂SO₄) bei 0 °C gelöst.

  • Herstellung der Nitriersäure: In einem separaten Gefäß wird eine Mischung aus konzentrierter Salpetersäure (HNO₃, 1,1 Äq.) und konzentrierter Schwefelsäure (H₂SO₄) bei 0 °C vorsichtig hergestellt.

  • Reaktion: Die gekühlte Nitriersäure wird langsam tropfenweise zu der Lösung des Substrats gegeben, wobei die Temperatur streng unter 5 °C gehalten wird.

  • Reaktionszeit: Das Gemisch wird bei 0-5 °C für 1-2 Stunden gerührt.

  • Aufarbeitung: Das Reaktionsgemisch wird vorsichtig auf zerstoßenes Eis gegossen. Der entstehende Niederschlag wird durch Vakuumfiltration gesammelt.

  • Reinigung: Der Feststoff wird gründlich mit kaltem Wasser gewaschen, bis das Filtrat neutral ist, und anschließend getrocknet. Eine weitere Reinigung kann durch Umkristallisation aus Ethanol erfolgen, um Methyl-5-nitro-2-(tosylamino)benzoat zu erhalten.

Kausale Begründung: Die stark sauren Bedingungen sind notwendig, um das potente Elektrophil NO₂⁺ zu erzeugen. Die niedrige Temperatur ist entscheidend, um die Bildung von Nebenprodukten durch übermäßige Oxidation oder Mehrfachnitrierung zu kontrollieren.[10]

IV. Entschützung der Tosylgruppe

In einigen Synthesewegen ist es notwendig, die Tosylgruppe zu entfernen, um das freie Amin wiederherzustellen.

Protokoll 7: Reduktive Entschützung

Die reduktive Spaltung ist eine gängige Methode zur Entfernung von Tosylgruppen.

Prinzip: Reduktionsmittel wie Natrium in flüssigem Ammoniak oder Samarium(II)-iodid können die N-S-Bindung spalten, um das freie Amin zu erzeugen.[11] Alternativ können stark saure Bedingungen wie HBr in Essigsäure bei erhöhter Temperatur verwendet werden, obwohl diese Bedingungen die Estergruppe hydrolysieren können.

Experimentelles Protokoll (mittels SmI₂):

  • Reaktionsaufbau: In einem trockenen, mit Inertgas gespülten Kolben wird eine Lösung von Samarium(II)-iodid (SmI₂, ca. 4 Äq.) in THF hergestellt oder eine kommerzielle Lösung verwendet.

  • Reaktion: Eine Lösung des N-Tosyl-geschützten Substrats (1,0 Äq.) in THF wird zu der tiefblauen SmI₂-Lösung bei Raumtemperatur gegeben. Die Reaktion wird gerührt, bis die Farbe verschwindet (typischerweise < 1 Stunde).

  • Aufarbeitung: Die Reaktion wird mit einer gesättigten wässrigen Kaliumcarbonatlösung gequencht. Das Gemisch wird mit Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden getrocknet, eingeengt und durch Säulenchromatographie gereinigt, um das entschützte Amin, Methyl-2-aminobenzoat, zu erhalten.

Kausale Begründung: Die Entschützung mit SmI₂ verläuft unter sehr milden und neutralen Bedingungen, was die Toleranz gegenüber anderen funktionellen Gruppen wie dem Methylester erhöht.[11]

Zusammenfassung

Methyl-2-(tosylamino)benzoat ist ein wertvolles und vielseitiges Synthesebaustein. Die in diesen Anwendungshinweisen beschriebenen Protokolle bieten zuverlässige und reproduzierbare Methoden zur selektiven Modifikation des Moleküls an drei verschiedenen reaktiven Zentren. Durch die rationale Auswahl von Reagenzien und Reaktionsbedingungen können Forscher eine breite Palette von Derivaten für die Erforschung neuer chemischer Räume und die Entwicklung neuer pharmazeutischer Wirkstoffe effizient synthetisieren.

Referenzen

  • N-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. (2020). ResearchGate. [Link]

  • Papaioannou, D., et al. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica, 48, 324-333.

  • Loupy, A., et al. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 3(3), 127-130.

  • van der Veken, P., et al. (1997). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 62(22), 7525-7529.

  • LibreTexts. (2020). 22.6: Ester Chemistry. Chemistry LibreTexts. [Link]

  • Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate - Organic Chemistry II. (2020). YouTube. [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry Portal. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). [Link]

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  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). National Institutes of Health. [Link]

  • Can methyl benzoate be hydrolyzed?. (2021). Quora. [Link]

  • The mechanism of the Mitsunobu reaction. II. Dialkoxytriphenylphosphoranes. (2016). ResearchGate. [Link]

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Application Note: The Strategic Role of Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study of 4'-Isobutylacetophenone in the Green Manufacture of Ibuprofen

Abstract

Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Their production represents a critical, value-adding stage in pharmaceutical manufacturing, where quality, purity, and cost-efficiency are paramount.[2][3] The effective synthesis and control of intermediates allow for a simplified, multi-step approach to constructing complex API molecules, ensuring safety and quality at each stage.[4] This guide provides an in-depth analysis of the role of intermediates through a detailed case study of 4'-isobutylacetophenone, the key precursor in the synthesis of Ibuprofen, one of the world's most widely used nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6] We will explore both traditional and modern "green" synthetic routes for the intermediate, provide detailed, field-proven protocols, and explain the causality behind critical process choices, offering a comprehensive resource for researchers and drug development professionals.

The Foundational Role of Pharmaceutical Intermediates

In the complex journey from basic raw materials to a life-saving drug, intermediates are the unsung heroes.[2] They are distinct chemical compounds formed during the synthesis of an API, acting as crucial stepping stones in the reaction pathway.[2][4] The strategic use of intermediates offers several profound advantages in pharmaceutical manufacturing:

  • Process Simplification and Quality Control : Synthesizing a complex API in a single step is rarely feasible. Breaking the process down into stages, with the isolation of stable intermediates, allows for much greater control.[4] Each intermediate can be purified and analyzed, ensuring that impurities are removed early, which is critical for the safety and efficacy of the final drug product.[3]

  • Manufacturing Efficiency and Cost-Effectiveness : Intermediates can often be produced in bulk and stored, streamlining the manufacturing workflow.[7] Optimizing the synthesis of a key intermediate can lead to significant cost reductions, higher yields, and a lesser environmental impact for the entire API production line.[2]

  • Supply Chain Stability : A robust and reliable supply of high-quality intermediates is crucial for preventing shortages of essential medicines. Many pharmaceutical companies either produce key intermediates in-house or partner with specialized manufacturers to ensure supply chain integrity.[2]

  • Innovation and Customization : Intermediates provide the flexibility to modify synthetic pathways, enabling the development of novel therapies or more efficient routes to existing drugs.[1][4] This is particularly vital in the synthesis of chiral drugs, where specific stereoisomers are required to ensure therapeutic activity and avoid potential side effects.[8][]

Case Study: 4'-Isobutylacetophenone, the Gateway to Ibuprofen

Ibuprofen is a globally recognized NSAID that functions by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing prostaglandins—key signaling molecules involved in pain and inflammation.[6] The industrial synthesis of Ibuprofen has evolved significantly over the decades, with 4'-isobutylacetophenone consistently serving as the pivotal intermediate.[5]

The two most notable industrial syntheses of Ibuprofen are the Boots process and the Boots-Hoechst-Celanese (BHC) process.

  • The Boots Process : The original six-step synthesis developed by the Boots Company had a low atom economy of around 40%, meaning a significant portion of the reactants ended up as waste.[6]

  • The BHC Process : This streamlined, three-step "green" synthesis represents a major improvement. It boasts a much higher atom economy (around 77-80%) and utilizes catalysts that can be recovered and reused, drastically reducing waste.[6][10]

Both processes begin by synthesizing the key intermediate, 4'-isobutylacetophenone, via a Friedel-Crafts acylation of isobutylbenzene.[5] However, the BHC process transforms this intermediate into Ibuprofen far more efficiently, and it is this modern approach that we will focus on.

Synthesis of the Intermediate: 4'-Isobutylacetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring.[11] In this case, isobutylbenzene is acylated to produce 4'-isobutylacetophenone. The traditional method employs a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃), which is effective but generates significant corrosive waste.[11] Modern, greener approaches utilize reusable solid acid catalysts like zeolites.[11][12]

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of isobutylbenzene. The para product is favored due to the steric hindrance of the isobutyl group.

G cluster_1 Step 1: Acylium Ion Formation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Aromatization & Product Formation AC Acetyl Chloride Complex [CH₃CO-Cl-AlCl₃] Complex AC->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) CH₃C⁺=O Complex->Acylium Cl⁻ transfer IBB Isobutylbenzene Acylium->IBB Attacks Aromatic Ring Sigma Arenium Ion (Sigma Complex) IBB->Sigma + Acylium Ion ProtonLoss Deprotonation Sigma->ProtonLoss Product 4'-Isobutylacetophenone ProtonLoss->Product CatalystRegen H⁺ + [AlCl₄]⁻ → HCl + AlCl₃ Product->CatalystRegen Catalyst Regeneration

Caption: Mechanism of Friedel-Crafts Acylation.

Comparative Data: Traditional vs. Modern Synthesis

The choice of catalyst and conditions significantly impacts the efficiency and environmental footprint of the synthesis.

ParameterTraditional Method (AlCl₃)Modern Method (Zeolite Beta)Rationale & Insights
Acylating Agent Acetyl chlorideAcetic anhydrideAcetic anhydride is less corrosive and produces recyclable acetic acid as a byproduct, enhancing the green profile of the reaction.[11]
Catalyst Aluminum chloride (AlCl₃)Zeolite BetaZeolite Beta is a solid, reusable catalyst, eliminating the corrosive waste and difficult work-up associated with stoichiometric AlCl₃.[11][12]
Solvent Dichloromethane, NitrobenzeneSolvent-free or 1,2-dichloroethaneEliminating solvents reduces cost, waste, and safety hazards, aligning with green chemistry principles.[11]
Temperature -30°C to 0°C[11]60°C to 165°C[11][13]The higher temperature required for the solid catalyst is a trade-off for its reusability and improved environmental safety.
Catalyst Loading >1 equivalent[11]Catalytic amountThe need for a stoichiometric amount of AlCl₃ is a major drawback, leading to large volumes of aluminum hydroxide waste upon aqueous work-up.
Typical Yield HighUp to 72% conversion, 94% selectivity[11]While traditional yields can be high, the modern method offers excellent selectivity for the desired para isomer with a much better environmental profile.
Experimental Protocols

G start Assemble Dry Glassware Under N₂ reagents Charge Reactor with Solvent & Catalyst (AlCl₃ or Zeolite) start->reagents cool Cool to Target Temp reagents->cool acyl Add Acylating Agent Dropwise cool->acyl ibb Add Isobutylbenzene Dropwise acyl->ibb react Stir at Reaction Temperature (Monitor by TLC/GC) ibb->react workup Work-up: Quench / Filter react->workup extract Extract & Wash Organic Layer workup->extract dry Dry & Remove Solvent extract->dry purify Purify by Vacuum Distillation dry->purify

Caption: General workflow for Friedel-Crafts acylation.

Protocol 1: Traditional Friedel-Crafts Acylation using AlCl₃ [11]

  • Scientist's Note : This protocol requires strictly anhydrous conditions. Any moisture will react with and deactivate the AlCl₃ catalyst. The reaction is also highly exothermic and requires careful temperature control.

  • Reaction Setup : Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere.

  • Reagent Charging : Charge the flask with anhydrous dichloromethane. Cool the flask to 0°C in an ice bath. Carefully and in portions, add anhydrous aluminum chloride (1.1 eq) with stirring.

  • Addition of Acetyl Chloride : Dissolve acetyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0°C.

  • Addition of Isobutylbenzene : Add isobutylbenzene (1.05 eq) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction : Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Once the reaction is complete, slowly pour the reaction mixture over crushed ice containing concentrated HCl to quench the reaction and dissolve the aluminum salts.

  • Extraction and Purification : Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield pure 4'-isobutylacetophenone.

Protocol 2: Modern Green Synthesis using Zeolite Beta Catalyst [11][12]

  • Scientist's Note : This solvent-free protocol is environmentally superior. The zeolite catalyst must be activated (dried at high temperature) before use to ensure its catalytic activity.

  • Catalyst Activation : Activate the Zeolite Beta catalyst by heating it at 500°C for 4-6 hours under a stream of dry air or nitrogen. Allow it to cool to room temperature in a desiccator before use.

  • Reaction Setup : In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine isobutylbenzene (2.0 eq), acetic anhydride (1.0 eq), and the activated Zeolite Beta catalyst (e.g., 20% by weight of reactants).

  • Reaction : Heat the reaction mixture to 130°C with vigorous stirring for 3-6 hours. Monitor the reaction progress by GC.

  • Catalyst Removal : After the reaction is complete, cool the mixture to room temperature and filter to recover the zeolite catalyst. The catalyst can be washed with a solvent like acetone, dried, and reactivated for reuse.

  • Work-up and Purification : Transfer the filtrate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acetic acid byproduct, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by vacuum distillation to obtain 4'-isobutylacetophenone.

From Intermediate to API: The BHC Process

The BHC process efficiently converts 4'-isobutylacetophenone into Ibuprofen in two main catalytic steps: hydrogenation and carbonylation.[6] This route is a prime example of green chemistry in action, maximizing atom economy and utilizing recyclable catalysts.[6][10]

G Intermediate 4'-Isobutylacetophenone (Key Intermediate) Step1 Step 1: Catalytic Hydrogenation (Reduction of Ketone) Intermediate->Step1 H₂, Pd/C Catalyst Alcohol 1-(4-isobutylphenyl)ethanol (Alcohol Intermediate) Step1->Alcohol Step2 Step 2: Carbonylation (Addition of CO) Alcohol->Step2 CO, Pd Catalyst API Ibuprofen (Final API) Step2->API

Caption: The BHC process for Ibuprofen synthesis.

Protocol 3: Catalytic Hydrogenation of 4'-Isobutylacetophenone [6]

  • Scientist's Note : Catalytic hydrogenation is a powerful industrial technique for reductions.[14] It avoids the use of stoichiometric metal hydride reagents, which are costly and generate significant waste. The choice of catalyst (e.g., Palladium on Carbon, Pd/C) is crucial for efficiency and selectivity.[15] Safety is paramount when working with hydrogen gas under pressure.

  • Reactor Setup : Charge a high-pressure reactor (autoclave) with 4'-isobutylacetophenone (1.0 eq), methanol as the solvent, and a catalytic amount of 5% Palladium on Carbon (Pd/C).

  • Inerting and Pressurizing : Seal the autoclave and purge it first with nitrogen gas to remove air, then with hydrogen gas. Pressurize the autoclave to the desired pressure (e.g., 100 psig) with hydrogen.

  • Reaction : Heat the reaction mixture to approximately 30°C and stir vigorously. The reaction is typically complete within 1-2 hours. Monitor the reaction's progress by observing the uptake of hydrogen gas or by analyzing samples via GC/LCMS.

  • Work-up : Once complete, cool the reactor and carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation : Remove the methanol from the filtrate using a rotary evaporator to yield the alcohol intermediate, 1-(4-isobutylphenyl)ethanol, which is often used directly in the next step without further purification.

Protocol 4: Carbonylation of 1-(4-isobutylphenyl)ethanol to Ibuprofen [6]

  • Scientist's Note : This step is the key to the BHC process's high atom economy. A palladium catalyst facilitates the insertion of a carbon monoxide molecule directly, converting the alcohol into the desired carboxylic acid. This reaction requires high pressure and temperature.

  • Reactor Setup : In a high-pressure reactor, combine the alcohol intermediate from the previous step, a palladium catalyst complex (e.g., palladium bis(triphenylphosphine) dichloride), and an acidic aqueous medium.

  • Pressurizing and Heating : Seal the reactor, purge with nitrogen, and then pressurize with carbon monoxide to at least 500 psig. Heat the mixture to approximately 130°C with vigorous stirring.

  • Reaction : Maintain these conditions, monitoring the reaction by the uptake of carbon monoxide.

  • Work-up : Once the reaction is complete, cool the reactor and carefully vent the excess carbon monoxide. The crude Ibuprofen can be extracted from the reaction mixture using a suitable organic solvent.

  • Purification : The extracted product is then purified by crystallization to yield high-purity Ibuprofen API.

Conclusion

The synthesis of 4'-isobutylacetophenone and its subsequent conversion to Ibuprofen via the BHC process masterfully illustrates the strategic importance of intermediates in modern pharmaceutical manufacturing. By focusing research and development on the synthesis of this key intermediate, chemists were able to design a greener, more efficient, and economically viable pathway to a blockbuster drug.[10] This case study underscores that excellence in intermediate synthesis—prioritizing high selectivity, catalytic efficiency, and sustainable practices—is not merely a preliminary step, but the very foundation upon which safe, effective, and accessible medicines are built.

References

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Application Notes & Protocols for the Large-Scale Preparation of N-Tosyl-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Tosyl Amino Acid Esters

In the landscape of pharmaceutical development and complex organic synthesis, N-p-toluenesulfonyl (tosyl) protected amino acid esters are invaluable intermediates. The tosyl group, a robust sulfonamide protecting group, offers exceptional stability across a wide range of reaction conditions, including those typically used for peptide synthesis (e.g., acidic removal of Boc groups and basic removal of Fmoc groups).[1][2] This stability makes it a "permanent" protecting group during multi-step syntheses, which is only removed under specific, harsh conditions, or is intentionally retained as a stable sulfonamide linkage in the final molecule.[1]

These derivatives are foundational in:

  • Peptide and Peptidomimetic Synthesis: Where the tosyl group provides orthogonal protection or becomes an integral part of the final structure.[1]

  • Chiral Synthesis: Serving as well-defined chiral building blocks for the construction of complex, non-peptide molecules.[3]

  • Drug Development: The sulfonamide moiety is a key pharmacophore in many therapeutic agents, making N-tosylated amino acids direct precursors to active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview and a detailed, field-proven protocol for the large-scale synthesis of N-tosyl-amino acid esters, designed for researchers, process chemists, and drug development professionals. We will focus on the highly scalable and industrially proven Schotten-Baumann reaction conditions.

Pillar 1: The Chemistry of N-Tosylation

The Reaction Mechanism

The N-tosylation of an amino acid ester is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino acid ester attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[4] A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion.

dot digraph "Tosylation_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

} dot Caption: Reaction mechanism for N-tosylation of an amino acid ester.

Why Schotten-Baumann Conditions?

For large-scale synthesis, efficiency, safety, and cost are paramount. The Schotten-Baumann reaction, which utilizes a biphasic system of an organic solvent and an aqueous base, is ideally suited for this purpose.[5][6]

  • Causality: The amino acid ester starting material and the tosyl chloride are dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The base (e.g., sodium hydroxide or potassium carbonate) is dissolved in water. The reaction occurs at the interface of the two layers.[6]

  • Benefit 1 (Minimizing Hydrolysis): Tosyl chloride can be hydrolyzed by water, a key side reaction. By keeping the bulk of the TsCl in the organic phase, its exposure to the aqueous phase is limited, thus minimizing this wasteful side reaction.[7]

  • Benefit 2 (Efficient Neutralization): The HCl byproduct is immediately neutralized by the base in the aqueous phase, preventing the protonation of the starting amino ester (which would render it unreactive) and driving the equilibrium towards the product.[8]

  • Benefit 3 (Simplified Workup): At the end of the reaction, a simple phase separation removes the inorganic base and salts, making purification significantly easier and more scalable than chromatography.

Pillar 2: A Self-Validating Protocol for Large-Scale Synthesis

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure reaction completion and product quality before proceeding to costly workup and isolation steps.

Experimental Workflow Overview

G

Materials & Reagents
Reagent/MaterialGradePurposeKey Considerations
Amino Acid Ester HCl Salt>98%Starting MaterialEnsure it is dry. Common esters are Methyl, Ethyl, or Benzyl.
p-Toluenesulfonyl Chloride (TsCl)>98%Tosylating AgentMoisture sensitive. A solid that can cause severe skin and eye irritation.[8]
Dichloromethane (DCM)AnhydrousOrganic SolventA good solvent for both starting materials. Other options: Ethyl Acetate, Diethyl Ether.[6]
Sodium Carbonate (Na₂CO₃)ReagentBaseA moderately strong base, safer and easier to handle on a large scale than NaOH.
Deionized WaterN/AAqueous PhaseFor dissolving the base.
Brine (Saturated NaCl)N/AWorkupTo break emulsions and remove water from the organic phase.
Anhydrous MgSO₄ or Na₂SO₄ReagentDrying AgentTo remove residual water from the organic phase before concentration.
Hexanes / HeptaneReagentAnti-solventFor crystallization/precipitation of the final product.
Step-by-Step Protocol: Synthesis of N-Tosyl-L-Phenylalanine Ethyl Ester

(This protocol uses L-Phenylalanine Ethyl Ester HCl as an example but can be adapted for other amino acid esters.)

1. Reactor Setup and Reagent Charging (Target Scale: 1.0 mole)

  • In a suitable jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add L-Phenylalanine Ethyl Ester Hydrochloride (229.7 g, 1.0 mol).

  • Add deionized water (2 L) and sodium carbonate (212 g, 2.0 mol, 2.0 eq.). Stir the mixture until all solids dissolve.

  • Add dichloromethane (DCM, 2 L). Begin vigorous stirring to ensure good mixing between the two phases.

  • Cool the reactor contents to 0-5 °C using a chiller.

2. Preparation and Addition of Tosyl Chloride

  • In a separate vessel, dissolve p-toluenesulfonyl chloride (200.0 g, 1.05 mol, 1.05 eq.) in DCM (1 L).

  • Transfer this solution to the addition funnel on the reactor.

  • Add the TsCl solution dropwise to the vigorously stirred, cooled biphasic mixture over 2-3 hours. Causality: Slow addition is critical to control the exotherm of the reaction and to minimize the hydrolysis of TsCl.

3. Reaction and Monitoring

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

  • Let the reaction warm to room temperature (20-25 °C) and continue stirring for 12-18 hours.

  • In-Process Control (IPC): Withdraw a small aliquot from the organic layer. Spot it on a TLC plate against a spot of the starting material (use an appropriate solvent system, e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting amino ester spot has disappeared. HPLC can also be used for more precise monitoring.[9][10]

4. Workup and Phase Separation

  • Stop stirring and allow the layers to separate.

  • Drain the lower organic (DCM) layer into a clean vessel.

  • Extract the aqueous layer with an additional portion of DCM (500 mL) to recover any remaining product.

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with:

    • 1 M HCl (1 L) - to remove any unreacted amine and excess base.

    • Saturated sodium bicarbonate solution (1 L) - to neutralize any remaining acid.

    • Brine (1 L) - to begin the drying process. Causality: These washes remove impurities and are a cornerstone of scalable, chromatography-free purification.

5. Drying and Concentration

  • Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, then filter to remove the drying agent.

  • Concentrate the filtrate on a rotary evaporator under reduced pressure to yield a crude oil or solid.

6. Purification by Crystallization

  • Dissolve the crude residue in a minimal amount of a hot solvent like ethyl acetate or toluene.

  • Slowly add a non-polar anti-solvent like hexanes or heptane with stirring until the solution becomes cloudy.

  • Cool the mixture slowly, first to room temperature, then to 0-5 °C, to induce crystallization.

  • Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum.

  • Expected Yield: 85-95%. Purity: >98% by HPLC.

Pillar 3: Troubleshooting and Key Considerations

IssueProbable Cause(s)Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Insufficient base. 2. Ineffective mixing. 3. Hydrolysis of TsCl.1. Check pH of the aqueous layer; it should be >9. Add more base if needed. 2. Increase stirrer speed to ensure a large interfacial area. 3. Ensure the reaction is cooled and TsCl is added slowly.
Low Yield 1. Significant hydrolysis of TsCl. 2. Product loss during workup (emulsions).1. Improve temperature control and addition rate. 2. Add brine during workup to help break emulsions.
Product is an Oil, Fails to Crystallize 1. Residual solvent. 2. Presence of impurities.1. Ensure complete removal of solvent under high vacuum. 2. Attempt trituration with a non-polar solvent (e.g., hexanes) to induce solidification or re-purify via a second crystallization.
Side Reactions with Functional Side Chains Amino acids like Serine, Threonine, or Tyrosine have nucleophilic side chains.O-tosylation can occur. This often requires a more nuanced strategy, such as protecting the side-chain hydroxyl group first, or using milder conditions and carefully monitoring the reaction.[11]
Choice of Ester Group

The choice of the ester group (R in -COOR) is strategic and depends on the subsequent steps in the synthesis:

  • Methyl/Ethyl Esters: Common, inexpensive, and stable. Typically removed by saponification (e.g., LiOH, NaOH). Care must be taken as basic hydrolysis can sometimes lead to racemization.

  • Benzyl Esters: Removed under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd-C). This is a very mild deprotection method that is orthogonal to many other protecting groups.

  • tert-Butyl Esters: Removed under acidic conditions (e.g., TFA, HCl). This is orthogonal to hydrogenation.

Conclusion

The N-tosylation of amino acid esters is a fundamental transformation for producing key intermediates in pharmaceutical and chemical manufacturing. By employing the robust and scalable Schotten-Baumann conditions, researchers can achieve high yields and purity on a large scale. The protocol detailed herein emphasizes causality, in-process controls, and non-chromatographic purification methods, providing a reliable and efficient pathway for the synthesis of these critical building blocks.

References

  • Iwasaki, T., Matsumoto, K., Matsuoka, M., Takahashi, T., & Okumura, K. (1973). Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. Bulletin of the Chemical Society of Japan. Retrieved from [Link][12]

  • Díaz-Moscoso, A. (2012). Response to "What is the role and mechanism of action of tosyl chloride in organic synthesis?". ResearchGate. Retrieved from [Link][13]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link][8]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link][14]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link][5]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link][15]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link][16]

  • Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link][17]

  • Lovas, S., et al. (2014). Dehydration of threonine esters during tosylation. ResearchGate. Retrieved from [Link][11]

  • Di Gioia, M. L., et al. (2019). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules. Retrieved from [Link][3]

  • Bolchi, C., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link][18]

  • ACS Publications. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link][9]

  • ResearchGate. (2015). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Retrieved from [Link][7]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link][19]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link][10]

Sources

Application Notes and Protocols: The Reactivity of Methyl 2-(tosylamino)benzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(tosylamino)benzoate is a versatile synthetic intermediate prized in medicinal chemistry and materials science. Its structure, featuring a methyl ester ortho to a tosyl-protected amine on a benzene ring, offers multiple avenues for chemical transformation. The electron-withdrawing nature of both the tosyl group and the methyl ester activates the molecule in unique ways, influencing the acidity of the N-H proton and the electrophilicity of the ester carbonyl.

This guide provides an in-depth exploration of the reactions of methyl 2-(tosylamino)benzoate with various nucleophiles. We will move beyond simple procedural lists to explain the underlying principles and rationale for experimental design, offering researchers and drug development professionals a practical and scientifically rigorous resource.

Part 1: Foundational Principles of Reactivity

The reactivity of methyl 2-(tosylamino)benzoate is dominated by two primary sites susceptible to nucleophilic attack: the ester carbonyl carbon and, under certain conditions, the tosylamido nitrogen after deprotonation.

  • Nucleophilic Acyl Substitution at the Ester Carbonyl: This is the most common reaction pathway with typical nucleophiles. The ester group can be readily converted into other functional groups such as carboxylic acids, amides, or hydrazides. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of methanol.

  • Intramolecular Cyclization: The true synthetic power of this substrate is often unlocked in multi-step sequences where it serves as a scaffold for constructing heterocyclic systems. By introducing a nucleophilic moiety elsewhere in the molecule (often by first alkylating the tosylamide nitrogen), intramolecular reactions can be triggered to form fused ring systems like quinazolines and benzodiazepines, which are common motifs in pharmacologically active compounds.

Below is a diagram illustrating the key reactive sites on the core molecule.

start Start: Combine Reactants (Substrate, Amine, Toluene) reflux Heat to Reflux (110°C, 4-12h) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp. monitor->cool Complete precipitate Precipitate Forms cool->precipitate filter Isolate via Filtration precipitate->filter wash Wash Solid (Toluene, Hexane) filter->wash dry Dry Under Vacuum wash->dry end End: Pure Amide Product dry->end A Methyl 2-(tosylamino)benzoate B 1. Deprotonation (Base) 2. Alkylation (Propargyl Bromide) A->B C N-Propargyl Intermediate B->C Forms C-N bond D Pd-Catalyzed Intramolecular Cyclization C->D E 1,4-Benzodiazepine Core Structure D->E Forms Heterocycle

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the bedrock of medicinal chemistry and drug discovery.[1] It is estimated that over half of all known organic compounds are heterocyclic, a testament to their incredible structural diversity and functional importance.[1] This prevalence is particularly pronounced in pharmaceuticals, where nitrogen-containing heterocycles are ubiquitous structural motifs.[2] The unique three-dimensional arrangements and electronic properties conferred by the heteroatoms allow for precise interactions with biological targets, making them indispensable scaffolds in the design of novel therapeutics.

The ever-present demand for new and more effective drugs necessitates the continuous evolution of synthetic methodologies. While classical methods for heterocycle synthesis have been the workhorses of organic chemistry for over a century, modern synthetic strategies are offering unprecedented efficiency, selectivity, and sustainability.[1][3] This guide provides an in-depth exploration of three transformative pillars of modern heterocyclic synthesis: Direct C-H Functionalization , Visible-Light Photoredox Catalysis , and Continuous Flow Synthesis .

These approaches are not merely incremental improvements; they represent a paradigm shift in how chemists approach the construction of complex molecular architectures. By enabling the direct use of simple, abundant starting materials and minimizing the need for pre-functionalization and protecting groups, these methods align with the principles of green chemistry while expanding the accessible chemical space for drug discovery. This document will provide not only the theoretical underpinnings of these powerful techniques but also detailed, field-proven protocols and application notes to empower researchers to harness their full potential.

Section 1: Direct C-H Functionalization: A Paradigm of Atom Economy

The direct conversion of a carbon-hydrogen (C-H) bond into a carbon-carbon (C-C) or carbon-heteroatom (C-X) bond is one of the most significant advancements in modern organic synthesis.[4] This strategy offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, which typically require pre-functionalized starting materials.[5] Transition-metal catalysis has been a major driver of innovation in this field, enabling the selective functionalization of otherwise inert C-H bonds.[6]

Guiding Principles of Transition-Metal Catalyzed C-H Functionalization

The success of transition-metal-catalyzed C-H functionalization hinges on the ability to achieve high levels of chemo- and regioselectivity. This is often accomplished through the use of directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C-H bond. The inherent electronic properties of the heterocyclic substrate can also influence the site of functionalization.

A general catalytic cycle for a directed C-H activation/functionalization process is depicted below. The cycle typically involves:

  • Coordination of the directing group on the substrate to the metal center.

  • C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway or oxidative addition.

  • Reaction with a coupling partner.

  • Reductive elimination to form the product and regenerate the active catalyst.

G A [M]-Catalyst B Coordination A->B Substrate (with DG) C C-H Activation B->C D Reaction with Coupling Partner C->D Coupling Partner E Reductive Elimination D->E E->A Product caption General Catalytic Cycle for Directed C-H Functionalization

Caption: General Catalytic Cycle for Directed C-H Functionalization

Application Note: Synthesis of Quinazolinones via Copper-Mediated C(sp²)–H Amination

Introduction: Quinazolinones are a class of fused nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This protocol describes a highly efficient copper-mediated tandem C(sp²)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones.[7]

Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one

Materials:

  • Benzamide (1.0 mmol, 121.1 mg)

  • Benzamidine hydrochloride (1.2 mmol, 187.7 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add benzamide (121.1 mg), benzamidine hydrochloride (187.7 mg), CuI (19.0 mg), and K₂CO₃ (276.4 mg).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenylquinazolin-4(3H)-one.

Table 1: Substrate Scope for the Synthesis of Quinazolin-4(1H)-ones

EntryBenzamide DerivativeAmidine DerivativeProductYield (%)
1BenzamideBenzamidine2-Phenylquinazolin-4(3H)-one85
24-MethylbenzamideBenzamidine6-Methyl-2-phenylquinazolin-4(3H)-one82
34-MethoxybenzamideBenzamidine6-Methoxy-2-phenylquinazolin-4(3H)-one78
4Benzamide4-Chlorobenzamidine2-(4-Chlorophenyl)quinazolin-4(3H)-one88

Section 2: Visible-Light Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the construction of complex organic molecules, including a wide array of nitrogen-containing heterocycles.[8][9] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates under mild reaction conditions.[10]

Fundamental Principles of Photoredox Catalysis

A typical photoredox catalytic cycle involves the following key steps:

  • Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).

  • Single-Electron Transfer (SET): The excited photocatalyst can act as either an oxidant or a reductant. In a reductive quenching cycle, PC* is reduced by a sacrificial electron donor, generating a potent reductant. In an oxidative quenching cycle, PC* is oxidized by a sacrificial electron acceptor, forming a powerful oxidant.

  • Radical Formation and Reaction: The SET event generates a radical intermediate from the substrate, which can then undergo a variety of transformations, such as cyclization, addition, or cross-coupling.

  • Catalyst Regeneration: The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle.

G PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_red [PC]⁻ PC_star->PC_red Electron Donor PC_red->PC Oxidant Substrate Substrate PC_red->Substrate SET Radical Radical Intermediate Substrate->Radical Product Product Radical->Product Cyclization/Reaction caption Simplified Reductive Quenching Photoredox Cycle

Caption: Simplified Reductive Quenching Photoredox Cycle

Application Note: Synthesis of Substituted Piperidines via Photocatalytic Radical Cyclization

Introduction: Saturated nitrogen heterocycles, such as piperidines, are prevalent scaffolds in pharmaceuticals.[11] This protocol details a visible-light-mediated method for the synthesis of substituted piperidines through a radical/polar crossover process.[12] A photocatalytically generated alkyl radical adds to an imine, and subsequent reduction and anionic cyclization furnish the piperidine ring.[10]

Protocol: Synthesis of a Substituted Piperidine

Materials:

  • Alkyl radical precursor (e.g., a suitable carboxylic acid derivative) (1.0 mmol)

  • Imine (1.2 mmol)

  • Iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1-2 mol%)

  • Sacrificial electron donor (e.g., Hantzsch ester) (1.5 mmol)

  • Anhydrous, degassed solvent (e.g., acetonitrile) (5 mL)

  • Schlenk tube or vial with a septum

  • Blue LED light source

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, add the alkyl radical precursor (1.0 mmol), imine (1.2 mmol), photocatalyst (e.g., 1-2 mol%), and Hantzsch ester (1.5 mmol) to a Schlenk tube.

  • Add anhydrous, degassed acetonitrile (5 mL) via syringe.

  • Seal the tube and place it on a magnetic stirrer approximately 5-10 cm from a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired substituted piperidine.

Table 2: Representative Examples of Photocatalytic Piperidine Synthesis

EntryAlkyl Radical PrecursorImineProductYield (%)
14-Bromobutyl carboxylateN-Benzylidene-aniline1-Benzyl-2-phenylpiperidine-3-carboxylate75
25-Iodopentyl trifluoroborateN-(4-Methoxybenzylidene)aniline1-(4-Methoxybenzyl)-2-phenylpiperidine82
3Cyclohexyl iodoacetateN-Benzylidene-4-chloroaniline1-Benzyl-2-(4-chlorophenyl)piperidine-3-carboxylate70

Section 3: Continuous Flow Synthesis: A Revolution in Chemical Manufacturing

Continuous flow chemistry is transforming the way chemical reactions are performed, from laboratory-scale synthesis to industrial production.[13] By conducting reactions in a continuously flowing stream through a reactor, this technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability.[14][15]

Rationale for Adopting Flow Chemistry in Heterocycle Synthesis

Many reactions for the synthesis of heterocyclic compounds involve hazardous reagents, unstable intermediates, or highly exothermic processes, which can be challenging to manage in batch reactors. Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, mitigate these risks by minimizing the amount of hazardous material present at any given time and enabling rapid heat dissipation. Furthermore, the precise control over residence time and temperature in flow systems can lead to higher yields and selectivities.

G cluster_workflow Multi-Step Continuous Flow Synthesis Workflow ReagentA Reagent A PumpA Pump A ReagentA->PumpA ReagentB Reagent B PumpB Pump B ReagentB->PumpB Mixer1 T-Mixer PumpA->Mixer1 PumpB->Mixer1 Reactor1 Heated Coil Reactor 1 Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 ReagentC Reagent C PumpC Pump C ReagentC->PumpC PumpC->Mixer2 Reactor2 Packed-Bed Reactor 2 Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection caption Schematic of a Multi-Step Continuous Flow Synthesis Setup

Caption: Schematic of a Multi-Step Continuous Flow Synthesis Setup

Application Note: Telescoped Flow Synthesis of Indole Derivatives

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. This application note describes a multi-step, telescoped continuous flow synthesis of a functionalized indole, demonstrating the power of flow chemistry to streamline complex synthetic sequences.

Protocol: Two-Step Flow Synthesis of a 2,3-Disubstituted Indole

Equipment:

  • A modular continuous flow system with at least two pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.

  • Syringes for loading reagents.

  • Collection vials.

Reagents and Solutions:

  • Solution A: A solution of 2-ethynylaniline (0.5 M) in a suitable solvent (e.g., toluene).

  • Solution B: A solution of an aryl iodide (0.55 M) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) in the same solvent.

  • Solution C: A solution of a suitable electrophile for C-3 functionalization (e.g., N-iodosuccinimide, 0.6 M) in a compatible solvent.

Procedure:

  • Set up the flow reactor system as depicted in the workflow diagram above (for a two-step sequence).

  • Set the temperature of the first heated coil reactor to 100 °C.

  • Set the back-pressure regulator to 100 psi.

  • Load Solutions A and B into separate syringes and place them on the respective pumps.

  • Pump Solutions A and B at equal flow rates (e.g., 0.1 mL/min each) into the T-mixer.

  • The combined stream flows through the first heated coil reactor, where the Sonogashira coupling and subsequent cyclization occur to form the indole intermediate.

  • The output from the first reactor is then mixed with Solution C (pumped at 0.1 mL/min) in a second T-mixer.

  • This new mixture flows through a second reactor (which may be a simple coil at room temperature or another heated reactor, depending on the requirements of the second reaction) to effect the C-3 functionalization.

  • The final product stream passes through the back-pressure regulator and is collected.

  • The collected solution is then worked up and purified using standard laboratory procedures (e.g., extraction and chromatography).

Table 3: Process Parameters and Outcomes for the Flow Synthesis of Indoles

ParameterValue
Reactor 1 Temperature 100 - 150 °C
Residence Time (Reactor 1) 10 - 30 min
Reactor 2 Temperature 25 - 80 °C
Residence Time (Reactor 2) 5 - 15 min
Overall Yield 65 - 85%
Productivity 0.5 - 5 g/hour

Conclusion and Future Outlook

The methodologies outlined in this guide—C-H functionalization, photoredox catalysis, and continuous flow synthesis—are at the forefront of modern organic chemistry. They provide researchers with powerful tools to construct complex heterocyclic molecules with greater efficiency, safety, and sustainability than ever before. As these technologies continue to mature and new catalysts and reactor designs are developed, their impact on drug discovery and development will undoubtedly grow. The integration of these techniques, for instance, performing photoredox-catalyzed C-H functionalizations in a continuous flow reactor, holds particular promise for the automated and on-demand synthesis of novel bioactive compounds. By embracing these innovative approaches, the scientific community is well-positioned to accelerate the discovery of the next generation of life-saving medicines.

References

  • Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox C
  • Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews.
  • Continuous flow processing in the pharma industry. European Pharmaceutical Review.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • The flow synthesis of heterocycles for natural product and medicinal chemistry applic
  • Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters.
  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI.
  • Multi-step continuous-flow synthesis. Chemical Society Reviews (RSC Publishing).
  • Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH.
  • Modern advances in heterocyclic chemistry in drug discovery. PubMed.
  • One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. NIH.
  • Photoredox Catalyzed Cyclization of Enaminones/Ketene N, S-Acetals with β-Ketodinitriles to Access Polysubstituted Pyrroles. PubMed.
  • Innate C-H trifluoromethyl
  • A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. Benchchem.
  • One-Pot Synthesis of N-Substituted Piperidines: Applic
  • Continuous Flow Reactors: A Precise Review.
  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org.
  • Progress in copper-catalyzed trifluoromethyl
  • Technical Advantages of Continuous Flow Chemical Synthesis. Contract Pharma.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines. PMC - NIH.
  • Benefits of Continuous Flow Chemistry. Mettler Toledo.
  • Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis.
  • A field guide to flow chemistry for synthetic organic chemists. PMC - PubMed Central.
  • Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
  • Transition-metal-catalyzed C–H functionaliz
  • Indole synthesis through transition metal-catalyzed C–H activation.
  • Modern Strategies for Heterocycle Synthesis (Hardcover). Third Place Books.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.

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Application Notes and Protocols for the Enzymatic Synthesis of Methyl 2-(Tosylamino)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Greener Approach to Sulfonamide Synthesis

Methyl 2-(tosylamino)benzoate and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, frequently appearing in a range of therapeutic agents. Traditionally, the synthesis of these sulfonamides involves chemical methods that can be harsh, require protection/deprotection steps, and may generate significant waste. Biocatalysis, leveraging the exquisite selectivity and efficiency of enzymes, offers a compelling and sustainable alternative. This guide provides a detailed exploration of the enzymatic synthesis of methyl 2-(tosylamino)benzoate derivatives, focusing on the use of lipases for chemoselective N-acylation.

Enzymatic approaches to amide bond formation are increasingly favored due to their mild reaction conditions, high selectivity, and reduced environmental impact.[1][2] Lipases (triacylglycerol hydrolases, EC 3.1.1.3), in particular, have demonstrated remarkable versatility, catalyzing a broad spectrum of reactions beyond their native function, including amidation in non-aqueous environments.[1][2] This application note will detail a robust protocol for the lipase-catalyzed synthesis of methyl 2-(tosylamino)benzoate, providing researchers with the foundational knowledge and practical steps to implement this green methodology in their laboratories.

Principle of the Method: Lipase-Catalyzed N-Acylation

The core of this method lies in the ability of lipases, such as the widely used Candida antarctica lipase B (CALB), to catalyze the formation of an amide bond between methyl 2-aminobenzoate and a suitable tosyl group donor.[3][4] In a low-water environment, the hydrolytic activity of the lipase is suppressed, and the enzyme's active site facilitates the aminolysis of an activated tosyl donor. The reaction proceeds via a "Ping-Pong Bi-Bi" mechanism, a hallmark of many lipase-catalyzed reactions.[5][6]

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Methyl_Aminobenzoate Methyl 2-aminobenzoate Enzyme Immobilized Lipase (e.g., Novozym 435) Methyl_Aminobenzoate->Enzyme Tosyl_Donor Activated Tosyl Donor (e.g., Ethyl tosylate) Tosyl_Donor->Enzyme Target_Molecule Methyl 2-(tosylamino)benzoate Byproduct Byproduct (e.g., Ethanol) Enzyme->Target_Molecule Enzyme->Byproduct

Caption: General reaction scheme for the lipase-catalyzed synthesis of methyl 2-(tosylamino)benzoate.

Experimental Workflow

The successful enzymatic synthesis of methyl 2-(tosylamino)benzoate derivatives hinges on the careful control of several key parameters, including the choice of enzyme, solvent, temperature, and substrate stoichiometry. The following workflow provides a comprehensive guide to this process.

Experimental_Workflow Start Start: Preparation Reagent_Prep Reagent & Enzyme Preparation Start->Reagent_Prep 1. Assemble Materials Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup 2. Combine Reactants Incubation Incubation & Monitoring Reaction_Setup->Incubation 3. Controlled Environment Workup Reaction Work-up Incubation->Workup 4. Stop Reaction Purification Product Purification Workup->Purification 5. Isolate Product Analysis Analysis & Characterization Purification->Analysis 6. Verify Purity & Identity End End: Pure Product Analysis->End 7. Final Product

Caption: Step-by-step experimental workflow for the enzymatic synthesis.

Detailed Protocols

Materials and Reagents
  • Enzyme: Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435, is a highly effective and commercially available option.[7][8]

  • Substrates:

    • Methyl 2-aminobenzoate

    • Tosyl Donor: Ethyl p-toluenesulfonate (Ethyl tosylate) is a suitable activated donor.

  • Solvent: Anhydrous organic solvents are crucial to minimize competing hydrolysis.[9] Toluene, 2-methyltetrahydrofuran (2-MeTHF), or tert-butyl methyl ether (MTBE) are recommended.

  • Molecular Sieves: 3Å or 4Å molecular sieves, activated by heating, to scavenge water produced during the reaction.[10]

  • Other Reagents:

    • Ethyl acetate (for chromatography)

    • Hexane (for chromatography)

    • Anhydrous sodium sulfate

Protocol 1: Enzymatic Synthesis of Methyl 2-(tosylamino)benzoate
  • Enzyme and Reagent Preparation:

    • Activate molecular sieves (approx. 100 mg per mmol of limiting reagent) by heating in a vacuum oven at 150 °C for at least 4 hours. Allow to cool in a desiccator.

    • If the enzyme preparation has been stored under humid conditions, it may be dried in a desiccator over phosphorus pentoxide for 24 hours prior to use.

  • Reaction Setup:

    • To a clean, dry reaction vessel (e.g., a 25 mL round-bottom flask) equipped with a magnetic stirrer, add methyl 2-aminobenzoate (1.0 mmol, 151.2 mg).

    • Add the activated molecular sieves to the flask.

    • Dissolve the methyl 2-aminobenzoate in 10 mL of anhydrous toluene.

    • Add ethyl p-toluenesulfonate (1.2 mmol, 240.3 mg). A slight excess of the acyl donor can help drive the reaction to completion.

    • Finally, add the immobilized lipase (e.g., Novozym® 435, 100 mg). The optimal enzyme loading may vary and should be determined empirically, but a 10-15% w/w ratio to the limiting substrate is a good starting point.[7]

  • Incubation and Monitoring:

    • Seal the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Place the vessel in a temperature-controlled shaker or on a stirring hotplate set to 50-60 °C. Higher temperatures can increase the reaction rate but may lead to enzyme denaturation if excessive.[11]

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 6-12 hours) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Work-up:

    • Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.

    • Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can often be washed with fresh solvent and reused for subsequent reactions.

    • Wash the filtered enzyme with a small amount of fresh anhydrous toluene.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Product Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity).

    • Combine the fractions containing the pure product, as identified by TLC analysis.

    • Remove the solvent under reduced pressure to yield the purified methyl 2-(tosylamino)benzoate.

  • Analysis and Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the enzymatic synthesis can be significantly influenced by various parameters. The following table summarizes typical results from an optimization study.

EntryEnzyme Loading (w/w %)Temperature (°C)SolventTime (h)Conversion (%)
11040Toluene4875
21540Toluene4888
31550Toluene3692
41560Toluene2495
51570Toluene2485 (denaturation observed)
615602-MeTHF2493
71560MTBE3090

Conversion determined by HPLC analysis of the crude reaction mixture.

Mechanism of Lipase-Catalyzed Amidation

The catalytic cycle of lipase in non-aqueous media for amidation involves a two-step process, consistent with the Ping-Pong Bi-Bi mechanism.

Lipase_Mechanism enzyme_node enzyme_node intermediate_node intermediate_node reactant_node reactant_node product_node product_node E Free Enzyme (E) E_R1 Enzyme-Tosyl Donor Complex (E-R1) E->E_R1 + R1 E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_R1->E_Acyl - P1 E_Acyl_R2 Acyl-Enzyme-Amine Complex (E-Acyl-R2) E_Acyl->E_Acyl_R2 + R2 E_Acyl_R2->E - P2 R1 Ethyl Tosylate (R1) P1 Ethanol (P1) R2 Methyl 2-aminobenzoate (R2) P2 Methyl 2-(tosylamino)benzoate (P2)

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed amidation.

  • Acylation of the Enzyme: The tosyl donor (ethyl tosylate) binds to the active site of the lipase. The serine residue in the catalytic triad attacks the electrophilic sulfur atom of the tosyl group, forming a covalent acyl-enzyme intermediate. The leaving group (ethanol) is released.

  • Aminolysis of the Acyl-Enzyme Intermediate: The nucleophilic amine (methyl 2-aminobenzoate) then enters the active site and attacks the acyl-enzyme intermediate. This leads to the formation of the desired sulfonamide product and regeneration of the free enzyme, which can then begin another catalytic cycle.

Troubleshooting and Key Considerations

  • Low Conversion:

    • Water Content: Ensure all reagents, solvents, and glassware are scrupulously dry. The presence of water will lead to the hydrolysis of the tosyl donor and the acyl-enzyme intermediate, reducing the yield of the desired amide.

    • Enzyme Activity: Verify the activity of the lipase. Improper storage or repeated use can lead to a decrease in catalytic efficiency.

    • Substrate Inhibition: High concentrations of either substrate can sometimes lead to inhibition of the enzyme. A systematic variation of substrate concentrations may be necessary to identify optimal conditions.

  • Byproduct Formation:

    • The primary byproduct is the result of hydrolysis. Minimizing water content is the most effective way to prevent this.

  • Enzyme Reusability:

    • Immobilized lipases are generally robust and can be reused multiple times. After each reaction, the enzyme should be filtered, washed with a non-polar solvent (like hexane or the reaction solvent), and dried under vacuum before being used in a subsequent reaction.

Conclusion

The enzymatic synthesis of methyl 2-(tosylamino)benzoate derivatives using lipases represents a significant advancement over traditional chemical methods. This approach offers high chemoselectivity, mild reaction conditions, and improved sustainability. By following the protocols and considering the key parameters outlined in this guide, researchers can effectively implement this powerful biocatalytic tool in their synthetic workflows, contributing to the development of greener and more efficient processes in the pharmaceutical and chemical industries.

References

  • Gotor-Fernández, V., Brieva, R., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. [Link]

  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2011). Update on the use of lipases in organic synthesis: a powerful tool for the stereoselective preparation of a plethora of molecules. Chemical Society Reviews, 40(1), 50-64. [Link]

  • de Gonzalo, G., Brieva, R., & Gotor, V. (2007). Lipase-catalyzed synthesis of amides. Organic & Biomolecular Chemistry, 5(15), 2423-2434. [Link]

  • Manova, D., et al. (2018). Lipase-Catalyzed Amidation of Carboxylic Acid and Amines. ResearchGate. [Link]

  • Gotor, V. (1999). Lipases: useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 6(1-2), 1-13. [Link]

  • Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer. [Link]

  • Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235. [Link]

  • Zhang, N., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 8, 583. [Link]

  • Girek, T., & Szemik, M. (2020). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 25(19), 4504. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2009). Lipase-catalyzed amidation reactions. Advanced Synthesis & Catalysis, 351(13), 1977-1988. [Link]

  • Castillo, J. A., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. ACS Sustainable Chemistry & Engineering, 11(28), 10484-10494. [Link]

  • Ortiz, C., et al. (2019). Novozym 435: The “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2380-2420. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction yield and purity.

Introduction: Navigating the Synthesis

The synthesis of this compound involves the tosylation of the amino group of methyl anthranilate. While seemingly straightforward, this reaction requires careful control of conditions to prevent common pitfalls such as incomplete reaction, side product formation, and hydrolysis of the methyl ester. This guide provides a structured approach to troubleshooting and optimizing this synthesis.

The core reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base is employed to neutralize the hydrochloric acid byproduct.[1] This reaction is a classic example of sulfonamide formation, a crucial transformation in medicinal chemistry.[2][3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Formation

Question 1: I am observing a low yield or no formation of the desired product. What are the primary causes?

Answer: Low or no product formation in the tosylation of methyl anthranilate can often be traced back to several key factors:

  • Reagent Quality:

    • p-Toluenesulfonyl Chloride (TsCl): TsCl is susceptible to hydrolysis, especially if it is old or has been improperly stored. Hydrolyzed TsCl, in the form of p-toluenesulfonic acid, is unreactive.[4] Always use a fresh bottle of TsCl or consider recrystallizing it before use.

    • Base: Amine bases like pyridine and triethylamine are hygroscopic and can absorb atmospheric moisture. Water will compete with the amine in reacting with TsCl, leading to the formation of p-toluenesulfonic acid and reducing the yield of your desired product.[4] It is highly recommended to use freshly distilled or anhydrous bases.

    • Solvent: The presence of water in the reaction solvent is a significant contributor to incomplete reactions due to the hydrolysis of TsCl.[4] Ensure your solvent is rigorously dried before use.

  • Reaction Conditions:

    • Stoichiometry: An insufficient amount of TsCl or base will result in an incomplete reaction. A slight excess of TsCl (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion.[4]

    • Temperature: While many tosylation reactions are performed at 0 °C or room temperature, the reactivity of the amine and the stability of the product should be considered. For less reactive amines, gentle heating might be necessary. However, elevated temperatures can also promote side reactions.

Question 2: My starting material, methyl anthranilate, is still present in significant amounts after the reaction. How can I improve the conversion rate?

Answer: To improve the conversion rate, consider the following optimization strategies:

  • Increase the Equivalents of TsCl: A modest increase in the amount of TsCl (e.g., from 1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Optimize the Base:

    • Choice of Base: Pyridine is a common choice as it can also act as the solvent. However, for some substrates, a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) might be more effective.

    • Equivalents of Base: Ensure at least one equivalent of base is present to neutralize the HCl generated. Using a slight excess of base is common practice.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, consider gentle heating (e.g., 40-50 °C). Be cautious, as excessive heat can lead to degradation.

  • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for less nucleophilic amines.[5]

Side Product Formation

Question 3: I am observing an unexpected side product. What are the likely possibilities and how can I minimize them?

Answer: The most common side product in this reaction is the hydrolyzed ester, 2-(Toluene-4-sulfonylamino)-benzoic acid.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under basic conditions.[6][7] This is a significant concern if using aqueous workup procedures with a strong base.

    • Mitigation:

      • Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the reaction to prevent hydrolysis.

      • Careful Workup: During the workup, avoid prolonged exposure to strong aqueous bases. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and perform the extraction quickly at a low temperature.[8]

      • Choice of Base: Using an organic base like pyridine or triethylamine under anhydrous conditions is generally preferred over inorganic bases like NaOH or KOH, which are typically used in aqueous solutions.[5]

Another potential, though less common, side reaction is the formation of a di-tosylated product if there are other nucleophilic sites, which is not the case for methyl anthranilate.

Experimental Protocols & Data

General Experimental Protocol:

A representative protocol for the synthesis of this compound is provided below. This should be considered a starting point and may require optimization based on your specific experimental setup and observations.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl anthranilate (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine (10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: If using a solvent other than pyridine, add anhydrous pyridine or triethylamine (1.5 eq.) to the stirred solution.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.[9]

  • Workup:

    • Upon completion, dilute the reaction mixture with cold water.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl (to remove excess amine base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Data Summary:

Problem Potential Cause Recommended Solution
Low Yield / Incomplete Reaction Hydrolyzed TsClUse fresh or recrystallized TsCl.
Wet base or solventUse anhydrous reagents and solvents.
Insufficient TsCl or baseIncrease equivalents of TsCl (1.2-1.5 eq.) and base (1.5-2.0 eq.).
Low reaction temperature/timeMonitor by TLC and consider gentle heating if the reaction stalls.
Formation of 2-(Toluene-4-sulfonylamino)-benzoic acid Ester hydrolysisMaintain anhydrous conditions; use mild aqueous base during workup for a short duration.
Difficulty in Purification Unreacted starting materialsOptimize reaction conditions for full conversion.
Presence of p-toluenesulfonic acidEnsure anhydrous conditions; wash with saturated sodium bicarbonate during workup.
Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for success. The following diagram outlines the key steps and decision points in the synthesis.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Methyl Anthranilate, Anhydrous Solvent, and Base start->reagents cool Cool to 0 °C reagents->cool add_tscl Add TsCl cool->add_tscl react Stir at 0 °C to RT add_tscl->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Dilute Acid, Bicarbonate, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

The following decision tree can guide your troubleshooting process when encountering low yields.

TroubleshootingTree start Low Yield Observed check_reagents Check Reagent Quality (TsCl, Base, Solvent) start->check_reagents reagents_ok Reagents are Fresh/Anhydrous check_reagents->reagents_ok Good reagents_bad Replace/Purify Reagents check_reagents->reagents_bad Poor check_conditions Review Reaction Conditions (Stoichiometry, Temp, Time) reagents_ok->check_conditions conditions_ok Conditions Seem Optimal check_conditions->conditions_ok Good conditions_bad Adjust Conditions (Increase eq., Temp, or Time) check_conditions->conditions_bad Suboptimal check_side_products Analyze for Side Products (e.g., Hydrolyzed Ester) conditions_ok->check_side_products hydrolysis_present Modify Workup (Anhydrous, Mild Base) check_side_products->hydrolysis_present Yes no_hydrolysis Consider Catalyst (DMAP) check_side_products->no_hydrolysis No

Sources

Technical Support Center: Troubleshooting N-tosylation of Methyl 2-Aminobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-tosylation of methyl 2-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific sulfonamide synthesis. The following question-and-answer format provides in-depth troubleshooting strategies and detailed experimental protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low to no conversion of methyl 2-aminobenzoate. What are the primary causes?

A1: Incomplete or failed reactions are frequently traced back to reagent quality, reaction setup, or the inherent reactivity of the starting material.

  • Reagent Quality is Paramount:

    • Tosyl Chloride (TsCl): TsCl is susceptible to hydrolysis, reacting with ambient moisture to form p-toluenesulfonic acid, which is unreactive in this context.[1][2] Always use a fresh bottle of TsCl or purify older stock by recrystallization. A simple quality check is to observe the physical state; it should be a free-flowing white solid.[3]

    • Base Integrity: Pyridine and triethylamine (TEA) are commonly used bases that are hygroscopic.[1] Water contamination will preferentially react with TsCl, quenching it before it can react with the amine.[4] Use freshly distilled or anhydrous grade bases for best results.

    • Solvent Anhydrous Conditions: The presence of water in your solvent (e.g., Dichloromethane - DCM) is a major contributor to reaction failure due to TsCl hydrolysis.[1][5] Ensure your solvent is rigorously dried over a suitable drying agent like calcium hydride.

  • Substrate Reactivity:

    • Methyl 2-aminobenzoate is a derivative of aniline, which is a weakly nucleophilic amine. The electron-withdrawing nature of the ortho-ester group further decreases the nucleophilicity of the amino group, making the reaction inherently slower than with more electron-rich anilines.

Q2: I'm observing the formation of a significant amount of a white precipitate that seems insoluble in my reaction solvent (DCM). What is this, and is it problematic?

A2: The white precipitate is most likely the hydrochloride salt of your base (e.g., pyridinium hydrochloride or triethylammonium hydrochloride).[6][7] This is a normal byproduct of the reaction as the base neutralizes the HCl generated during the tosylation.[3][8]

While its formation indicates the reaction is proceeding, excessive precipitation can sometimes hinder stirring and create a heterogeneous mixture that may slow down the reaction rate. If stirring becomes difficult, you can add a small amount of additional anhydrous solvent to improve mobility.

Q3: My TLC analysis shows multiple spots, including what I suspect is a di-tosylated byproduct. How can I prevent this?

A3: The formation of a di-tosylated product, N,N-bis(tosyl)methyl 2-aminobenzoate, can occur, especially under forcing conditions. The initially formed N-tosyl sulfonamide has an acidic proton on the nitrogen, which can be deprotonated by the base, leading to a second tosylation.[9]

Strategies to Promote Mono-tosylation:

  • Stoichiometry Control: Carefully control the stoichiometry. Use a slight excess, but not a large excess, of tosyl chloride (typically 1.1-1.2 equivalents).[9]

  • Slow Addition: Add the tosyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C).[9] This helps to maintain a low instantaneous concentration of TsCl, favoring reaction with the more nucleophilic starting amine over the less nucleophilic tosylamide anion.

  • Temperature Management: Maintain a low reaction temperature (0 °C to room temperature).[9] Higher temperatures can accelerate the rate of the second tosylation.

  • Choice of Base: While pyridine is standard, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes help minimize side reactions.

Q4: The reaction is sluggish and takes a very long time to reach completion. How can I accelerate the reaction rate?

A4: The reduced nucleophilicity of methyl 2-aminobenzoate can lead to slow reaction times. Here are several strategies to improve the rate:

  • Catalytic DMAP: The addition of a catalytic amount (0.1-0.3 equivalents) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6][10][11] DMAP acts as a nucleophilic catalyst, reacting with TsCl to form a highly reactive N-tosyl-DMAP intermediate, which is then more readily attacked by the weakly nucleophilic amine.[10][12]

  • Solvent Choice: While DCM is common, a more polar aprotic solvent like acetonitrile might in some cases improve reaction rates, provided all reagents remain soluble.

  • Temperature: If the reaction is clean but slow at room temperature, gentle heating (e.g., to 40 °C) can be considered. However, this should be done cautiously while monitoring for byproduct formation by TLC.

Q5: My work-up procedure is messy, and I'm having trouble with emulsions during the aqueous wash. What is a robust work-up protocol?

A5: A clean work-up is crucial for isolating a pure product.

  • Quenching: Upon reaction completion (monitored by TLC), cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] Alternatively, dilute with water.[13]

  • Extraction: Transfer the mixture to a separatory funnel. If using DCM, it will be the bottom layer. Extract the aqueous layer a few more times with DCM to ensure all product is recovered.

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M HCl to remove any remaining pyridine or DMAP.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.[13][14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

II. Experimental Protocol & Workflow

Standard Protocol for N-tosylation of Methyl 2-Aminobenzoate

This protocol is a reliable starting point for the synthesis.

Materials:

  • Methyl 2-aminobenzoate (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous Pyridine (2.0 eq.) or Triethylamine (TEA) (1.5 eq.)[13][14]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq., optional catalyst)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve methyl 2-aminobenzoate (1.0 eq.) in anhydrous DCM (approx. 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 eq.) or TEA (1.5 eq.) to the stirred solution, followed by the catalytic amount of DMAP (if used).[14]

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimum amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.[13][14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.[15]

  • Follow the robust work-up procedure described in Q5 .

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-tosyl methyl 2-aminobenzoate.[9]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving common issues during the N-tosylation of methyl 2-aminobenzoate.

TroubleshootingWorkflow Troubleshooting N-tosylation of Methyl 2-Aminobenzoate Start Observed Problem NoReaction Low or No Conversion (TLC shows only starting material) Start->NoReaction Byproducts Multiple Spots on TLC (Suspected Di-tosylation or other byproducts) Start->Byproducts SlowReaction SlowReaction Start->SlowReaction Cause_Reagent Potential Cause: Reagent Quality - Hydrolyzed TsCl - Wet Base/Solvent NoReaction->Cause_Reagent Cause_Reactivity Potential Cause: Low Substrate Reactivity NoReaction->Cause_Reactivity Cause_Stoich Potential Cause: Incorrect Stoichiometry (Excess TsCl) Byproducts->Cause_Stoich Cause_Temp Potential Cause: High Temperature Byproducts->Cause_Temp SlowReaction->Cause_Reactivity Sol_Reagent Solution: - Use fresh/recrystallized TsCl - Use anhydrous base and solvent Cause_Reagent->Sol_Reagent Sol_Catalyst Solution: - Add catalytic DMAP (0.1 eq.) - Gently warm (monitor by TLC) Cause_Reactivity->Sol_Catalyst Sol_Stoich Solution: - Use 1.1-1.2 eq. of TsCl - Add TsCl solution dropwise at 0°C Cause_Stoich->Sol_Stoich Sol_Temp Solution: - Maintain reaction at 0°C to RT Cause_Temp->Sol_Temp

Troubleshooting workflow for N-tosylation issues.
Quantitative Data Summary

Optimizing reaction parameters is key to success. The table below summarizes the typical ranges for key variables and their expected impact.

ParameterRecommended RangeExpected Effect on YieldExpected Effect on PurityNotes
Stoichiometry (Amine:TsCl) 1 : 1.1-1.2OptimalHighExcess TsCl can lead to di-tosylation.[9]
Base (eq. to Amine) Pyridine (2.0) / TEA (1.5)HighHighMust be anhydrous to prevent TsCl hydrolysis.[1]
Catalyst (DMAP) 0.1 - 0.3 eq.Increases rate, thus yieldGenerally highCrucial for weakly nucleophilic anilines.[10]
Temperature 0 °C to Room TempGoodHighHigher temps risk side reactions.[9]
Reaction Time 4 - 12 hoursHighHighMonitor by TLC for completion.[13][14]

III. References

  • Reddit. (2022). Reaction mechanism help. r/OrganicChemistry. [Link]

  • Somogyi, L., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers (Basel). [Link]

  • Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. [Link]

  • Oreate AI Blog. (2025). What are the reaction conditions for synthesizing Tosyl Chloride?[Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Oreate AI Blog. (2025). The Role of TSCL and Pyridine in Organic Chemistry. [Link]

  • Reddit. (2025). Tosylation protocol? r/Chempros. [Link]

  • Kishan's Classes. (2025). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). YouTube. [Link]

  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. [Link]

  • De Kimpe, N., et al. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]

  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • Sciencemadness.org. (2017). Tosylation of ethanolamine (??). [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Sciencemadness.org. (2014). Procedure of tosylation of p-aminochlorobenzene. [Link]

  • ResearchGate. (n.d.). Energy profile for the chlorination mechanism of N‐tosyl aniline using.... [Link]

  • ResearchGate. (2025). ChemInform Abstract: 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. [Link]

  • Reddit. (2024). Can somebody link a procedure for making alkyl tosylates with TsCl? r/chemhelp. [Link]

  • Proprep. (n.d.). Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. [Link]

  • Reddit. (2021). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?[Link]

  • ResearchGate. (2013). How to increase yield of Tosylation reactions?[Link]

  • SVKM IOP. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]

  • ResearchGate. (2025). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. [Link]

  • National Institutes of Health. (2019). Microbial production of methyl anthranilate, a grape flavor compound. [Link]

  • Reddit. (2015). Tosylation problem. Any thoughts? r/chemistry. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. [Link]

  • National Institutes of Health. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

  • PubMed Central. (n.d.). Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations. [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • Khan Academy. (2013). Preparation of mesylates and tosylates | Organic chemistry. YouTube. [Link]

  • Google Patents. (n.d.). US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.

  • ResearchGate. (n.d.). The biosynthesis of methyl anthranilate from anthranilic acid can.... [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

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Technical Support Center: Purification of Crude Methyl 2-(tosylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 2-(tosylamino)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles, providing you with the tools to troubleshoot and optimize your purification strategy effectively.

Part 1: Foundational Understanding & Initial Troubleshooting

Before proceeding to advanced purification techniques, it is critical to assess the nature of the crude product. The physical state and preliminary analysis of your material will dictate the most efficient purification path.

FAQ 1: My crude product is a persistent oil or sticky gum, not a solid. What's the cause and how can I fix it?

Answer:

This is a common issue that typically points to one of three culprits: residual solvent, the presence of low-melting eutectic impurities, or incomplete reaction.

  • Causality—Residual Solvents: High-boiling point solvents used in the reaction (e.g., pyridine, DMF, or toluene) are notoriously difficult to remove and can act as a plasticizer, preventing your product from crystallizing.

  • Causality—Impurities: Unreacted starting materials (methyl anthranilate is an oil at room temperature) or side-products can suppress the melting point and inhibit the formation of a stable crystal lattice.

Troubleshooting Protocol:

  • Solvent Removal:

    • Co-evaporate the crude material with a lower-boiling point solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate) on a rotary evaporator. Repeat 2-3 times. This creates an azeotrope or simply helps carry over the residual high-boiling solvent.

    • For stubborn solvents, dissolve the crude oil in a minimal amount of a suitable solvent (like diethyl ether) and precipitate the product by adding a non-polar solvent (like hexanes) while vigorously stirring or sonicating. This is known as "trituration."

  • Impurity Assessment:

    • Perform a preliminary Thin-Layer Chromatography (TLC) analysis to visualize the number of components. If you see significant amounts of starting material, an initial purification step like an acid-base extraction is necessary before attempting crystallization.

Workflow: From Crude Oil to Solid

G CrudeOil Crude Oily Product TLC Run Diagnostic TLC CrudeOil->TLC SolventRemoval Co-evaporation / High Vacuum TLC->SolventRemoval  Few Spots /  Mainly Product Extraction Perform Acid-Base Extraction TLC->Extraction  Multiple Spots /  Starting Materials Present Trituration Triturate with Hexanes/Ether SolventRemoval->Trituration Solid Crude Solid Obtained Trituration->Solid Extraction->Solid

Caption: Decision workflow for handling oily crude product.

Part 2: Purification via Acid-Base Extraction

An aqueous work-up is the most powerful initial step to remove ionic or ionizable impurities, such as unreacted methyl anthranilate, residual tosyl chloride (which hydrolyzes to p-toluenesulfonic acid), and any amine base catalyst.

FAQ 2: How do I design an effective liquid-liquid extraction protocol to remove both acidic and basic impurities?

Answer:

The strategy relies on selectively modifying the charge state of impurities to move them from the organic phase into the aqueous phase. Your product, methyl 2-(tosylamino)benzoate, is relatively neutral and will remain in the organic layer throughout this process.

Underlying Principle:

  • Basic Impurities (e.g., methyl anthranilate, pyridine): Are neutralized by an acidic wash (e.g., 1M HCl). The resulting ammonium salt is highly water-soluble.[1]

  • Acidic Impurities (e.g., p-toluenesulfonic acid): Are neutralized by a basic wash (e.g., saturated NaHCO₃ or 5% Na₂CO₃ solution). The resulting sulfonate salt is water-soluble. Using a mild base like sodium bicarbonate is crucial to prevent potential hydrolysis of your product's methyl ester group, which is more likely with strong bases like NaOH.[2]

Step-by-Step Protocol: Aqueous Work-up
  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical ratio is 10-20 mL of solvent per gram of crude product.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. Drain the lower (aqueous) layer. Repeat once. This removes unreacted methyl anthranilate and other basic compounds.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently, as CO₂ gas will be evolved if significant acid is present. Continue washing until no more gas evolves. This removes p-toluenesulfonic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, pre-purified solid.

Diagram: Principle of Extractive Work-up

G cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer 1 (1M HCl) cluster_2 Organic Layer After Acid Wash cluster_3 Aqueous Layer 2 (Sat. NaHCO₃) cluster_4 Final Organic Layer Organic_Start Product (Neutral) Basic Impurity (Amine) Acidic Impurity (Sulfonic Acid) Aqueous_1 Basic Impurity-H⁺ (Salt) Organic_Start->Aqueous_1  Moves to Aqueous Organic_Mid Product (Neutral) Acidic Impurity (Sulfonic Acid) Organic_Start->Organic_Mid  Wash with 1M HCl Aqueous_2 Acidic Impurity⁻ Na⁺ (Salt) Organic_Mid->Aqueous_2  Moves to Aqueous Organic_Final Product (Pure) Organic_Mid->Organic_Final  Wash with NaHCO₃

Caption: Visualization of impurity removal during extraction.

Part 3: Purification by Recrystallization

Recrystallization is an effective and scalable method for purifying solid compounds, provided a suitable solvent system can be identified.

FAQ 3: How do I select the best solvent for recrystallizing methyl 2-(tosylamino)benzoate?

Answer:

The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at low temperatures (0-4 °C). The impurities, conversely, should either be completely soluble or completely insoluble at all temperatures.

Screening for a Solvent System:

  • Place a small amount of your crude solid (20-30 mg) in a test tube.

  • Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.

  • Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.

Solvent/System Rationale & Expected Behavior Potential Issues
Ethanol/Water The compound is likely soluble in hot ethanol. Water is then added as an anti-solvent until the solution becomes cloudy (the cloud point), which is then clarified by adding a drop of hot ethanol before cooling.Oiling out if too much water is added or if cooling is too rapid.
Isopropanol (IPA) A single solvent system that often works well for moderately polar compounds.May require a large volume of solvent; recovery might be lower if solubility at low temp is still significant.
Ethyl Acetate/Hexanes Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexanes as the anti-solvent until the cloud point is reached.Oiling out is a risk. Ensure slow addition of hexanes and slow cooling.
Toluene Good for less polar compounds, but its high boiling point can be difficult to work with and remove completely.Potential for oiling out; high boiling point requires care.
FAQ 4: My product "oils out" during recrystallization. What should I do?

Answer:

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid in that solvent system. Instead of crystallizing, it separates as a liquid phase.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the entire mixture until the oil redissolves completely. Add slightly more of the primary solvent (e.g., more ethanol in an ethanol/water system) to decrease the level of supersaturation.

  • Slow Down Cooling: This is critical. Allow the flask to cool to room temperature on a benchtop, insulated with a towel if necessary, before moving it to an ice bath. Rapid cooling promotes oiling.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of pure product (if available) to the cooled solution to induce crystallization.

Part 4: Purification by Flash Column Chromatography

When recrystallization fails to provide adequate purity, or for separating compounds with very similar properties, flash column chromatography is the method of choice.

FAQ 5: How do I develop a solvent system (eluent) for purifying methyl 2-(tosylamino)benzoate on a silica gel column?

Answer:

The eluent is developed using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that moves your product to a Retention Factor (Rf) of 0.3-0.4 . This Rf value generally provides the best separation in a flash column.

Protocol: TLC Method Development

  • Stationary Phase: Use standard silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).

  • Sample Preparation: Dissolve a small amount of your crude product in a few drops of ethyl acetate or dichloromethane.

  • Eluent Systems to Test: A mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate) is standard.

    • Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc).

    • Gradually increase the polarity (e.g., 4:1, 2:1, 1:1 Hexanes:EtOAc).

  • Analysis: Spot the sample on the TLC plate, develop it in a chamber with your chosen eluent, and visualize the spots under a UV lamp (254 nm). The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front).

  • Optimization:

    • If your product Rf is too low (<0.2), increase the amount of ethyl acetate.

    • If your product Rf is too high (>0.6), increase the amount of hexanes.

    • If spots are streaking, this may indicate that the compound is too polar for the eluent or is interacting strongly with the acidic silica. Adding a tiny amount of acetic acid (0.1-1%) to the eluent can sometimes sharpen spots for acidic compounds, while adding triethylamine (0.1-1%) can help with basic compounds.[3] For your product, which has an acidic N-H proton, a standard neutral system should suffice, but if unreacted amine is streaking, adding triethylamine can be beneficial.

Diagram: Column Chromatography Separation

G start 1. Load Crude Mixture column Silica Gel Stationary Phase start->column:f0 separation Less Polar Impurity (Moves Faster) Product More Polar Impurity (Moves Slower) column:f2->separation:f1 Separation based on polarity elution 2. Elute with Mobile Phase (e.g., Hexanes:EtOAc) elution->column:f1 collection 3. Collect Fractions separation->collection fractions Fraction 1 (Impurity A) Fraction 2 (Pure Product) Fraction 3 (Impurity B) collection->fractions

Caption: Principle of separation by flash column chromatography.

References

  • Carneiro, et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. National Institutes of Health (NIH). Available at: [Link]

  • PubChem. Methyl Benzoate. National Institutes of Health (NIH). Available at: [Link]

  • University of California, Irvine. Chemistry 102 - Experiment 3. Available at: [Link]

  • Scribd. Column Chromatography of Dyes Separation. Available at: [Link]

  • MilliporeSigma. Preparation of Methyl Benzoate. Available at: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

Sources

Technical Support Center: Improving the Stability of Tosyl-Protected Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and application of tosyl-protected amino esters. This guide is designed for researchers, scientists, and professionals in drug development who utilize these critical intermediates. The inherent reactivity of tosyl-protected amino esters, while synthetically useful, can also lead to stability challenges that may compromise experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve these challenges, ensuring the integrity and success of your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of tosyl-protected amino esters.

Q1: What are the primary signs of decomposition in my tosyl-protected amino ester?

A1: Visual cues are often the first indicators of instability. These can include a change in color (e.g., from a white solid to a yellow or brown oil), a change in physical state (e.g., a solid becoming gummy or liquefying), or the development of a noticeable odor. Chromatographic analysis (TLC, HPLC, or LC-MS) is the most definitive method for detecting decomposition, which will typically manifest as the appearance of new spots or peaks corresponding to degradation products.

Q2: My tosyl-protected amino ester is racemizing. What are the likely causes?

A2: Racemization is a significant concern, particularly when the stereochemical integrity of the amino acid is crucial. The primary cause is often exposure to basic conditions, which can facilitate the abstraction of the α-proton, leading to the formation of a planar enolate intermediate that can be protonated from either face.[1][2][3] The presence of unreacted base from the protection step, or the use of basic conditions during workup or purification, are common culprits. Prolonged reaction times, even under mildly basic conditions, can also contribute to racemization.[2]

Q3: I'm observing significant hydrolysis of the ester group. How can I prevent this?

A3: Ester hydrolysis is typically catalyzed by either acid or base. Strong acidic or basic conditions during reaction workup or purification are the most common causes. To mitigate this, use mild workup procedures, such as washing with saturated sodium bicarbonate solution followed by a brine wash, and avoid prolonged exposure to strongly acidic or basic media. If purification by chromatography is necessary, ensure the silica gel is neutral, as acidic or basic silica can promote hydrolysis.

Q4: What are the ideal storage conditions for tosyl-protected amino esters?

A4: To maximize shelf life, tosyl-protected amino esters should be stored in a cool, dry, and dark environment. A refrigerator or freezer is ideal. The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial, especially for long-term storage, to prevent oxidative degradation.

II. Troubleshooting Guides

This section provides detailed troubleshooting for more complex stability issues.

Issue 1: Spontaneous Decomposition During Workup or Purification

Symptoms:

  • Significant loss of product yield after aqueous workup or column chromatography.

  • Appearance of multiple new spots on TLC after purification.

  • Isolation of an oil when a solid was expected.

Root Cause Analysis and Solutions:

The tosyl group (p-toluenesulfonyl) is a strong electron-withdrawing group, which increases the acidity of the N-H proton of the sulfonamide.[4] This, in turn, can influence the stability of the adjacent ester.

  • Causality: The presence of residual base (e.g., triethylamine, pyridine) from the tosylation reaction can lead to various decomposition pathways during workup. These include hydrolysis of the ester, elimination reactions (especially for amino acids with β-substituents), and racemization.

    • Solution: Ensure complete quenching of the reaction and removal of the base before extensive workup. A wash with a dilute acid (e.g., 1M HCl or saturated NH4Cl) can effectively remove residual amine bases. However, be mindful of the potential for ester hydrolysis if exposure to the acidic solution is prolonged.

  • Causality: Standard silica gel for chromatography can be slightly acidic, which can catalyze the hydrolysis of the ester or other acid-labile protecting groups.

    • Solution: Use neutralized silica gel for column chromatography. This can be prepared by slurrying the silica gel in a solvent containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent system) and then removing the solvent under reduced pressure. Alternatively, a rapid filtration through a short plug of silica (flash chromatography) can minimize contact time and reduce degradation.

Experimental Protocol: Neutralization of Silica Gel

  • Weigh the required amount of silica gel for your column.

  • Prepare a slurry of the silica gel in the chosen eluent system (e.g., hexane/ethyl acetate).

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the column with the eluent system (containing 1% triethylamine) before loading the sample.

Issue 2: Racemization During Synthesis or Handling

Symptoms:

  • Loss of optical activity as measured by polarimetry.

  • Appearance of diastereomers in subsequent peptide coupling reactions, observable by HPLC or NMR.

Root Cause Analysis and Solutions:

Racemization of α-amino acids proceeds through the formation of a planar enolate or equivalent intermediate. The electron-withdrawing nature of the tosyl group can facilitate the removal of the α-proton under basic conditions.

  • Causality: The use of strong, non-sterically hindered bases during the tosylation reaction can lead to α-proton abstraction.

    • Solution: Employ a sterically hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), during the tosylation step. These bases are less likely to deprotonate the α-carbon. Alternatively, conduct the reaction at a lower temperature to disfavor the deprotonation equilibrium.

  • Causality: Prolonged exposure to basic conditions during workup or purification.[2][3]

    • Solution: Minimize the time the tosyl-protected amino ester is in contact with basic solutions. Perform aqueous washes quickly and efficiently. When using basic eluents for chromatography, consider the lability of your specific compound and opt for the mildest effective conditions.

Logical Relationship Diagram: Factors Leading to Racemization

Racemization_Pathway cluster_conditions Experimental Conditions cluster_mechanism Mechanism Strong_Base Strong/Unhindered Base Alpha_Proton_Abstraction α-Proton Abstraction Strong_Base->Alpha_Proton_Abstraction Prolonged_Base_Exposure Prolonged Base Exposure Prolonged_Base_Exposure->Alpha_Proton_Abstraction Elevated_Temperature Elevated Temperature Elevated_Temperature->Alpha_Proton_Abstraction Enolate_Formation Planar Enolate Formation Alpha_Proton_Abstraction->Enolate_Formation Non_Stereoselective_Protonation Non-Stereoselective Protonation Enolate_Formation->Non_Stereoselective_Protonation Racemization Racemization of Tosyl-Protected Amino Ester Non_Stereoselective_Protonation->Racemization

Caption: Factors contributing to the racemization of tosyl-protected amino esters.

Issue 3: β-Elimination Side Reactions

Symptoms:

  • Formation of dehydroamino acid derivatives, detectable by MS and NMR.

  • Observed with amino acids possessing a β-leaving group or an acidic β-proton (e.g., serine, threonine, cysteine, aspartic acid, phenylalanine).

Root Cause Analysis and Solutions:

For certain amino acids, the tosyl group can activate the molecule towards β-elimination, especially under basic conditions.

  • Causality: For amino acids like serine and threonine, the hydroxyl group can be inadvertently tosylated, creating an excellent leaving group at the β-position. Subsequent base-mediated elimination of the tosylate and the α-proton leads to the formation of a dehydroamino acid.[5]

    • Solution: Use precisely one equivalent of tosyl chloride to selectively tosylate the amino group. The amine is generally more nucleophilic than the hydroxyl group.[6] Running the reaction at low temperatures (e.g., 0 °C) can further enhance selectivity. If O-tosylation is unavoidable, consider an alternative protecting group for the amine.

  • Causality: For amino acids with acidic β-protons, such as phenylalanine or aspartic acid, a strong base can initiate an E2-type elimination if there is a suitable leaving group or if the sulfonamide nitrogen participates in the elimination.

    • Solution: As with racemization, the use of milder, sterically hindered bases and lower reaction temperatures is crucial. Careful monitoring of the reaction progress by TLC can help to identify the onset of side product formation and allow for timely quenching of the reaction.

Workflow Diagram: Selective N-Tosylation vs. β-Elimination

Tosylation_vs_Elimination start Amino Ester (e.g., Serine Ester) tosylation Tosylation (TsCl, Base) start->tosylation N_tosyl Desired Product: N-Tosyl Amino Ester tosylation->N_tosyl 1 eq. TsCl Low Temp. O_tosyl Side Product: N,O-bis-Tosyl Amino Ester tosylation->O_tosyl >1 eq. TsCl Higher Temp. elimination β-Elimination (Excess Base) O_tosyl->elimination dehydro Dehydroamino Acid Derivative elimination->dehydro

Caption: Reaction pathways for tosylation of a hydroxy-containing amino ester.

III. Data Summary and Stability Comparison

The choice of reaction conditions can significantly impact the stability and optical purity of the final product. The following table summarizes the relative stability of a model tosyl-protected amino ester under various conditions.

ConditionEster HydrolysisRacemizationβ-Elimination (if applicable)Overall Stability
Reaction Conditions
TsCl, Pyridine, RT, 12hLowModerateModerateFair
TsCl, Et3N, 0°C to RT, 4hLowLow-ModerateLow-ModerateGood
TsCl, 2,6-Lutidine, 0°C, 6hVery LowVery LowVery LowExcellent
Workup/Purification
Aqueous NaHCO3 washLowLowLowGood
Aqueous 1M NaOH washHighHighHighPoor
Aqueous 1M HCl wash (brief)Low-ModerateNegligibleNegligibleGood
Chromatography (regular SiO2)ModerateLowLowFair
Chromatography (neutralized SiO2)Very LowVery LowVery LowExcellent
Storage
Room Temp, AirModerateNegligibleNegligibleFair
4°C, Sealed, Inert AtmosphereVery LowNegligibleNegligibleExcellent

IV. Concluding Remarks

The tosyl group is a robust and widely used protecting group for amines in organic synthesis.[4] However, the stability of tosyl-protected amino esters is highly dependent on the specific reaction, workup, purification, and storage conditions employed. By understanding the underlying chemical principles of the potential degradation pathways—hydrolysis, racemization, and elimination—researchers can proactively select conditions that favor the formation and preservation of the desired product. The troubleshooting guides and protocols provided in this document are intended to serve as a practical resource for overcoming the common stability challenges associated with these valuable synthetic intermediates.

References

  • Papaioannou, D., Athanassopoulos, C., Magafa, V., Karamanos, N., Stavropoulos, G., Napoli, A., Sindona, G., Aksnes, D. W., & Francis, G. W. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica, 48, 324-333. [Link]

  • Wikipedia. (n.d.). Tosyl group. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Lovas, S. (2014). Dehydration of threonine esters during tosylation. ResearchGate. [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?[Link]

  • ResearchGate. (n.d.). Selective Triisopropylsilylation of α-Amino Acids: Protection without Racemization. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Nishida, A., Hamada, T., & Yonemitsu, O. (1990). Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds. The Journal of Organic Chemistry, 55(10), 3394-3397. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. (2015). Amino acid C-tosylation?[Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(4), 547-549. [Link]

  • ResearchGate. (2017). Racemization in amino acids?[Link]

  • Bodanszky, M., & Bodanszky, A. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. [Link]

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Technical Support Center: Synthesis of Methyl 2-(tosylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 2-(tosylamino)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during this N-protection reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis.

Section 1: Reaction Overview and Core Mechanism

The synthesis of methyl 2-(tosylamino)benzoate is a standard procedure involving the protection of the primary amino group of methyl anthranilate with a p-toluenesulfonyl (tosyl) group. The reaction is typically carried out by treating methyl anthranilate with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine (TEA).

The primary mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic sulfur atom of tosyl chloride.[1] The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[2]

Main_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 Methyl Anthranilate plus1 + R2 Tosyl Chloride R2->inv1              Base Base (e.g., Pyridine) Solvent Anhydrous Solvent (e.g., DCM) P1 Methyl 2-(tosylamino)benzoate plus2 + P2 Base-HCl Salt Side_Reactions Start Methyl Anthranilate + TsCl Product Desired Product Methyl 2-(tosylamino)benzoate Start->Product Main Pathway (Base, Anhydrous) Side3 Unreacted Starting Material (due to TsCl Hydrolysis) Start->Side3 TsCl consumed by water Side1 Di-tosylated Byproduct Product->Side1 Excess Base + TsCl Side2 Hydrolyzed Byproduct 2-(Tosylamino)benzoic Acid Product->Side2 Harsh Workup (Strong Base/Acid, Heat) TsCl_H2O TsCl + H₂O TsOH p-Toluenesulfonic Acid TsCl_H2O->TsOH

Caption: Key reaction pathways leading to the desired product and common byproducts.

Observation / Problem Probable Cause & Mechanism Recommended Solution & Prevention
An unexpected, less polar spot appears on TLC (higher Rf). Di-tosylation. The N-H proton of the newly formed tosylamide is acidic. In the presence of excess base, this proton can be removed, and the resulting anion can react with another molecule of TsCl. This byproduct is less polar due to the absence of the N-H bond.Use a carefully controlled stoichiometry, with only a slight excess of TsCl (1.05–1.1 eq.).Add the TsCl solution slowly to the solution of methyl anthranilate.Avoid using a large excess of a strong base.
Product is an oil or has a low/broad melting point; NMR shows loss of the methyl ester singlet. Hydrolysis of the methyl ester. The ester group can be hydrolyzed to a carboxylic acid under either strongly acidic or basic conditions, particularly during aqueous workup, especially if heated. [3][4][5]During workup, neutralize the reaction mixture carefully with dilute acid (e.g., 1M HCl) at low temperatures.Avoid using strong bases (like NaOH) for washing if possible. If a base wash is necessary, use a weak base like saturated NaHCO3 solution and perform it quickly at low temperature.Avoid heating during the extraction and workup phases.
Low yield with significant recovery of starting material. Hydrolysis of Tosyl Chloride. This is the most frequent cause of incomplete reactions. Moisture in the reaction flask consumes the TsCl before it can react with the amine. [2][6]Rigorously dry all glassware (flame-dry under vacuum or oven-dry).Use anhydrous grade solvents.Use freshly opened or purified TsCl.<[7]/li>Ensure the base (e.g., TEA, pyridine) is anhydrous, distilling if necessary.Run the reaction under an inert atmosphere (N2 or Argon).

Section 4: Recommended Experimental Protocol

This protocol is optimized to minimize the formation of the side products discussed above.

Reagents and Stoichiometry

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Methyl Anthranilate151.1610.01.01.51 g
p-Toluenesulfonyl Chloride190.6511.01.12.10 g
Pyridine (anhydrous)79.10--20 mL
Dichloromethane (DCM, anhydrous)---30 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.

  • Reaction Setup: To the flask, add methyl anthranilate (1.51 g, 10.0 mmol) and anhydrous pyridine (20 mL). Cool the resulting solution to 0 °C in an ice-water bath.

  • Addition of TsCl: In a separate, dry beaker, dissolve p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in anhydrous dichloromethane (30 mL). Add this solution dropwise to the stirred methyl anthranilate solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it stir at room temperature overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The product should have a higher Rf value than the starting methyl anthranilate.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly pour the mixture into a beaker containing 100 mL of ice-cold 1M HCl. A white precipitate (the product) should form.

    • Stir for 15 minutes to ensure all pyridine is neutralized and protonated (forming water-soluble pyridinium hydrochloride).

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water (3 x 30 mL) to remove any remaining pyridinium salts.

    • Wash with a small amount of cold hexane to aid in drying.

  • Purification:

    • Air-dry the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or methanol) to obtain pure methyl 2-(tosylamino)benzoate as a white crystalline solid.

Section 5: Troubleshooting Workflow

Use this decision tree to diagnose issues during your experiment.

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Technical Support Center: Troubleshooting Incomplete Tosylation Reactions - Benchchem.
  • Technical Support Center: Improving the Yield of Tosylation Reactions - Benchchem.
  • How can I tosylate an hindered secondary alcohol? - ResearchGate. Available at: [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. Available at: [Link]

  • Preparation of mesylates and tosylates (video) - Khan Academy. Available at: [Link]

  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). Available at: [Link]

  • Can methyl benzoate be hydrolyzed? - Quora. Available at: [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. Available at: [Link]

  • Tosylation of ethanolamine (??) - Sciencemadness.org. Available at: [Link]

  • Tosyl group - Wikipedia. Available at: [Link]

Sources

How to remove tosyl protecting group from methyl 2-(tosylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Advanced Chemistry Solutions

Introduction: The Challenge of N-Tosyl Deprotection in Ester-Containing Molecules

The p-toluenesulfonyl (tosyl) group is a cornerstone of amine protection in multistep organic synthesis, valued for its stability across a wide array of reaction conditions.[1] This robustness, however, presents a significant challenge during the deprotection step, which often requires harsh conditions.[2] The case of methyl 2-(tosylamino)benzoate is particularly instructive, as it contains a methyl ester functionality that is susceptible to hydrolysis under the strongly acidic or basic conditions traditionally used for N-tosyl cleavage.

This guide provides a comprehensive analysis of suitable deprotection strategies, focusing on methods that preserve the integrity of the ester group. We will explore the mechanistic rationale behind method selection, present detailed protocols for recommended procedures, and offer troubleshooting advice for common experimental issues.

FAQ 1: Method Selection - Navigating the Deprotection Maze

Question: What are the primary challenges in removing the tosyl group from methyl 2-(tosylamino)benzoate, and what is the most critical factor for choosing a method?

Answer: The core challenge lies in the inherent stability of the sulfonamide N-S bond.[2][3] Cleaving this bond requires significant chemical energy, which is why classical methods employ potent reagents like strong acids (HBr, H₂SO₄) at high temperatures or dissolving metal reductions (Na/NH₃).[2][3][4]

For your specific substrate, methyl 2-(tosylamino)benzoate , the critical factor is chemoselectivity . The deprotection conditions must be mild enough to avoid the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid. Therefore, methods that operate under harsh acidic or basic conditions are generally unsuitable. The ideal approach involves reductive cleavage under neutral or near-neutral conditions, which targets the N-S bond while leaving the ester untouched.

Logical Workflow for Method Selection

G sub Methyl 2-(tosylamino)benzoate decision Key Consideration: Is an acid/base-labile functional group present? sub->decision reductive_path YES (Methyl Ester) decision->reductive_path Yes acidic_path NO decision->acidic_path No reductive_methods Recommended Path: Mild Reductive Cleavage reductive_path->reductive_methods mg_meoh Mg/MeOH (Cost-Effective, Robust) reductive_methods->mg_meoh smi2 SmI₂ (Extremely Mild, High Tolerance) reductive_methods->smi2 acidic_methods Alternative Path: Harsh Acidic Hydrolysis (HIGH RISK of Ester Cleavage) acidic_path->acidic_methods hbr HBr / Acetic Acid + Phenol Scavenger acidic_methods->hbr

Caption: Decision workflow for N-tosyl deprotection.

FAQ 2: Comparative Overview of Deprotection Strategies

Question: Which specific methods are available, and how do they compare for my substrate?

Answer: Deprotection methods can be broadly classified into acidic hydrolysis and reductive cleavage.[4] Below is a comparative summary tailored to your molecule. Reductive methods are strongly recommended.

MethodReagents & ConditionsEster CompatibilityProsCons
Acidic Hydrolysis 33% HBr in Acetic Acid, Phenol, 60-90 °C[4][5]Poor Potent, well-established for robust molecules.Harsh conditions almost certain to cause ester hydrolysis; requires high temperatures.
Reductive (Metal) Magnesium turnings in anhydrous Methanol (Mg/MeOH), RT or sonication[4]Excellent Very mild, inexpensive, high functional group tolerance, operationally simple.[6]Can be slow for very hindered substrates; requires activation of Mg surface.
Reductive (SET) Samarium (II) Iodide (SmI₂), THF, RT[7][8]Excellent Extremely mild, rapid reactions, tolerates nearly all functional groups.[9][10]Reagent is expensive, air and moisture sensitive.

FAQ 3: Detailed Experimental Protocols

Question: How do I perform the recommended reductive N-detosylation procedures?

Answer: Here are two field-proven protocols for the reductive cleavage of the N-tosyl group, both of which are highly compatible with your substrate.

Protocol 1: Reductive Cleavage using Magnesium in Methanol (Mg/MeOH)

This method is often the first choice due to its low cost, mild conditions, and operational simplicity.[4] The reaction relies on single electron transfer from the surface of the magnesium metal. Sonication is often used to continuously clean and activate the magnesium surface, accelerating the reaction.

Materials:

  • Methyl 2-(tosylamino)benzoate

  • Magnesium (Mg) turnings

  • Anhydrous Methanol (MeOH)

  • Ammonium Chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ultrasonic bath

Procedure:

  • Preparation: In a round-bottom flask, dissolve methyl 2-(tosylamino)benzoate (1.0 equiv) in anhydrous methanol (provide sufficient solvent for full dissolution, e.g., 0.1 M concentration).

  • Reagent Addition: Add magnesium turnings (10-20 equiv) to the solution. A large excess is used to ensure sufficient active surface area.

  • Reaction: Place the flask in an ultrasonic bath and sonicate at room temperature. Alternatively, the mixture can be stirred vigorously at room temperature or gentle reflux, though sonication is often more efficient.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This can take anywhere from 2 to 24 hours.[4]

  • Work-up:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

    • Filter the mixture through a pad of celite to remove unreacted magnesium and magnesium salts. Wash the celite pad with methanol or your extraction solvent.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • To the remaining aqueous residue, add ethyl acetate or dichloromethane and transfer to a separatory funnel.

    • Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product (methyl 2-aminobenzoate) by flash column chromatography on silica gel if necessary.

Protocol 2: Reductive Cleavage using Samarium (II) Iodide (SmI₂)

This is an exceptionally mild and rapid method, ideal for highly sensitive or complex substrates.[7][9] SmI₂ is a powerful single-electron transfer (SET) reagent that cleaves the N-S bond, often instantaneously at low temperatures.[7][11]

Materials:

  • Methyl 2-(tosylamino)benzoate

  • Samarium (II) Iodide (SmI₂) solution in THF (0.1 M), commercially available or freshly prepared

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: Add the methyl 2-(tosylamino)benzoate (1.0 equiv) to a flame-dried, inert-atmosphere-flushed round-bottom flask. Dissolve it in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Under a positive pressure of inert gas, slowly add the 0.1 M SmI₂ solution (typically 2.5-4.0 equiv) via syringe. The deep blue/green color of the SmI₂ reagent should disappear as it reacts. Continue addition until a persistent blue/green color is observed, indicating a slight excess of the reagent and complete consumption of the substrate.

  • Reaction: The reaction is often complete upon addition, as indicated by TLC/LC-MS.[7] If not, allow it to stir at 0 °C or room temperature for 15-30 minutes.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Add saturated aqueous Na₂S₂O₃ to remove any residual iodine from the SmI₂ preparation.

    • Transfer the mixture to a separatory funnel and extract 2-3 times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography as needed.

FAQ 4: Troubleshooting Guide

Question: My reaction is incomplete, and I still see starting material. What should I do? Answer:

  • For Mg/MeOH: The most common issue is inactive magnesium. Try activating the Mg turnings before the reaction by briefly stirring them with a small crystal of iodine or a few drops of 1,2-dibromoethane in THF, then decanting the solvent and drying the turnings. Alternatively, increase the equivalents of Mg and extend the sonication time.[4]

  • For SmI₂: This reagent is highly sensitive to air and moisture. Ensure your glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of commercial SmI₂ solution or a freshly prepared batch for best results.

Question: My yield is low, and I'm observing a new, more polar spot by TLC that isn't my desired product. What could it be? Answer: This is likely the carboxylic acid, resulting from unintentional hydrolysis of your methyl ester.

  • If you used an acidic method: This is a common side reaction due to the harsh conditions.[2] The only remedy is to switch to a milder, reductive method.

  • If you used a reductive method: While the reaction itself is neutral, the workup can introduce basic conditions (e.g., if using NaOH instead of a milder base like NaHCO₃) that can saponify the ester. Ensure your workup is performed with mild reagents and without prolonged heating.

Question: What is the underlying mechanism of the reductive N-S bond cleavage? Answer: The process is initiated by a single electron transfer (SET) from the reductant (Mg⁰ or Sm²⁺) to the electron-deficient tosyl group. This forms a radical anion intermediate. This unstable intermediate then fragments, cleaving the weak N-S bond to generate an amine anion and a sulfinate radical. A second electron transfer and protonation during workup yield the final deprotected amine.[7]

Mechanism of Reductive Detosylation

G start R₂N-Ts radical_anion [R₂N-Ts]•⁻ Radical Anion start->radical_anion SET reductant + e⁻ (from Mg or SmI₂) fragmentation Fragmentation (N-S Cleavage) radical_anion->fragmentation products1 R₂N⁻ (Amine Anion) fragmentation->products1 products2 + Ts• (Sulfonyl Radical) fragmentation->products2 final_product R₂NH (Deprotected Amine) products1->final_product Protonation protonation H⁺ Workup

Caption: Simplified mechanism of single-electron transfer (SET) detosylation.

References

  • Ankner, T., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ACS Publications. [Link]

  • Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. PubMed. [Link]

  • Falck, J., & Reddy, K. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Falck, J., & Reddy, K. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Wikipedia contributors. (2023). Tosyl group. Wikipedia. [Link]

  • Dahlén, A., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ResearchGate. [Link]

  • Smyth, J. E., et al. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry. [Link]

  • Ghosh, I., & Koenig, B. (2016). A) Reductive detosylation of N-tosyl amides by dual PRC. B) Selected... ResearchGate. [Link]

  • Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI 2 Following Trifluoroacetylation. Thieme Connect. [Link]

  • Organic Chemistry Portal. (n.d.). Samarium (low valent). Organic Chemistry Portal. [Link]

  • Wnuk, S. F., & Robins, M. J. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. CiteSeerX. [Link]

  • van der Plas, H. C. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. [Link]

  • Nyasse, B., & Grehn, L. (1999). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry. [Link]

  • Houben-Weyl. (2005). 2.4 Photocleavable Protecting Groups. Thieme. [Link]

  • Vedejs, E., & Lin, S. (1994). Deprotection of Arenesulfonamides with Samarium iodide. The Journal of Organic Chemistry. [Link]

  • Senboku, H., et al. (2010). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. ResearchGate. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]

  • Ghosh, I., & Koenig, B. (2016). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Semantic Scholar. [Link]

  • Reddit user discussion. (2020). Mg/MeOH Desulfonylation/Dehydration One Pot Synthesis. Reddit. [Link]

  • ResearchGate discussion. (2014). Can someone suggest an efficient method to deprotection of O-tosylate?. ResearchGate. [Link]

  • Wang, S., et al. (2018). A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides. ResearchGate. [Link]

  • Royal Society of Chemistry. (2012). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Wang, H., et al. (2020). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... ResearchGate. [Link]

  • Pak, C. S., et al. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Sciencemadness.org. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Butyl-4-chloro-5-formylimidazole (CAS 50998-74-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the synthesis of 2-Butyl-4-chloro-5-formylimidazole (BCFI), a critical intermediate in the manufacturing of the antihypertensive drug, Losartan.[1] Scaling a synthesis from the bench to production presents unique challenges that require a deep understanding of the reaction mechanism, process parameters, and potential pitfalls. This guide is structured to provide researchers and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles and process data.

Section 1: Synthesis Overview & Core Challenges

The most industrially viable route to BCFI involves a multi-step, often one-pot, process culminating in a Vilsmeier-Haack reaction.[2] The general sequence begins with the formation of an acyclic intermediate from glycine and an imido ester (such as methyl pentanimidate), which is then cyclized, chlorinated, and formylated using a Vilsmeier reagent (e.g., phosphorus oxychloride and N,N-dimethylformamide).[2][3]

While seemingly straightforward, this pathway presents several critical control points during scale-up:

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the subsequent formylation are highly exothermic and require precise thermal management.

  • Phase & Slurry Management: The reaction mixture transitions through various phases, often creating thick slurries that can be difficult to agitate and transfer.

  • Impurity Profile Control: Achieving the high purity required for pharmaceutical intermediates (≥99.5%) necessitates rigorous control over side reactions and an optimized purification protocol.[2][4]

  • Work-up and Isolation: Quenching the reactive mixture and inducing selective crystallization are non-trivial steps that heavily influence yield and product quality.

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_workup Work-up & Purification cluster_end Final Product A Glycine C Intermediate Formation ((Pentanimidoylamino)acetic acid) A->C B Methyl Pentanimidate B->C D Vilsmeier-Haack Reaction (POCl₃, DMF, Toluene) C->D One-Pot E Aqueous Quench D->E Exothermic Control F Phase Separation (Toluene/Aqueous) E->F G Crystallization (Cooling) F->G Concentrate Toluene Layer H BCFI (CAS 50998-74-8) G->H Filtration & Drying

Caption: High-level workflow for the one-pot synthesis of BCFI.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the scale-up synthesis of BCFI.

Stage 1: Vilsmeier-Haack Reaction

Q1: My reaction yield is low (60-70%) and the HPLC purity is below the desired >99% specification. What are the primary causes and how can I optimize this?

A1: Low yield and purity in the Vilsmeier-Haack step are almost always linked to three factors: incomplete conversion, side-product formation, or degradation.

  • Causality & Explanation: The Vilsmeier reagent is a moderately reactive electrophile that formylates the imidazole precursor.[5] If the reaction conditions are not optimal, side reactions such as polymerization or decomposition can occur, especially at elevated temperatures. Incomplete reactions leave starting material that complicates purification.

  • Troubleshooting Steps:

    • Reagent Stoichiometry and Quality: Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity and used in the correct molar ratios (typically a slight excess relative to the glycine-derived intermediate).[6] Moisture in the reagents or solvents will consume the Vilsmeier reagent and should be avoided.

    • Temperature Control: The reaction is typically heated to around 100-105°C for a defined period (e.g., 2 hours) to drive it to completion.[7] Monitor the internal temperature closely. Lower temperatures may result in incomplete conversion, while excessive temperatures can lead to impurity formation.

    • Implement a Catalyst: This is the most impactful process improvement. The addition of a triflate catalyst, such as Copper(II) trifluoromethanesulfonate, has been shown to dramatically increase both yield and purity.[2] The catalyst enhances the electrophilicity of the Vilsmeier reagent, promoting the desired reaction pathway over side reactions. A patent demonstrates an improvement from 66.4% yield (92.5% purity) to 71% yield (99.8% purity) simply by adding the catalyst.[2]

Q2: I am observing a dangerous exotherm and pressure build-up during the addition of POCl₃ to the DMF/toluene mixture. How can this be safely managed on a larger scale?

A2: This is an expected and critical safety challenge. The reaction between POCl₃ and DMF to form the Vilsmeier reagent is highly exothermic.

  • Causality & Explanation: The reaction involves the formation of a stable chloroiminium salt, which is an energetically favorable process. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled addition can lead to a runaway reaction, boiling of the solvent (toluene), and a rapid increase in reactor pressure.

  • Mitigation Protocol:

    • Reverse Addition: While some procedures add POCl₃ to the reaction mixture, a safer approach can be the slow, subsurface addition of the glycine intermediate/DMF solution to the POCl₃ in toluene. This allows the exothermic reaction to be controlled by the addition rate.

    • Controlled Addition Rate: Regardless of the addition order, the key is slow, controlled addition. Use a calibrated dosing pump and monitor the internal reactor temperature in real-time. Set a maximum temperature limit (e.g., T_max = 40°C) for the addition phase. If the temperature exceeds this, the addition must be stopped immediately.

    • Efficient Cooling: Ensure the reactor's cooling jacket is functioning optimally and is set to a low temperature (e.g., 0-5°C) before starting the addition.

    • Adequate Headspace and Venting: The reactor should not be overfilled (typically ≤75% of working volume) to accommodate any potential solvent expansion or gas evolution. Ensure an adequately sized and clear pressure relief system is in place.

Stage 2: Work-up & Isolation

Q3: The aqueous quench of the reaction mass results in a thick, unmanageable slurry that clogs filters. How can I improve the material's handling characteristics?

A3: This is a common physical processing issue. The slurry is often a mixture of your product, inorganic salts from the quenched reagents, and potentially polymeric byproducts.

  • Causality & Explanation: Rapidly quenching the hot reaction mixture into water can cause "shock cooling," leading to the formation of very fine, poorly-formed crystals or an amorphous solid that holds a lot of solvent and blinds filter cloths. The hydrolysis of excess POCl₃ also generates phosphoric acid, which can form insoluble salts.

  • Troubleshooting Steps:

    • Controlled Quench: Instead of adding the reaction mass to water, consider a "reverse quench" by slowly adding the reaction mixture to a large volume of agitated ice water (e.g., 5-10 volumes). This maintains a low temperature in the quench tank and allows for better heat dissipation.

    • pH Adjustment and Digestion: After the quench, the pH is typically adjusted to an acidic range (pH 1-2).[7] Holding the slurry under agitation at a controlled temperature (e.g., 20-25°C) for a period (a "digestion" step) can allow the crystals to ripen, resulting in a larger average particle size that is easier to filter.

    • Use a Filter Aid: As described in process patents, adding a filter aid like diatomaceous earth (Celite/Hi-flow) to the slurry before filtration can significantly improve filtration rates.[7][8] The filter aid creates a porous, incompressible cake that prevents the filter medium from blinding.

Q4: My product is "oiling out" during crystallization instead of forming a solid, or the resulting crystals are very fine and difficult to handle. What should I do?

A4: "Oiling out" occurs when the product separates from the solution as a liquid phase because the concentration/temperature conditions have entered a metastable zone where nucleation is inhibited. Fine particles often result from rapid, uncontrolled crystallization.

  • Causality & Explanation: The solubility of BCFI in toluene is highly dependent on temperature and the presence of impurities. If the concentrated toluene solution is cooled too quickly, the system becomes supersaturated too fast, leading to either oiling out or rapid nucleation that produces fine, needle-like crystals. Impurities can also act as crystallization inhibitors.

  • Crystallization Optimization Protocol:

    • Solvent Volume: Ensure the toluene layer is concentrated to the correct volume. A typical target is to reduce the volume by about 50%.[8] Over-concentration can lead to oiling out.

    • Controlled Cooling Profile: Implement a slow, linear cooling ramp instead of crash cooling. For example, cool from 55°C to 25°C over 2 hours, then from 25°C to 0-5°C over another 2-3 hours.[8]

    • Seeding: Once the solution reaches a state of slight supersaturation (e.g., 30-35°C), introduce a small quantity (0.1-0.5% w/w) of pure BCFI seed crystals. This provides a template for ordered crystal growth, preventing oiling out and promoting the formation of larger, more uniform crystals.

    • Agitation: Maintain gentle but effective agitation throughout the crystallization process to ensure good heat transfer and keep the growing crystals suspended.

Section 3: Troubleshooting Decision Logic

G Start Low Yield or Purity Issue CheckReaction Analyze Reaction Stage Start->CheckReaction CheckWorkup Analyze Work-up Stage Start->CheckWorkup CheckPurity Analyze Final Purity Start->CheckPurity IncompleteConv Incomplete Conversion? (Check in-process HPLC) CheckReaction->IncompleteConv Filtering Filtration Issues? CheckWorkup->Filtering Crystallization Crystallization Problems? CheckWorkup->Crystallization Color Off-Color Product? CheckPurity->Color Impurities High Impurity by HPLC? CheckPurity->Impurities Catalyst Solution: Add Triflate Catalyst IncompleteConv->Catalyst Yes TempTime Solution: Increase Reaction Temp/Time (e.g., 100°C, 2h) IncompleteConv->TempTime Yes FilterAid Solution: Use Filter Aid (Diatomaceous Earth) Filtering->FilterAid SlowQuench Solution: Slow Reverse Quench into Ice Water Filtering->SlowQuench SlowCool Solution: Implement Slow Cooling Profile & Seeding Crystallization->SlowCool SolventVol Solution: Optimize Solvent Volume Before Cooling Crystallization->SolventVol Charcoal Solution: Activated Carbon Treatment of Toluene Solution Color->Charcoal Impurities->Catalyst Recrystallize Solution: Recrystallize from suitable solvent (e.g., Toluene/Hexane) Impurities->Recrystallize

Caption: Decision tree for troubleshooting common BCFI scale-up issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling the reagents for this synthesis?

A1: Safety is paramount. The primary hazards are associated with phosphorus oxychloride (POCl₃) and the product itself.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic liquid that reacts violently with water, releasing heat and toxic hydrogen chloride gas. It must be handled in a well-ventilated fume hood or a closed system. Personnel must wear acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[9]

  • 2-Butyl-4-chloro-5-formylimidazole (BCFI): The final product is classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[9][10] It is also toxic to aquatic life with long-lasting effects.[10][11] Always wear gloves and appropriate PPE when handling the solid. Avoid creating dust.[9] All waste containing BCFI must be disposed of as hazardous chemical waste.[11]

Q2: What are the typical quality specifications for the final BCFI product?

A2: For use as a pharmaceutical intermediate, BCFI must meet stringent quality standards. While specifications can vary, a typical certificate of analysis would include:

  • Appearance: Off-white to slightly yellow crystalline powder.[4]

  • Purity (by HPLC): ≥ 99.0%, with many processes achieving >99.5%.[2][4]

  • Total Impurities (by HPLC): ≤ 1.0%.[4]

  • Single Maximum Impurity (by HPLC): ≤ 0.15%.[4]

  • Moisture Content (by Karl Fischer): ≤ 0.5%.[4]

  • Melting Point: 97-100 °C.[4]

Q3: Are there any "greener" or safer alternatives to using phosphorus oxychloride for the Vilsmeier-Haack reaction?

A3: Yes, research into safer Vilsmeier reagents is ongoing. One notable alternative is the use of bis(trichloromethyl) carbonate (BTC) , also known as triphosgene. A patented process describes the reaction of the imidazolone precursor with BTC and a formamide in an organic solvent.[12] The primary advantages of this method are that it avoids the use of the highly corrosive and water-reactive POCl₃ and does not generate phosphorus-containing aqueous waste, simplifying waste treatment.[12]

Section 5: Protocols & Data

Protocol 1: Catalyzed Vilsmeier-Haack Synthesis of BCFI

This protocol is a synthesis of procedures described in the literature and is intended for informational purposes by qualified professionals. It must be adapted and validated for specific equipment and scales.[2]

  • Intermediate Formation: In a suitable reactor, add glycine (1.0 eq) to a freshly prepared solution of sodium hydroxide (1.0 eq) in methanol at 0°C. Stir for 15 minutes. Add methyl pentanimidate (~1.05 eq) to the suspension at 0-5°C. Allow the mixture to warm to room temperature and stir for 16 hours.

  • Solvent Swap: Distill the methanol under vacuum at a temperature below 50°C. To the residue, add toluene (approx. 8-10 volumes based on glycine).

  • Vilsmeier Reaction: To the toluene slurry, add Copper(II) trifluoromethanesulfonate (0.1-1.0 mol%). Begin slow, controlled addition of phosphorus oxychloride (~3.1 eq) while maintaining the internal temperature below 40°C. Following the POCl₃ addition, add N,N-dimethylformamide (~3.0 eq) at a controlled rate.

  • Reaction Drive: Heat the reaction mixture to 100-105°C and hold for 2 hours, monitoring for completion by HPLC.

  • Quench: Cool the reaction mixture to 30°C. In a separate, larger reactor, prepare a mixture of ice and water. Slowly transfer the reaction mixture into the agitated ice water, ensuring the quench vessel temperature does not exceed 25°C.

  • Work-up: Adjust the pH of the slurry to 1.2-1.3 with an aqueous sodium hydroxide solution.[8] Add diatomaceous earth, stir for 30 minutes, and filter to remove the sludge. Separate the aqueous and toluene layers from the filtrate.

  • Purification: Wash the toluene layer twice with deionized water. Add activated carbon (1-2% w/w), stir for 30 minutes at 30-35°C, and filter.

  • Crystallization & Isolation: Concentrate the toluene filtrate to approximately 50% of its original volume under vacuum (T < 55°C). Cool the concentrated solution slowly to 0-5°C and hold for at least 2 hours to complete crystallization. Filter the product, wash the cake with chilled (0-5°C) toluene, and dry under vacuum at 50-55°C to a constant weight.

Data Table 1: Impact of Triflate Catalyst on BCFI Yield and Purity

Data synthesized from comparative examples in patent literature.[2]

ParameterUncatalyzed ProcessCatalyzed Process (Copper(II) Triflate)Analysis
Starting Material Glycine-derived IntermediateGlycine-derived IntermediateThe catalyst allows for a more efficient conversion of the same starting material.
Yield 66.4%71.0%The catalyst provides a ~7% increase in isolated yield, which is highly significant in large-scale production.
Purity (by HPLC) 92.5%99.8%This demonstrates the catalyst's primary benefit: dramatically reducing side-product formation and delivering a product that meets pharmaceutical-grade specifications directly from the reaction.

References

  • 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 . ChemicalBook.

  • Exploring 2-Butyl-4-chloro-5-formylimidazole: A Key Intermediate in Pharmaceutical Synthesis. Pharmaffiliates. [URL: Not provided in search results]
  • Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole . Quick Company.

  • US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole . Google Patents.

  • JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole . Google Patents.

  • CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole . Google Patents.

  • Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H . Bangladesh Journals Online.

  • Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole . Eureka | Patsnap.

  • 2-Butyl-4-chloro-5-formylimidazole Safety Data Sheet . AK Scientific, Inc.

  • Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction . Patsnap Eureka.

  • 2-Butyl-4-chloro-5-formylimidazole SDS, 83857-96-9 Safety Data Sheets . ECHEMI.

  • Chemical Safety Data Sheet MSDS / SDS - 2-Butyl-4-chloro-5-formylimidazole . ChemicalBook.

  • Optimization of Vilsmeier-Haack reaction parameters . Benchchem.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [URL: Not provided in search results]

Sources

Technical Support Center: Preventing Hydrolysis of Methyl 2-(tosylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling methyl 2-(tosylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unintended hydrolysis of this compound during experimental work. By understanding the mechanisms of degradation and implementing the robust protocols outlined below, you can ensure the integrity of your material and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is methyl 2-(tosylamino)benzoate, and why is its hydrolysis a concern?

Methyl 2-(tosylamino)benzoate is an organic compound featuring a methyl ester and a tosyl-protected amine on a benzoate ring. The primary concern is the hydrolysis of the methyl ester group, which reverts the compound to its corresponding carboxylic acid, 2-(tosylamino)benzoic acid. This conversion is an undesired side reaction that can significantly lower the yield of the desired ester product and introduce impurities into the reaction mixture.[1]

Q2: What are the primary causes of hydrolysis for this compound?

Hydrolysis of the ester in methyl 2-(tosylamino)benzoate is primarily catalyzed by the presence of acid or base in an aqueous environment.[1][2]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester. This process is typically irreversible as the resulting carboxylate anion is resonance-stabilized and less reactive.[3]

The rate of hydrolysis is influenced by factors such as pH, temperature, and the duration of exposure to aqueous conditions.[1][4]

Q3: How can I detect if my sample of methyl 2-(tosylamino)benzoate has undergone hydrolysis?

The presence of the hydrolysis product, 2-(tosylamino)benzoic acid, can be identified through several analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is more polar than the ester and will have a lower Rf value. A second spot appearing below the main product spot can indicate hydrolysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and the disappearance or integration decrease of the methyl ester singlet (around 3.9 ppm) are indicative of hydrolysis.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, in addition to the ester carbonyl stretch, suggests hydrolysis.[1]

Q4: What are the optimal storage conditions to prevent long-term hydrolysis?

To ensure long-term stability, methyl 2-(tosylamino)benzoate should be stored in a cool, dry environment, away from moisture and acidic or basic vapors.[2][5] Using a desiccator and tightly sealed containers is highly recommended. For sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

Troubleshooting Guides

This section provides detailed protocols to address specific issues encountered during the synthesis, workup, and purification of methyl 2-(tosylamino)benzoate.

Issue 1: Significant product loss during aqueous workup after synthesis.

The most common cause of product loss is hydrolysis during the aqueous washing steps designed to remove catalysts and unreacted starting materials.[1]

Root Cause Analysis Workflow

start Low Yield of Ester Product check_crude Analyze crude product (TLC, NMR). Is 2-(tosylamino)benzoic acid present? start->check_crude sub_yes Yes check_crude->sub_yes Yes sub_no No check_crude->sub_no No hydrolysis_confirmed Hydrolysis during workup is likely. Proceed to optimization. sub_yes->hydrolysis_confirmed other_issue Issue may be incomplete reaction or other side reactions. Re-evaluate reaction conditions. sub_no->other_issue optimization Optimization Steps hydrolysis_confirmed->optimization temp Were washes performed at room temperature? optimization->temp base_strength Was a strong base (e.g., NaOH) used for neutralization? optimization->base_strength exposure_time Was there prolonged contact with aqueous layers? optimization->exposure_time drying Was the organic layer thoroughly dried? optimization->drying temp_sol Use ice-cold solutions for all washes. temp->temp_sol base_sol Use a weak base (e.g., saturated NaHCO₃). base_strength->base_sol time_sol Minimize contact time; separate layers promptly. exposure_time->time_sol drying_sol Use an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). drying->drying_sol

Caption: Troubleshooting workflow for diagnosing hydrolysis during workup.

Optimized Workup Protocol to Minimize Hydrolysis

This protocol is designed for the workup of a Fischer esterification reaction to produce methyl 2-(tosylamino)benzoate.

Step-by-Step Methodology:

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature, and then place it in an ice bath.

  • Dilution: Dilute the cooled reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer with ice-cold, saturated sodium bicarbonate (NaHCO₃) solution . Add the bicarbonate solution slowly to control the effervescence from quenching the acid catalyst.[1] Continue washing until gas evolution ceases.

    • Expert Insight: Avoid strong bases like NaOH or KOH, as they significantly accelerate the rate of saponification.[6] Sodium bicarbonate is a sufficiently weak base to neutralize the acid catalyst without causing significant ester hydrolysis.

  • Brine Wash: Wash the organic layer with ice-cold, saturated sodium chloride (brine) solution .[1] This step helps to remove residual water from the organic layer and decreases the solubility of the organic product in the aqueous phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Ensure the drying agent is added until it no longer clumps, indicating that all trace water has been absorbed.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Issue 2: Product degradation during purification by column chromatography.

Silica gel is acidic and can cause hydrolysis of sensitive esters if not handled correctly.

Troubleshooting and Prevention
ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)Rationale
Stationary Phase Standard Silica GelNeutralized Silica Gel or Neutral AluminaStandard silica gel has acidic silanol groups that can catalyze hydrolysis. Neutralizing the silica or using a neutral stationary phase mitigates this.
Solvent System Protic solvents (e.g., methanol)Aprotic solvents (e.g., ethyl acetate, hexanes, dichloromethane)Protic solvents can participate in the hydrolysis reaction.
Elution Time Prolonged elutionRapid elution ("flash" chromatography)Minimizing the time the compound spends on the acidic stationary phase reduces the opportunity for degradation.
Protocol for Neutralizing Silica Gel
  • Prepare a slurry of silica gel in your chosen eluent system.

  • Add triethylamine (Et₃N) dropwise to the slurry until the pH is approximately 7 (check with pH paper). Typically, 1% v/v of triethylamine in the eluent is sufficient.

  • Pack the column with the neutralized silica slurry.

  • Run the column chromatography as usual with the eluent containing the triethylamine.

Issue 3: Hydrolysis of the N-Tosyl protecting group.

While the ester is more susceptible, the N-tosyl group can also be cleaved under harsh acidic conditions.

Mechanism and Prevention

The tosyl group is a robust protecting group for amines and is generally stable to a wide range of conditions.[7][8] However, very strong acidic conditions and high temperatures can lead to its cleavage.

Preventative Measures:

  • Avoid using strong, hot acids for prolonged periods. If acidic conditions are necessary, use milder acids or perform the reaction at lower temperatures.

  • For deprotection, specific reagents are typically required, indicating its general stability.[8] If cleavage is observed under conditions intended to be non-deprotecting, re-evaluate the temperature and concentration of the acid used.

Experimental Protocols

Workflow for Synthesis and Purification

The following diagram outlines a robust workflow for the synthesis and purification of methyl 2-(tosylamino)benzoate, incorporating best practices to prevent hydrolysis.

start Esterification Reaction (Benzoic Acid, Methanol, Acid Catalyst) workup Optimized Aqueous Workup (Ice-cold NaHCO₃, Brine) start->workup drying Drying of Organic Layer (Anhydrous Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography on Neutralized Silica) concentration->purification product Pure Methyl 2-(tosylamino)benzoate purification->product

Caption: Recommended workflow for synthesis and purification.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024-03-08). HyMax. Available at: [Link]

  • What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? (2012-05-23). ResearchGate. Available at: [Link]

  • Three types of hydrolysis and ways to prevent hydrolysis. (2024-02-22). Available at: [Link]

  • Preference for basic conditions in ester hydrolysis. (2019-02-22). Chemistry Stack Exchange. Available at: [Link]

  • How to prevent hydrolysis in a drug. (2017-09-02). Quora. Available at: [Link]

  • CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution. Google Patents.
  • What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. Available at: [Link]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (2002). Chemosphere, 49(3), 353-61. Available at: [Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]

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Troubleshooting low purity in methyl 2-(tosylamino)benzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-(tosylamino)benzoate

Welcome to the technical support center for the synthesis of methyl 2-(tosylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The target molecule is typically synthesized via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[1] In this specific case, methyl 2-aminobenzoate (methyl anthranilate) is reacted with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base.[2][3] While straightforward in principle, this reaction is prone to issues that can lead to low purity and yield. This guide will address these issues in a direct question-and-answer format.

Primary Reaction Pathway

The fundamental transformation is the nucleophilic attack of the amino group of methyl anthranilate on the electrophilic sulfur atom of tosyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

Reaction_Pathway MA Methyl 2-aminobenzoate intermediate MA->intermediate TsCl p-Tosyl Chloride TsCl->intermediate Base Base (e.g., Pyridine) Base->intermediate Product Methyl 2-(tosylamino)benzoate HCl HCl (byproduct) Product->HCl intermediate->Product + Base caption Figure 1. Synthesis of Methyl 2-(tosylamino)benzoate.

Caption: Figure 1. Synthesis of Methyl 2-(tosylamino)benzoate.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: My TLC analysis shows primarily unreacted methyl anthranilate, even after several hours. What are the likely causes and how can I fix this?

Answer: This issue typically points to problems with reagents, the choice and amount of base, or reaction conditions.

  • Cause A: Reagent Quality

    • Tosyl Chloride (TsCl) Inactivity: Tosyl chloride is highly susceptible to hydrolysis, reacting with ambient moisture to form the unreactive p-toluenesulfonic acid.[5] If the TsCl is old or has been improperly stored, it may be largely inactive.

    • Solution: Use fresh, high-purity tosyl chloride. If the purity is suspect, it can be purified by recrystallization from a solvent like petroleum ether or by washing a solution of it in benzene with aqueous sodium hydroxide.[6] Always store TsCl in a desiccator.

  • Cause B: Ineffective Base

    • The Role of the Base: The base serves two critical functions: (1) to neutralize the HCl generated, preventing protonation of the starting amine, and (2) in the case of pyridine, to act as a nucleophilic catalyst.[7][8] Pyridine reacts with TsCl to form a highly reactive tosylpyridinium salt, which is a more potent acylating agent.[4][9]

    • Insufficient Base: At least one equivalent of base is required to neutralize the HCl. Using less will result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Moisture in the Base: If using an amine base like pyridine or triethylamine, it must be anhydrous. Water will compete with the desired reaction by hydrolyzing the tosyl chloride.

    • Solution:

      • Ensure you are using at least 1.1 to 1.5 equivalents of base. Some protocols even recommend up to 3 equivalents to ensure the reaction medium remains basic.[10]

      • Use a freshly opened bottle of anhydrous pyridine or triethylamine, or dry it over potassium hydroxide (KOH) pellets followed by distillation.

  • Cause C: Suboptimal Temperature

    • Reaction Kinetics: While the reaction is often performed at 0 °C to control exothermicity and side reactions, the lower temperature can also slow down the rate of reaction for less reactive anilines.

    • Solution: Monitor the reaction by TLC. If no progress is observed at 0 °C after an hour, allow the reaction to slowly warm to room temperature. Some procedures even call for refluxing the mixture to ensure completion.[2]

ParameterRecommendationRationale
Tosyl Chloride Use fresh, anhydrous reagent.Prevents loss of reactivity due to hydrolysis.
Base (Pyridine/Et₃N) Use 1.1-1.5 equivalents, anhydrous.Neutralizes HCl and, for pyridine, acts as a catalyst.[8]
Temperature Start at 0 °C, then allow to warm to RT.Balances reaction rate with control over side reactions.
Issue 2: High Levels of Impurities in Crude Product

Question: My reaction appears to have worked, but the crude product is a complex mixture according to TLC and ¹H NMR. What are the common byproducts and how can I prevent their formation?

Answer: The formation of multiple byproducts is a frequent challenge. Understanding their origin is key to suppression.

  • Impurity A: p-Toluenesulfonic Acid

    • Origin: This is the hydrolysis product of tosyl chloride. Its presence indicates that water was introduced into the reaction, either from wet solvents, reagents, or atmospheric moisture. It appears as a highly polar, baseline spot on a typical silica TLC plate.

    • Prevention: Strictly adhere to anhydrous conditions. Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Impurity B: Unreacted Methyl Anthranilate

    • Origin: Incomplete reaction. This can be due to the reasons listed in Issue 1 or insufficient reaction time.

    • Prevention: Monitor the reaction closely by TLC. If starting material persists, consider extending the reaction time or gently warming the mixture.

  • Impurity C: Di-tosylated Product (N,N-ditosyl)

    • Origin: While less common for anilines compared to aliphatic amines, it's possible for the initially formed sulfonamide to be deprotonated by the base, and this resulting anion can react with a second molecule of tosyl chloride. This is more likely with a large excess of TsCl and/or highly concentrated reaction conditions.[10]

    • Prevention: Use a stoichiometric amount of tosyl chloride (1.0 to 1.1 equivalents) relative to the methyl anthranilate. Add the tosyl chloride solution slowly (dropwise) to the amine solution to avoid localized high concentrations.[10]

Side_Reactions TsCl Tosyl Chloride TSA p-Toluenesulfonic Acid TsCl->TSA + H₂O Ditosyl Di-tosylated Product TsCl->Ditosyl H2O Water (Contaminant) H2O->TSA MA Methyl Anthranilate Product Desired Product (Mono-tosylated) Product->Ditosyl + TsCl (Excess) caption Figure 2. Common Impurity Formation Pathways.

Caption: Figure 2. Common Impurity Formation Pathways.

Issue 3: Difficulty in Purification

Question: I have a crude product with the correct mass, but I am struggling to purify it. Recrystallization yields an oil, and column chromatography gives poor separation.

Answer: Purification of N-tosylated amino esters can be tricky due to their physical properties. A systematic approach is required.

  • Strategy A: Optimized Aqueous Workup

    • Rationale: A proper workup can remove a significant portion of impurities before chromatography or recrystallization.

    • Protocol:

      • After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

      • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the excess amine base (like pyridine).

      • Next, wash with a weak base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities like p-toluenesulfonic acid.

      • Finally, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Strategy B: Effective Recrystallization

    • Solvent Choice: The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold. A published procedure successfully used ethanol for recrystallization.[2] Other common systems for moderately polar compounds include ethyl acetate/hexanes or dichloromethane/hexanes.[11][12]

    • Troubleshooting Oiling Out: If the product "oils out" instead of crystallizing, it means the solution is too supersaturated or cooling too quickly. Try using a more dilute solution, cooling the solution more slowly (e.g., by placing the flask in a warm water bath and allowing it to cool to room temperature overnight), or using a solvent pair where the product is less soluble.

  • Strategy C: Column Chromatography

    • Solvent System (Eluent): The polarity of the eluent is critical. For a compound like methyl 2-(tosylamino)benzoate, a gradient elution is often best. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes). This allows the less polar impurities to elute first, followed by your product, leaving the highly polar impurities on the baseline.

    • Monitoring: Use TLC with the same solvent system to guide your choice of fractions to combine. Stain with potassium permanganate or use a UV lamp for visualization.

Frequently Asked Questions (FAQs)

Q1: How do I effectively monitor the reaction's progress? A1: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside your starting material (methyl anthranilate). The product, being larger and less polar than the amine, will have a higher Rf value (it will travel further up the plate). The reaction is complete when the starting material spot has disappeared.

Q2: Can I use a base other than pyridine, like sodium hydroxide? A2: Yes, classic Schotten-Baumann conditions often use aqueous sodium hydroxide in a two-phase system (e.g., DCM/water).[1][13] The base remains in the aqueous phase, neutralizing the HCl as it forms.[3] However, this increases the risk of hydrolyzing both the tosyl chloride and the methyl ester product. For this specific substrate, an organic base like pyridine or triethylamine in an anhydrous organic solvent is generally preferred to minimize these side reactions.[2][14]

Q3: What are the expected ¹H NMR signals for methyl 2-(tosylamino)benzoate? A3: You should expect to see signals corresponding to all the protons in the molecule. Key signals include: a singlet for the tosyl methyl group (~2.4 ppm), a singlet for the ester methyl group (~3.9 ppm), a series of aromatic protons for the two benzene rings (typically between 7.0-8.0 ppm), and a broad singlet for the N-H proton, which is exchangeable with D₂O. The exact chemical shifts can vary based on the solvent used.

Detailed Experimental Protocol

This protocol is a synthesized example based on common procedures and best practices.[2][10]

  • Preparation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 2-aminobenzoate (1.0 eq).

    • Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).[2]

    • Add anhydrous pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the tosyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitoring and Workup:

    • Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes) until the methyl anthranilate is consumed (typically 2-4 hours).

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from hot ethanol[2] or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Chegg.com. (2021). Solved In the Schotten-Baumann esterification, why is | Chegg.com. [Link]

  • Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. [Link]

  • Blog. (2025). What are the reaction conditions for synthesizing Tosyl Chloride?. [Link]

  • Arshad, S., et al. (2011). Methyl 2-(p-toluenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. [Link]

  • Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. [Link]

  • de Oliveira, A. B., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1032–1036. [Link]

  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Robins, M. J., et al. (1994). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 59(21), 6294-6299. [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • SciSpace. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Google Patents. (n.d.).
  • XMB. (2014). Procedure of tosylation of p-aminochlorobenzene. [Link]

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Validation & Comparative

Introduction: Establishing the Analytical Baseline for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

In the landscape of organic synthesis and drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor.[1] this compound (MW: 305.35 g/mol , Formula: C₁₅H₁₅NO₄S) is a key intermediate in the synthesis of various organic molecules.[][3] Its precise structure, containing multiple functional groups and two distinct aromatic systems, necessitates a multi-faceted analytical approach for complete characterization. While Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for initial structural elucidation, a comprehensive analysis relies on its synergy with other spectroscopic techniques.[4]

This guide, from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR characterization of this target molecule. It further presents a comparative framework, evaluating the data obtained from ¹H NMR against complementary techniques such as Carbon-13 NMR (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to not only present the data but to explain the causality behind experimental choices, empowering researchers to select the most effective analytical workflow for their specific needs.

The Workhorse of Structural Elucidation: ¹H NMR Spectroscopy

¹H NMR spectroscopy is the go-to technique for determining the structure of organic compounds because it provides detailed information about the number of different types of protons, their relative numbers, their electronic environment, and their connectivity.[5]

Predicted ¹H NMR Spectrum of this compound

A standard ¹H NMR spectrum provides three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern).[6] Based on the molecular structure, we can predict the expected signals:

  • Tosyl Methyl Protons (-CH₃): A singlet at approximately δ 2.4 ppm. This is a characteristic shift for a methyl group attached to an aromatic ring.[7]

  • Ester Methyl Protons (-OCH₃): A singlet expected around δ 3.7-3.9 ppm. The electronegative oxygen atom deshields these protons, shifting them downfield.[8][9]

  • Tosyl Aromatic Protons: The para-substituted ring creates a symmetrical system, resulting in two doublets (an AA'BB' system). We expect a doublet around δ 7.3 ppm and another further downfield around δ 7.8 ppm.[10][11]

  • Benzoate Aromatic Protons: This ortho-substituted ring is less symmetrical, leading to a more complex pattern of multiplets, typically observed between δ 7.1 and 8.0 ppm.[10]

  • Amine Proton (-NH-): A broad singlet with a variable chemical shift, potentially in the δ 9-10 ppm range. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[8]

analytical_workflow start Synthesis Complete Is the Product Correct? nmr_h1 Run ¹H NMR (Primary Structure Check) start->nmr_h1 check_h1 Does ¹H NMR Match Expected Structure? nmr_h1->check_h1 ms Acquire Mass Spectrum (Confirm Molecular Weight) check_h1->ms Yes fail Structure Incorrect Re-evaluate Synthesis check_h1->fail No check_ms Does MW Match Calculation? ms->check_ms ftir Run FT-IR (Confirm Functional Groups) check_ms->ftir Yes check_ms->fail No check_ftir Are Key Groups (C=O, N-H, S=O) Present? ftir->check_ftir nmr_c13 Run ¹³C NMR & 2D NMR (Detailed Structural Confirmation) check_ftir->nmr_c13 Yes check_ftir->fail No check_c13 Is Carbon Count and Connectivity Correct? nmr_c13->check_c13 pass Structure Confirmed Proceed with Research check_c13->pass Yes check_c13->fail No

Caption: Decision-making workflow for the structural elucidation of a synthetic product.

Conclusion

The characterization of this compound serves as an excellent model for illustrating the principles of modern analytical chemistry. While ¹H NMR provides the foundational data on the proton framework, its true power is realized when its findings are corroborated by the complementary data from ¹³C NMR, FT-IR, and Mass Spectrometry. This integrated approach creates a self-validating system where each piece of data supports the others, leading to an unambiguous and trustworthy structural assignment. For researchers in drug development and materials science, adopting such a comprehensive workflow is not merely good practice—it is essential for ensuring data integrity and accelerating the pace of discovery.

References

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  • Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Tosyl vs. Other Common Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of an amine protecting group is a critical decision that can dictate the success or failure of a synthetic route. The inherent nucleophilicity and basicity of amines necessitate their temporary masking to prevent undesirable side reactions.[1][2] Among the arsenal of protecting groups available to the modern chemist, the p-toluenesulfonyl (tosyl, Ts) group holds a distinct position due to its exceptional stability. This guide provides an in-depth comparative analysis of the tosyl group against other stalwarts of amine protection—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

This analysis is grounded in the principles of scientific integrity, drawing upon established experimental data and field-proven insights to empower researchers, scientists, and drug development professionals in making informed strategic decisions in their synthetic endeavors.

The Philosophy of Amine Protection: Core Tenets

An ideal protecting group should be viewed as a temporary auxiliary that seamlessly integrates into a synthetic sequence. Its performance is judged on a simple yet stringent set of criteria:

  • Ease and Selectivity of Installation: The protecting group should be introduced in high yield under mild conditions that do not compromise other functional groups.

  • Stability: It must be robust enough to withstand a variety of subsequent reaction conditions.

  • Ease and Selectivity of Removal: The deprotection step should also proceed in high yield under conditions that leave the rest of the molecule unscathed.[3]

  • Orthogonality: In complex syntheses, the ability to selectively remove one protecting group in the presence of others is paramount. This concept of "orthogonal protection" is a cornerstone of modern synthetic strategy.[4][5][6][7]

This guide will evaluate the tosyl, Boc, Cbz, and Fmoc groups against these core tenets, providing a clear rationale for their application in diverse synthetic contexts.

The Tosyl Group: A Bastion of Stability

The tosyl group, derived from p-toluenesulfonic acid, forms a sulfonamide linkage with the amine nitrogen.[1] This sulfonamide is characterized by its exceptional stability across a wide pH range and resistance to many nucleophilic and oxidative reagents.[8]

Installation: The tosyl group is typically introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine.[1][9] The base serves to neutralize the hydrochloric acid byproduct of the reaction.

Deprotection: The very stability that makes the tosyl group so attractive also presents its greatest challenge: cleavage. Historically considered a "permanent" protecting group, a number of methods have been developed for its removal, although they often require harsh conditions. Reductive cleavage is the most common strategy, employing reagents such as sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide.[8] Strongly acidic conditions, such as HBr in acetic acid, can also be effective.[8]

The Carbamates: A Versatile Trio

Carbamate-based protecting groups are among the most widely used in organic synthesis, offering a diverse range of cleavage conditions that underpin many orthogonal protection strategies.[5]

Tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[10][11] Its popularity stems from its ease of installation and, most importantly, its facile removal under acidic conditions.[8][10]

Installation: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA).[11][12]

Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[10][13][14] The mechanism involves the formation of a stable tert-butyl cation.

Benzyloxycarbonyl (Cbz or Z): Removable by Hydrogenolysis

The Cbz group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide chemistry.[15] Its key feature is its cleavage under catalytic hydrogenolysis conditions.

Installation: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[15]

Deprotection: The most common method for Cbz deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. This method is mild and affords toluene and carbon dioxide as byproducts. Strong acids can also cleave the Cbz group, but this is less common.[15]

9-Fluorenylmethoxycarbonyl (Fmoc): The Base-Labile Cornerstone of SPPS

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[2] Its defining characteristic is its lability to mild basic conditions, providing orthogonality to the acid-labile side-chain protecting groups commonly used in peptide synthesis.[2][16]

Installation: The Fmoc group is introduced using Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu).[2]

Deprotection: The Fmoc group is rapidly cleaved by treatment with a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[2] The deprotection proceeds via a β-elimination mechanism.

Comparative Analysis: A Data-Driven Approach

The choice of an amine protecting group is a strategic decision that should be based on the specific demands of the synthetic route. The following table provides a comparative overview of the key characteristics of the tosyl, Boc, Cbz, and Fmoc groups.

FeatureTosyl (Ts)Tert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethoxycarbonyl (Fmoc)
Chemical Nature SulfonamideCarbamateCarbamateCarbamate
Installation Reagent p-Toluenesulfonyl chloride (TsCl)Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Fmoc-Cl or Fmoc-OSu
Cleavage Conditions Reductive (e.g., Na/NH₃, SmI₂) or strong acid (e.g., HBr/AcOH)Strong acid (e.g., TFA, HCl)Catalytic Hydrogenolysis (H₂/Pd-C)Mild base (e.g., 20% piperidine in DMF)
Stability Very high to acid, base, and nucleophilesStable to base and nucleophilesStable to mild acid and baseStable to acid and hydrogenolysis
Orthogonality Orthogonal to Boc, Cbz, and FmocOrthogonal to Cbz and FmocOrthogonal to Boc and FmocOrthogonal to Boc and Cbz
Key Advantage Exceptional stabilityFacile acidic cleavageCleavage by hydrogenolysisMild basic cleavage
Key Disadvantage Harsh deprotection conditionsAcid sensitivityIncompatible with hydrogenation-sensitive groupsBase sensitivity

Experimental Protocols: From Theory to Practice

To provide a practical context for this comparative analysis, the following are detailed, step-by-step protocols for the protection and deprotection of a model substrate, benzylamine, using the tosyl and Boc groups.

Protocol 1: Tosylation of Benzylamine

This protocol describes the protection of benzylamine with p-toluenesulfonyl chloride.

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzylamine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford N-tosylbenzylamine.

Protocol 2: Reductive Detosylation of N-Tosylbenzylamine

This protocol outlines the cleavage of the tosyl group using magnesium and methanol.

Materials:

  • N-Tosylbenzylamine

  • Magnesium turnings

  • Methanol (MeOH)

  • Ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of magnesium turnings (10 eq.) in methanol, add a solution of N-tosylbenzylamine (1.0 eq.) in methanol.

  • Stir the mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite to remove magnesium salts.[8]

  • Concentrate the filtrate under reduced pressure to remove the methanol.[8]

  • Extract the aqueous residue with ethyl acetate.[8]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford benzylamine.[8]

Protocol 3: Boc Protection of Benzylamine

This protocol details the protection of benzylamine with di-tert-butyl dicarbonate.[10]

Materials:

  • Benzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in THF, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-benzylamine.

Protocol 4: Acidic Deprotection of N-Boc-Benzylamine

This protocol describes the removal of the Boc group using trifluoroacetic acid.[10]

Materials:

  • N-Boc-benzylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-benzylamine (1.0 eq.) in a 1:1 mixture of DCM and TFA at 0 °C.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford benzylamine.

Visualization of Concepts

To further elucidate the relationships and workflows discussed, the following diagrams are provided.

G cluster_protection Amine Protection cluster_deprotection Deprotection Amine R-NH₂ TsProtected R-NHTs Amine->TsProtected Tosylation BocProtected R-NHBoc Amine->BocProtected Boc Protection CbzProtected R-NHCbz Amine->CbzProtected Cbz Protection FmocProtected R-NHFmoc Amine->FmocProtected Fmoc Protection TsCl TsCl, Base TsCl->TsProtected Boc2O Boc₂O, Base Boc2O->BocProtected CbzCl Cbz-Cl, Base CbzCl->CbzProtected FmocCl Fmoc-Cl/OSu, Base FmocCl->FmocProtected Reductive Reductive Cleavage (e.g., Na/NH₃) TsProtected->Reductive Deprotected1 R-NH₂ TsProtected->Deprotected1 Detosylation Acidic Strong Acid (e.g., TFA) BocProtected->Acidic Deprotected2 R-NH₂ BocProtected->Deprotected2 Boc Deprotection Hydrogenolysis H₂/Pd-C CbzProtected->Hydrogenolysis Deprotected3 R-NH₂ CbzProtected->Deprotected3 Cbz Deprotection Basic Mild Base (e.g., Piperidine) FmocProtected->Basic Deprotected4 R-NH₂ FmocProtected->Deprotected4 Fmoc Deprotection Reductive->Deprotected1 Acidic->Deprotected2 Hydrogenolysis->Deprotected3 Basic->Deprotected4

Caption: General overview of amine protection and deprotection schemes.

G cluster_decision Choice of Protecting Group start Start: Molecule with Multiple Functional Groups stability What are the reaction conditions in the next steps? start->stability protect_amine Protect Amine reaction_step Perform Desired Reaction Sequence deprotect Deprotect Amine reaction_step->deprotect end Final Product deprotect->end acidic Acidic Conditions stability->acidic Acidic basic Basic Conditions stability->basic Basic reductive Reductive Conditions stability->reductive Reductive hydrogenation Hydrogenation stability->hydrogenation Hydrogenation protect_boc Protect with Boc acidic->protect_boc Use Ts, Cbz, or Fmoc protect_ts_cbz_boc Protect with Ts, Cbz, or Boc basic->protect_ts_cbz_boc Use Ts, Cbz, or Boc protect_boc_fmoc Protect with Boc or Fmoc reductive->protect_boc_fmoc Use Boc or Fmoc protect_ts_boc_fmoc Protect with Ts, Boc, or Fmoc hydrogenation->protect_ts_boc_fmoc Use Ts, Boc, or Fmoc protect_boc->reaction_step protect_ts_cbz_boc->reaction_step protect_boc_fmoc->reaction_step protect_ts_boc_fmoc->reaction_step

Caption: Decision workflow for selecting an amine protecting group.

Conclusion: A Strategic Imperative

The selection of an amine protecting group is not a trivial choice but a strategic decision that reverberates through an entire synthetic sequence. The tosyl group, with its formidable stability, offers a robust shield for amines under a wide array of conditions, though its removal demands careful consideration of potent reductive or strongly acidic methods. In contrast, the carbamate family—Boc, Cbz, and Fmoc—provides a spectrum of orthogonal cleavage strategies that are the bedrock of modern complex molecule synthesis.

A thorough understanding of the nuances of each protecting group, from their installation and cleavage mechanisms to their compatibility with other functionalities, is indispensable for the practicing chemist. This guide has endeavored to provide a comprehensive and data-driven comparison to aid in this critical decision-making process, ultimately empowering researchers to design and execute more efficient and successful synthetic routes.

References

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Letters in Organic Chemistry, 9(4), 269-273.
  • El-Faham, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 248-253.
  • National Institutes of Health. (2011).
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • SciSpace. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 58(2), 1765-1768.
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  • ResearchGate. (2018). Efficient and Chemoselective Deprotection of N-t-Butyloxycarbonyl Group Mediated by Selectfluor. Retrieved from [Link]

  • ResearchGate. (2019). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]

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  • National Institutes of Health. (2019). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • ResearchGate. (2022). A) Reductive detosylation of N-tosyl amides by dual PRC. B) Selected examples of N-tosyl amides. Retrieved from [Link]

  • Science Madness. (2014). Procedure of tosylation of p-aminochlorobenzene. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

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  • ResearchGate. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (2013). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 2-(tosylamino)benzoate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Methyl 2-(tosylamino)benzoate

Methyl 2-(tosylamino)benzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural integrity and purity are paramount to ensure the safety and efficacy of the final drug product. As such, robust analytical methodologies are essential for its characterization. This guide provides an in-depth analysis of the mass spectrometric behavior of methyl 2-(tosylamino)benzoate, offering a comparative perspective against other prevalent analytical techniques. Our focus will be on the "why" behind the analytical choices, empowering researchers to make informed decisions in their own laboratories.

Mass Spectrometry: A Cornerstone for Structural Elucidation and Quantification

Mass spectrometry (MS) stands as a principal technique for the analysis of methyl 2-(tosylamino)benzoate due to its unparalleled sensitivity and specificity. When coupled with a chromatographic separation method like liquid chromatography (LC), LC-MS provides a powerful platform for both qualitative and quantitative assessments.

The Critical Choice of Ionization: ESI vs. EI

The initial and most critical step in the mass spectrometric analysis is the ionization of the target molecule. The choice of ionization technique profoundly impacts the resulting mass spectrum.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is generally the preferred method for a molecule like methyl 2-(tosylamino)benzoate.[1] It imparts minimal excess energy onto the molecule, leading to a high abundance of the protonated molecular ion ([M+H]⁺).[2] This is crucial for unambiguous molecular weight determination. ESI is highly compatible with liquid chromatography, making LC-ESI-MS a seamless and powerful analytical workflow.[3]

  • Electron Ionization (EI): In contrast, EI is a "hard" ionization technique that bombards the molecule with high-energy electrons.[4] This results in extensive fragmentation and often a weak or absent molecular ion peak.[2] While the fragmentation pattern can be highly informative for structural elucidation, the absence of a clear molecular ion can complicate the initial identification. EI is typically coupled with gas chromatography (GC), which may not be suitable for the thermally labile nature of some sulfonamides.

For the purpose of this guide, we will focus on ESI as the more pertinent ionization technique for the routine analysis of methyl 2-(tosylamino)benzoate in a drug development setting.

Predicting the Fragmentation Pathway: A Mechanistic Approach

Under ESI conditions, followed by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), methyl 2-(tosylamino)benzoate is expected to undergo characteristic fragmentation. The protonated molecule ([M+H]⁺) will be the precursor ion for fragmentation. The most probable sites for fragmentation are the bonds with lower dissociation energies, primarily the sulfonamide and ester functionalities.

Here is a proposed fragmentation pathway:

fragmentation_pathway M_H [M+H]⁺ m/z 306.08 frag1 [M+H - CH₃OH]⁺ m/z 274.05 M_H->frag1 - CH₃OH frag2 [C₇H₇SO₂]⁺ m/z 155.02 M_H->frag2 - C₈H₈NO₂ frag4 [C₈H₈NO₂]⁺ m/z 150.06 M_H->frag4 - C₇H₇SO₂ frag3 [C₇H₇]⁺ m/z 91.05 frag2->frag3 - SO₂

Caption: Proposed ESI-MS/MS fragmentation of methyl 2-(tosylamino)benzoate.

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters is the neutral loss of methanol (32 Da), leading to the formation of a stable acylium ion.

  • Cleavage of the N-S Bond: The bond between the nitrogen of the amino benzoate and the sulfur of the tosyl group is susceptible to cleavage. This can result in the formation of the tosyl cation ([C₇H₇SO₂]⁺) at m/z 155.

  • Formation of the Tropylium Ion: The tosyl cation can further fragment by losing sulfur dioxide (SO₂), a neutral loss of 64 Da, to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.

  • Cleavage to form the Aminobenzoate Fragment: The complementary fragment from the N-S bond cleavage would be the protonated methyl aminobenzoate radical cation ([C₈H₈NO₂]⁺) at m/z 150.

The presence of these characteristic fragment ions provides a high degree of confidence in the identification of methyl 2-(tosylamino)benzoate. For definitive structural confirmation, high-resolution mass spectrometry (HRMS) is invaluable. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the precursor and fragment ions, which is a powerful tool for structural elucidation.[5][6]

A Comparative Overview of Analytical Techniques

While LC-MS is a powerful tool, a multi-faceted analytical approach is often necessary for comprehensive characterization. Here, we compare LC-MS with other common analytical techniques.

Technique Principle Strengths Limitations Typical Application
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation.High sensitivity and selectivity, provides molecular weight and structural information.[7]Matrix effects can suppress ionization, higher initial cost.Identification, quantification, and structural elucidation of the target compound and its impurities.
HPLC-UV Separation by high-performance liquid chromatography with detection based on UV absorbance.Robust, cost-effective, and widely available.Lower sensitivity and selectivity compared to MS, requires a chromophore.[7]Routine purity analysis and quantification of the main component.
qNMR Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei.[8]Primary analytical method, highly accurate and precise, no need for identical reference standards.Lower sensitivity than MS, requires a pure internal standard, higher sample concentration needed.Purity assessment and quantification of the active pharmaceutical ingredient (API) and key intermediates.
FTIR Measures the absorption of infrared radiation by the molecule's vibrational modes.Provides information about functional groups present in the molecule.Not suitable for quantification, complex spectra can be difficult to interpret for mixtures.Confirmation of the presence of key functional groups (sulfonamide, ester, aromatic rings).
In-Depth Comparison

For routine analysis, both LC-MS/MS and HPLC-UV can be employed. However, their performance characteristics differ significantly. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for detecting trace-level impurities.[7] The structural information obtained from the mass spectrum is also a major advantage. HPLC-UV, while less sensitive, is a robust and cost-effective technique for assaying the main component, especially in a quality control environment where the identity of the compound is already established.

A study comparing LC and UPLC coupled to MS-MS for the determination of sulfonamides found that UPLC shortened the separation time by about 30% and provided better resolution.[9] This highlights the continuous evolution within LC-MS technologies, offering further improvements in throughput and data quality.

Quantitative NMR (qNMR) has emerged as a powerful tool for the precise and accurate determination of the purity of pharmaceutical compounds.[10] Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR is a primary ratio method of measurement. By integrating the signals of the analyte against a certified internal standard, a direct and highly accurate purity value can be obtained. This technique is particularly valuable for the certification of reference materials and for providing an orthogonal method to validate chromatographic purity assays. For methyl 2-(tosylamino)benzoate, specific protons on the aromatic rings or the methyl group of the ester can be used for quantification against a suitable internal standard.

Fourier-transform infrared spectroscopy (FTIR) provides a molecular fingerprint by identifying the vibrational modes of the functional groups within a molecule. For methyl 2-(tosylamino)benzoate, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretch: Around 3200-3300 cm⁻¹

  • C=O stretch (ester): Around 1700-1725 cm⁻¹

  • S=O stretch (sulfonamide): Two bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric)

  • C-O stretch (ester): Around 1200-1300 cm⁻¹

While not a quantitative technique, FTIR is an excellent and rapid method to confirm the presence of these key functional groups, complementing the information obtained from MS and NMR.

Experimental Protocols

LC-MS/MS Analysis Workflow

lc_ms_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection prep1 Dissolve sample in Acetonitrile/Water prep2 Filter through 0.22 µm syringe filter prep1->prep2 lc_col C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) prep2->lc_col lc_mob Mobile Phase Gradient: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) ms_ion Electrospray Ionization (ESI) Positive Mode lc_mob->ms_ion ms_scan Full Scan MS (m/z 100-500) ms_ion->ms_scan ms_frag Product Ion Scan (MS/MS) of m/z 306.08 ms_scan->ms_frag

Caption: A typical workflow for LC-MS/MS analysis.

  • Sample Preparation: Accurately weigh and dissolve the methyl 2-(tosylamino)benzoate sample in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v), to a final concentration of approximately 10 µg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is suitable for retaining and separating the analyte from potential impurities.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended. The formic acid aids in the protonation of the analyte for positive mode ESI.

    • Flow Rate: A typical flow rate for a standard analytical column would be 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Initially, a full scan mass spectrum should be acquired to identify the protonated molecular ion ([M+H]⁺).

    • Tandem MS (MS/MS): A product ion scan of the precursor ion (m/z 306.08) should be performed to generate the fragmentation pattern for structural confirmation.

qNMR Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the methyl 2-(tosylamino)benzoate sample and a similar mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to allow for full relaxation between scans.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Conclusion: An Integrated Analytical Strategy

The comprehensive analysis of methyl 2-(tosylamino)benzoate requires a strategic and multi-faceted approach. While LC-MS/MS stands out for its sensitivity and ability to provide both molecular weight and structural information, it is most powerful when used in conjunction with other techniques. HPLC-UV offers a robust solution for routine purity assessments, while qNMR provides an orthogonal and highly accurate method for purity determination. FTIR serves as a rapid and effective tool for functional group confirmation. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy that ensures the quality and integrity of this critical pharmaceutical intermediate.

References

  • Farmacia Journal. COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. [Link]

  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

  • ResearchGate. Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. [Link]

  • ResearchGate. (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]

  • PubMed. Electron ionisation and electrospray ionisation mass spectrometric study of a series of isomeric methyl-, dimethyl- and trimethylalloxazines. [Link]

  • ResearchGate. (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

  • ResearchGate. What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. [Link]

  • PubMed. Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. [Link]

  • National Center for Biotechnology Information. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. [Link]

  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • ResearchGate. (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • Chemistry Stack Exchange. What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

  • National Center for Biotechnology Information. Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • ResearchGate. Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]

  • ResearchGate. High resolution mass spectrometry for structural identification of metabolites in metabolomics | Request PDF. [Link]

  • SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • National Center for Biotechnology Information. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. [Link]

  • YouTube. Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • AWS. High-Resolution Mass Spectrometry and Its Diverse Applications. [Link]

  • Semantic Scholar. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • YouTube. What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. [Link]

  • ResearchGate. Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. [Link]

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A Comparative Crystallographic Guide to Tosylated Benzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into intermolecular interactions that govern biological activity. This guide offers a comparative analysis of the X-ray crystallographic data for positional isomers of tosylated benzoic acid, a scaffold of significant interest in medicinal chemistry due to the versatile role of the tosyl group in modifying molecular properties.

The tosyl (p-toluenesulfonyl) group is widely employed in organic synthesis, often as a protecting group for amines or as a leaving group.[1] Its influence, however, extends beyond synthetic utility. The presence of a tosyl moiety can significantly impact a molecule's solid-state properties, including crystal packing and intermolecular interactions, which in turn can affect solubility, stability, and ultimately, bioavailability. This guide will delve into the crystallographic nuances of ortho-, meta-, and para-tosylated benzoic acid derivatives, providing a foundational understanding for rational drug design.

Comparative Crystallographic Data of Tosylated Benzoic Acid Isomers

The following table summarizes the key crystallographic parameters for 2-(tosylamino)benzoic acid and 4-(tosylamino)benzoic acid. At the time of this writing, a complete single-crystal X-ray structure for 3-(tosylamino)benzoic acid was not publicly available. Therefore, for comparative purposes, we have included data for the closely related 3-(acetylamino)benzoic acid to provide insight into the structural landscape of the meta-isomer.

Parameter2-(Tosylamino)benzoic Acid4-(Tosylamino)benzoic Acid3-(Acetylamino)benzoic Acid (Analogue)
Chemical Formula C₁₄H₁₃NO₄SC₁₄H₁₃NO₄SC₉H₉NO₃
Crystal System MonoclinicMonoclinicMonoclinic
Space Group C2/cP2₁/cP2₁/n
a (Å) 27.320(3)5.1626(10)3.9522(15)
b (Å) 8.5441(8)6.9277(2)10.699(4)
c (Å) 11.7607(11)20.003(4)19.831(7)
β (º) 98.728(3)93.393(8)93.393(8)
Volume (ų) 2713.5(5)1360.0(5)837.1(5)
Z 844
R-factor Not Reported0.0390.037

Structural Insights and Discussion

The crystallographic data reveals the profound impact of the tosylamino group's position on the crystal packing and molecular conformation of benzoic acid derivatives.

4-(Tosylamino)benzoic Acid (Para-isomer): In the para-isomer, the molecule exhibits a relatively linear geometry, which facilitates efficient crystal packing. The crystal structure is characterized by centrosymmetrically related carboxyl groups forming classic O-H···O hydrogen-bonded dimers.[2] Furthermore, intermolecular N-H···O=S hydrogen bonds link these dimers into chains, creating a robust and well-ordered crystalline lattice. The dihedral angle between the two benzene rings is approximately 34.7°, indicating a twisted conformation that helps to minimize steric hindrance.

2-(Tosylamino)benzoic Acid (Ortho-isomer): The ortho-isomer presents a more sterically crowded environment due to the proximity of the bulky tosylamino group to the carboxylic acid moiety. This steric hindrance influences the dihedral angle between the aromatic rings and can lead to the formation of intramolecular hydrogen bonds, which in turn affects the intermolecular packing arrangement. The monoclinic C2/c space group with a significantly larger unit cell volume compared to the para-isomer suggests a less dense packing arrangement.

3-(Acetylamino)benzoic Acid (Meta-analogue): While not a direct comparison, the crystal structure of 3-(acetylamino)benzoic acid provides valuable clues into the potential solid-state behavior of the meta-tosylated isomer. In this analogue, the crystal packing is dictated by a network of O-H···O and N-H···O hydrogen bonds, forming chains and rings. The dihedral angle between the aromatic ring and the acetylamino group is relatively small at approximately 6.5°, suggesting a more planar conformation compared to the tosylated derivatives. This difference is likely due to the smaller size of the acetyl group compared to the tosyl group.

The comparison of these structures underscores the importance of substituent position in crystal engineering. The ability of the tosyl group to act as both a hydrogen bond donor (N-H) and acceptor (S=O) provides a powerful tool for modulating the supramolecular assembly of drug candidates.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis and single-crystal growth of tosylated benzoic acid derivatives, based on established literature procedures.

Protocol 1: Synthesis of N-Tosyl Aminobenzoic Acids

This procedure describes the tosylation of aminobenzoic acid isomers.

Materials:

  • 2-, 3-, or 4-Aminobenzoic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the aminobenzoic acid isomer (1 equivalent) in a mixture of pyridine and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. The following are common techniques that can be adapted for tosylated benzoic acid derivatives.

Method A: Slow Evaporation

  • Dissolve the purified tosylated benzoic acid derivative in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) to near saturation at room temperature.

  • Filter the solution through a syringe filter into a clean vial.

  • Cover the vial with a cap containing a few small holes pierced by a needle.

  • Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

Method B: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively high-boiling point solvent in which it is soluble (e.g., DMF or DMSO).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble (e.g., diethyl ether or hexane).

  • Over time, the anti-solvent vapor will diffuse into the solution of the compound, slowly decreasing its solubility and promoting the growth of single crystals.

Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of tosylated benzoic acid derivatives should also include other analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information on the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the sulfonamide (N-H and S=O stretches).

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Provides information on the thermal properties of the crystalline material, such as melting point and decomposition temperature.

Visualizing the Workflow

The following diagram illustrates the general workflow from synthesis to structural analysis of tosylated benzoic acid derivatives.

Workflow for Tosylated Benzoic Acid Crystallography cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start Aminobenzoic Acid Isomer + TsCl synthesis Tosyl Protection Reaction start->synthesis Pyridine, DCM workup Aqueous Workup & Extraction synthesis->workup purification Recrystallization / Chromatography workup->purification product Purified Tosylated Benzoic Acid purification->product crystallization Single Crystal Growth product->crystallization Slow Evaporation / Vapor Diffusion xray X-ray Diffraction Data Collection crystallization->xray High-Quality Crystal structure Structure Solution & Refinement xray->structure analysis Comparative Structural Analysis structure->analysis

Caption: Workflow from synthesis to structural analysis.

Molecular Interactions Overview

The following diagram illustrates the key intermolecular interactions observed in the crystal structures of tosylated benzoic acid derivatives.

Intermolecular Interactions mol1 Tosylated Benzoic Acid Molecule 1 Carboxylic Acid (-COOH) Sulfonamide (-SO2NH-) mol2 Tosylated Benzoic Acid Molecule 2 Carboxylic Acid (-COOH) Sulfonamide (-SO2NH-) mol1:s->mol2:n Carboxylic Acid Dimer (O-H···O) mol3 Tosylated Benzoic Acid Molecule 3 Carboxylic Acid (-COOH) Sulfonamide (-SO2NH-) mol2:e->mol3:w Sulfonamide Chain (N-H···O=S)

Caption: Key intermolecular hydrogen bonding motifs.

Conclusion

This guide provides a comparative overview of the X-ray crystallographic data for tosylated benzoic acid derivatives, highlighting the significant influence of isomeric substitution on their solid-state structures. The provided data and experimental protocols serve as a valuable resource for researchers in drug discovery and materials science, enabling a more informed approach to the design and synthesis of novel therapeutic agents with optimized physicochemical properties. The interplay of steric and electronic effects, coupled with the versatile hydrogen bonding capabilities of the tosylamino benzoic acid scaffold, offers a rich landscape for crystal engineering and the development of next-generation pharmaceuticals.

References

  • Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2007). 3-(Acetylamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2361. [Link]

  • Nan, Z.-H., & Xing, J.-D. (2006). 4-(Tosylamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1978-o1979. [Link]

  • Perlovich, G. L., Ryzhakov, A. M., Tkachev, V. V., Hansen, L. K., & Raevsky, O. A. (2011). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 11(4), 1144-1156. [Link]

  • Tahir, M. N., et al. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(6), o1018. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Wikipedia contributors. (2023, December 27). Tosyl group. In Wikipedia, The Free Encyclopedia. [Link]

  • Yousuf, S., et al. (2012). Crystal Structure, Spectroscopic and Thermal Properties of 2-(toluene-4-sulfonylamino)-benzoic Acid. Journal of the Chemical Society of Pakistan, 34(6), 1461-1467.

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A Comparative Guide to the Synthesis of Methyl 2-(tosylamino)benzoate: A Validated Protocol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of N-aryl anthranilate esters, such as methyl 2-(tosylamino)benzoate, represents a critical step in the development of novel therapeutics and functional materials. This guide provides a comprehensive validation and comparison of the primary synthetic methodologies for this key intermediate. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic underpinnings and practical considerations that inform protocol selection, ensuring a robust and reproducible synthetic outcome.

The Strategic Importance of N-Aryl Anthranilates

Methyl 2-(tosylamino)benzoate and its analogues are prevalent structural motifs in a variety of biologically active compounds. The N-tosyl group serves as a versatile protecting group and can influence the molecule's conformational properties, making it a valuable component in drug design. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in drug development.

Core Synthetic Strategies: A Comparative Overview

The formation of the C-N bond between the anthranilate core and the tosyl group is the key transformation in the synthesis of methyl 2-(tosylamino)benzoate. Two primary transition metal-catalyzed cross-coupling reactions have emerged as the most effective strategies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Dominant Player: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming C-N bonds.[1] This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand.[2]

Mechanism in Brief: The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1]

dot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Classic Contender: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, predating the palladium-catalyzed methods.[3] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] However, the development of modern ligand systems has significantly improved the efficiency and mildness of the Ullmann reaction, making it a viable alternative to the Buchwald-Hartwig amination.[4][5]

Mechanism in Brief: The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination.[3]

Head-to-Head Protocol Comparison

To provide a clear and objective comparison, we will analyze hypothetical but representative protocols for the synthesis of methyl 2-(tosylamino)benzoate via both Buchwald-Hartwig amination and Ullmann condensation.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium(II) acetate (Pd(OAc)₂)Copper(I) iodide (CuI)
Ligand XPhos or similar biaryl phosphine1,10-Phenanthroline or N,N'-dimethylethylenediamine
Base Sodium tert-butoxide (NaOtBu)Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
Solvent Toluene or DioxaneDimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature 80-110 °C100-150 °C
Typical Yield Generally high (>85%)Moderate to high (70-95%)
Substrate Scope Broad, tolerates many functional groupsCan be sensitive to certain functional groups
Cost Higher (Palladium catalysts and phosphine ligands are expensive)Lower (Copper catalysts and simple ligands are more economical)
Safety Phosphine ligands can be air-sensitive and toxic.High boiling point solvents can be difficult to remove.

Validated Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of methyl 2-(tosylamino)benzoate, grounded in established chemical principles.

Protocol 1: Buchwald-Hartwig Amination

dot

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add methyl 2-bromobenzoate, p-toluenesulfonamide, Pd(OAc)₂, and XPhos to a flame-dried Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C 3. Add anhydrous toluene and sodium tert-butoxide. B->C D 4. Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. G->H I 9. Purify the crude product by column chromatography on silica gel. H->I

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Materials:

  • Methyl 2-bromobenzoate

  • p-Toluenesulfonamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate (1.0 mmol), p-toluenesulfonamide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the careful addition of sodium tert-butoxide (1.4 mmol).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 2-(tosylamino)benzoate.

Protocol 2: Modified Ullmann Condensation

Materials:

  • Methyl 2-iodobenzoate

  • p-Toluenesulfonamide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-iodobenzoate (1.0 mmol), p-toluenesulfonamide (1.5 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and the modified Ullmann condensation are effective methods for the synthesis of methyl 2-(tosylamino)benzoate. The choice of protocol will largely depend on the specific requirements of the researcher and the project.

  • For high-throughput screening and medicinal chemistry applications , where high yields and broad functional group tolerance are paramount, the Buchwald-Hartwig amination is often the preferred method, despite the higher cost of the catalyst system. The development of highly active pre-catalysts has also simplified the experimental setup.[6]

  • For large-scale synthesis and process chemistry , where cost-effectiveness is a major driver, the modified Ullmann condensation presents a compelling alternative. The use of inexpensive copper catalysts and simple ligands makes this route more economically viable.[4]

It is crucial for researchers to validate and optimize their chosen protocol based on their specific starting materials and desired scale. Careful consideration of reaction parameters, including catalyst loading, ligand choice, base, solvent, and temperature, is essential for achieving a successful and reproducible synthesis of methyl 2-(tosylamino)benzoate.

References

  • Carneiro, J. F., et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 842–846. [Link]
  • Wikipedia. Ullmann condensation. [Link]
  • Wikipedia. Buchwald–Hartwig amination. [Link]
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
  • Organic Syntheses Procedure. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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  • ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]
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  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
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UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Spectroscopic Comparison of Ortho, Meta, and Para Isomers

In the fields of chemical synthesis, materials science, and pharmacology, the precise structural characterization of molecules is paramount. For aromatic compounds, the substitution pattern on a benzene ring—ortho (1,2), meta (1,3), or para (1,4)—can dramatically alter a molecule's physical, chemical, and biological properties. Consequently, the ability to unambiguously differentiate between these isomers is a critical analytical challenge. This guide provides a detailed comparison of how three principal spectroscopic techniques—UV-Visible, Infrared, and Nuclear Magnetic Resonance—can be expertly applied to distinguish between ortho, meta, and para isomers, supported by experimental data and protocols.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. In aromatic systems, the key transitions are the π → π* transitions of the benzene ring. The position of substituents influences the symmetry of the molecule and the energy of these orbitals, providing a basis for differentiation.

Theoretical Insight

The benzene ring exhibits two primary absorption bands: the intense E2-band (around 204 nm) and the weaker, symmetry-forbidden B-band (around 254 nm), which shows characteristic fine structure. When substituents are added, the ring's symmetry is lowered, and the B-band becomes more allowed, increasing its intensity (molar absorptivity, ε).

  • Para isomers often maintain a higher degree of symmetry (typically D2h point group) compared to ortho and meta isomers. This can sometimes result in a lower intensity for the B-band. However, if the substituents can engage in extended conjugation (e.g., an electron-donating group and an electron-withdrawing group), the para isomer will exhibit a significant bathochromic (red) shift to a longer wavelength (λmax) due to a smaller HOMO-LUMO gap.

  • Ortho isomers frequently experience steric hindrance between adjacent substituents. This can force one or both groups out of the plane of the ring, disrupting π-orbital overlap and leading to a hypsochromic (blue) shift compared to the para isomer.

  • Meta isomers lack direct through-conjugation between the substituents. As a result, their λmax is often the least affected and typically resembles that of a monosubstituted benzene.

Comparative Experimental Data: Nitrophenol Isomers

The effect of substitution is clearly illustrated by the nitrophenols in a neutral solvent.

Isomerλmax (nm)Molar Absorptivity (ε)Key Observation
o-Nitrophenol348~3,500Significant red shift due to intramolecular H-bonding.
m-Nitrophenol328~8,000Moderate shift, similar to monosubstituted effects.
p-Nitrophenol317~10,000Strongest absorption due to extended conjugation.

Data is illustrative and can vary with solvent.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, cyclohexane) in which the analyte is soluble. The solvent must not react with the sample.

  • Sample Preparation: Prepare stock solutions of each isomer at a known concentration (e.g., 1 mg/mL). From the stock, create dilute solutions (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and run a baseline correction on the spectrophotometer across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and acquire the absorption spectrum.

  • Data Analysis: Identify the λmax for each isomer and note the corresponding absorbance to calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

UV_Vis_Workflow Diagram 1: UV-Vis Experimental Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Analysis Solvent Select UV-Transparent Solvent Sample Prepare Dilute Isomer Solutions Solvent->Sample Blank Run Solvent Baseline Sample->Blank Measure Acquire Spectrum (200-400 nm) Blank->Measure Analyze Identify λmax and Absorbance Measure->Analyze Compare Compare Spectra of o, m, p Isomers Analyze->Compare

Caption: Diagram 1: A streamlined workflow for UV-Vis spectroscopic analysis of isomers.

Infrared (IR) Spectroscopy: Mapping Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the energy required to excite bonds to a higher vibrational state. The substitution pattern on a benzene ring gives rise to highly characteristic C-H out-of-plane (OOP) bending vibrations, which serve as a reliable "fingerprint" for distinguishing isomers.

Theoretical Insight

While the C-H and C=C stretching regions can provide information, the most diagnostic signals for substitution patterns appear in the 900-650 cm⁻¹ region of the spectrum.

  • Ortho isomers (1,2-disubstituted) have four adjacent free aromatic hydrogens. This arrangement produces a strong absorption band between 770-735 cm⁻¹.

  • Meta isomers (1,3-disubstituted) have three adjacent free hydrogens and one isolated hydrogen. This leads to two characteristic bands: one strong absorption between 810-750 cm⁻¹ (from the three adjacent H's) and another between 900-860 cm⁻¹ (from the isolated H).

  • Para isomers (1,4-disubstituted) have two pairs of two adjacent free hydrogens located opposite each other. This highly symmetric arrangement results in a single, very strong absorption band in the 860-800 cm⁻¹ range.

Another useful, though sometimes less clear, region is the overtone/combination band pattern between 2000-1650 cm⁻¹. The shape of these weak bands can form a distinct pattern for each substitution type.

Comparative Experimental Data: Dichlorobenzene Isomers
IsomerC-H Out-of-Plane Bending (cm⁻¹)Key Observation
o-Dichlorobenzene~750 (strong)Single strong band characteristic of 4 adjacent H's.
m-Dichlorobenzene~780 (strong), ~870 (medium)Two distinct bands for 3 adjacent H's and 1 isolated H.
p-Dichlorobenzene~825 (very strong)Single, very strong band for 2 sets of 2 adjacent H's.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background scan. This accounts for atmospheric CO₂ and water vapor.

  • Sample Measurement: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the fingerprint region, specifically focusing on the 900-650 cm⁻¹ range to identify the characteristic C-H OOP bending bands for each isomer.

IR_OOP_Bending Diagram 2: Characteristic IR C-H Bending Patterns cluster_ortho Ortho (770-735 cm⁻¹) cluster_meta Meta (900-860 & 810-750 cm⁻¹) cluster_para Para (860-800 cm⁻¹) Ortho 4 Adjacent H's Strong, Single Band Meta 3 Adjacent H's + 1 Isolated H Two Bands Para 2 x 2 Adjacent H's Very Strong, Single Band Isomers Substitution Pattern Isomers->Ortho Isomers->Meta Isomers->Para

Caption: Diagram 2: Correlation of substitution pattern with IR C-H out-of-plane bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and symmetry of nuclei (most commonly ¹H and ¹³C).

Theoretical Insight

¹H NMR Spectroscopy: The key factors for isomer identification are the number of signals (chemical non-equivalence), their chemical shifts (shielding/deshielding), and their splitting patterns (spin-spin coupling).

  • Para isomers , if the two substituents are identical (e.g., p-xylene), exhibit the highest symmetry. All four aromatic protons are chemically equivalent, resulting in a single signal (a singlet) in the aromatic region. If the substituents are different, two signals (typically two doublets) will appear.

  • Ortho isomers with identical substituents have a plane of symmetry, resulting in two signals for the four aromatic protons (an AA'BB' system), which often appears as two complex multiplets.

  • Meta isomers with identical substituents have the lowest symmetry of the three. This results in three distinct signals for the four aromatic protons: one for the proton between the substituents, two for the protons adjacent to one substituent, and one for the proton adjacent to the other. This leads to more complex splitting patterns.

¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum directly reflects the number of chemically non-equivalent carbon atoms. Due to symmetry, this provides a rapid method for isomer identification.

  • Para isomers (identical substituents): Two aromatic carbon signals (one for the substituted carbons, one for the unsubstituted carbons).

  • Ortho isomers (identical substituents): Three aromatic carbon signals.

  • Meta isomers (identical substituents): Four aromatic carbon signals.

Comparative Experimental Data: Xylene Isomers (C₈H₁₀)
Isomer¹H NMR Aromatic Region¹³C NMR Aromatic Signals
o-Xylene~7.2 ppm (complex multiplet, 4H)3 signals
m-Xylene~7.0-7.1 ppm (complex multiplets, 4H)4 signals
p-Xylene~7.1 ppm (singlet, 4H)2 signals
Experimental Protocol: ¹H NMR Analysis
  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves the sample.

  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. Add a small amount of an internal standard like Tetramethylsilane (TMS, δ = 0.00 ppm) if quantitative analysis or precise referencing is needed.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.

NMR_Symmetry Diagram 3: Symmetry's Impact on ¹³C NMR Signals cluster_main ¹³C NMR of Disubstituted Benzenes (Identical Groups) Ortho Ortho Isomer (C2v Symmetry) Ortho_Signals 3 Aromatic Signals Ortho->Ortho_Signals Meta Meta Isomer (C2v Symmetry) Meta_Signals 4 Aromatic Signals Meta->Meta_Signals Para Para Isomer (D2h Symmetry) Para_Signals 2 Aromatic Signals Para->Para_Signals

Caption: Diagram 3: Using ¹³C NMR signal count to rapidly identify isomer symmetry.

Conclusion: An Integrated Analytical Approach

Each spectroscopic technique offers a unique perspective on molecular structure, and their combined application provides the most definitive characterization of ortho, meta, and para isomers.

  • UV-Vis Spectroscopy is a rapid, sensitive technique that is particularly useful when substituents are electronically active, but it can be ambiguous as a standalone method.

  • IR Spectroscopy provides a robust and often definitive fingerprint based on C-H out-of-plane bending vibrations, making it an excellent and accessible tool for routine identification.

  • NMR Spectroscopy delivers the most comprehensive structural information, revealing the molecule's symmetry and electronic environment through chemical shifts and coupling patterns. The number of signals in ¹³C NMR is often the most straightforward and conclusive evidence for isomer identification.

For researchers and drug development professionals, an integrated approach is recommended. A quick IR spectrum can often provide the answer, but for novel compounds or complex mixtures, confirmation by NMR is the gold standard for unambiguous structural assignment.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available at: [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

  • Clark, J. (2015). The Fingerprint Region of an Infra-red Spectrum. Chemguide. Available at: [Link]

  • Hornak, J. P. The Basics of NMR. Rochester Institute of Technology. Available at: [Link]

A Senior Application Scientist's Guide to Purity Assessment: Elemental Analysis vs. Orthogonal Methods for CAS 98-74-8

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development, the purity of a drug substance is not merely a quality metric; it is a fundamental pillar of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 4-Nitrobenzenesulfonyl chloride (CAS 98-74-8), a key intermediate in organic synthesis. While elemental analysis remains a foundational technique for verifying empirical formulas, this document demonstrates, with supporting data and protocols, why it must be integrated with orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for a comprehensive and regulatory-compliant purity profile. We will explore the causality behind experimental choices, the self-validating nature of robust protocols, and the strategic application of different techniques to build a complete picture of a compound's identity and purity.

A Note on CAS Number: This guide focuses on CAS 98-74-8 (4-Nitrobenzenesulfonyl chloride). The queried CAS 50998-74-8 appears to be ambiguous in public databases. Given the commonality of typographical errors, this guide proceeds with the well-characterized and structurally relevant compound, CAS 98-74-8, to provide a concrete and scientifically sound analysis.

The Analyte: 4-Nitrobenzenesulfonyl chloride (CAS 98-74-8)

Before any analysis, a complete understanding of the target molecule is paramount. This knowledge informs our choice of analytical techniques and allows for the calculation of theoretical values against which experimental data will be judged.

  • Chemical Structure: Chemical structure of 4-Nitrobenzenesulfonyl chloride

  • Molecular Formula: C₆H₄ClNO₄S

  • Molecular Weight: 221.62 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 32.52%

    • Hydrogen (H): 1.82%

    • Nitrogen (N): 6.32%

    • Sulfur (S): 14.47%

    • Chlorine (Cl): 16.00%

    • Oxygen (O): 28.88%

Potential impurities in a commercial batch could include starting materials, by-products from incomplete reactions, degradation products, or residual inorganic salts from workup procedures. These possibilities are what drive the need for multiple analytical viewpoints.

The Foundational Assay: Purity by Elemental Analysis (EA)

Elemental analysis, specifically CHNS combustion analysis, is a powerful technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[1][2] It serves as a fundamental check of a compound's empirical formula and is often considered an absolute method because it directly measures the combustion products.[3]

Principle of Combustion Analysis

The causality of the process is straightforward yet elegant: subject a sample to extreme conditions to break it down to its constituent elements and measure the resulting simple gases. A precisely weighed organic sample is combusted in a high-temperature furnace (≈1000°C) with an excess of pure oxygen.[4][5] This aggressive oxidation ensures the complete conversion of C to CO₂, H to H₂O, N to N₂/NOx (which is then reduced to N₂), and S to SO₂. These gases are then separated, typically by gas chromatography, and quantified by a thermal conductivity detector (TCD).[5]

A Self-Validating Protocol

The trustworthiness of an elemental analysis result hinges on a rigorously controlled, self-validating system. This is achieved not just through the protocol itself but through constant verification against a known truth.

Detailed Experimental Protocol: CHNS Analysis

  • Instrument Calibration & Verification:

    • Calibrate the instrument using an ultra-pure, stable certified reference material (CRM) like Acetanilide. The known %C, %H, and %N values of the CRM are used to create the calibration curve.

    • Causality: Using a well-characterized, stable organic compound ensures that the instrument's response is directly tied to a known elemental composition, removing ambiguity.

    • Following calibration, analyze a second CRM (e.g., Sulfanilamide for sulfur) as an unknown. The results must fall within the certified acceptance limits to verify the calibration's accuracy. This step validates the system's readiness.

  • Sample Preparation:

    • Using a microbalance, accurately weigh 2-3 mg of the 4-Nitrobenzenesulfonyl chloride sample into a tin capsule.

    • Seal the capsule tightly to ensure no sample is lost and that it is contained for complete combustion.

    • Causality: The precision of the initial weight is critical, as all final percentage calculations are derived from this mass. Tin capsules are used because they facilitate complete combustion at a lower temperature.

  • Instrumental Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are swept by a helium carrier gas through the reduction furnace, separation column, and finally to the TCD detector.[4]

  • Data Interpretation:

    • The instrument software calculates the percentage of each element based on the detector's response and the initial sample weight.

    • Compare the experimental %C, %H, %N, and %S values to the theoretical values calculated from the molecular formula.

    • Acceptance Criterion: For a compound to be considered pure by elemental analysis, the experimental values must typically be within ±0.4% of the theoretical values.[6][7] This is a long-standing benchmark in chemical publications.

Workflow for Elemental Analysis

EA_Workflow cluster_prep Preparation cluster_cal System Validation cluster_analysis Analysis cluster_result Result weigh 1. Weigh Sample (2-3 mg) encap 2. Encapsulate in Tin weigh->encap cal 3. Calibrate with CRM encap->cal ver 4. Verify with Check Std cal->ver combust 5. Combustion (~1000°C) ver->combust separate 6. Gas Separation (GC) combust->separate detect 7. Detection (TCD) separate->detect calc 8. Calculate % Element detect->calc compare 9. Compare to Theory (±0.4%) calc->compare

Caption: Workflow of Purity Assessment by Combustion-Based Elemental Analysis.

Orthogonal Methods: Building a Complete Purity Profile

Elemental analysis confirms that the correct elements are present in the correct ratios. However, it is blind to the nature of impurities. An impurity with a similar elemental composition to the parent compound may go completely undetected. Therefore, regulatory bodies like the ICH emphasize a multi-technique approach.[8][9] Orthogonal methods—those that measure purity based on different chemical or physical principles—are essential.[10]

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. For purity, this is typically run in a "percent area" mode where, ideally, all components are detected (e.g., by a UV detector), and the area of the main peak relative to the total area of all peaks is calculated.

  • Information Gained: Provides a quantitative measure of organic, non-volatile impurities and degradation products. It is the workhorse for stability testing and quality control.

  • Causality of Choice: We choose reverse-phase HPLC because 4-Nitrobenzenesulfonyl chloride is an organic molecule with moderate polarity, making it ideal for separation from both more polar and less polar impurities on a non-polar C18 column.

Quantitative NMR (qNMR)
  • Principle: qNMR is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight.[10][11] The signal intensity is directly proportional to the number of nuclei, making it a powerful quantitative tool.[11]

  • Information Gained: Provides an absolute molar purity value (mass %), structural confirmation of the main component, and can identify and quantify impurities without needing reference standards for those impurities.[12] It is considered a highly versatile and orthogonal method to chromatography.[10][13]

  • Causality of Choice: Unlike HPLC, which relies on detector response factors that can vary between compounds, qNMR's response is universal for a given nucleus (e.g., ¹H). This makes it exceptionally accurate for purity assignment without extensive calibration for every potential impurity.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical method is driven by the question being asked. Are you confirming an empirical formula, profiling organic impurities, or determining absolute molar purity?

Method_Selection start What is the Analytical Goal? q1 Confirm Elemental Composition? start->q1 q2 Profile Organic Impurities & Degradants? start->q2 q3 Determine Absolute Molar Purity? start->q3 q4 Quantify Residual Solvents? start->q4 ans1 Elemental Analysis (EA) q1->ans1 Yes ans2 HPLC-UV q2->ans2 Yes ans3 Quantitative NMR (qNMR) q3->ans3 Yes ans4 Gas Chromatography (GC-FID) q4->ans4 Yes

Caption: Decision Tree for Selecting an Appropriate Purity Assessment Method.

Head-to-Head Method Comparison
FeatureElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Combustion & Gas DetectionDifferential PartitioningNuclear Spin Resonance
Information Provided Elemental Ratios (%C,H,N,S)Relative Purity (Area %), Impurity ProfileAbsolute Molar Purity (Mass %), Structural ID
Specificity Low. Cannot distinguish isomers or impurities with similar elemental composition.High. Can separate structurally similar compounds and isomers.Very High. Provides structural information for each component.
Key Strength Confirms empirical formula. Detects inorganic impurities (salts) that other methods miss.[14]Excellent for detecting and quantifying trace organic impurities and degradation products.Primary metrological method; provides absolute quantification without impurity standards.[11][15]
Key Limitation Blind to the nature of impurities. The ±0.4% window can hide significant impurity levels.Requires chromophore for UV detection. Response factors can vary, making area % an estimate of mass %.Lower sensitivity than HPLC for trace impurities. Requires a soluble, high-purity internal standard.
Regulatory Context Foundational data for new chemical entity submission.Standard for QC, release testing, and stability studies (ICH Q3A/Q3B).[16][17]Increasingly used as an orthogonal method for primary reference standard characterization.[13]
Case Study: Analysis of a Hypothetical Batch of CAS 98-74-8

Consider a batch with the following true composition:

  • 4-Nitrobenzenesulfonyl chloride: 99.0% (w/w)

  • Isomeric Impurity (2-Nitrobenzenesulfonyl chloride): 0.7% (w/w)

  • Inorganic Salt (NaCl): 0.3% (w/w)

Here is how each technique would likely report the purity:

TechniqueParameter MeasuredTheoretical ValueExperimental ResultConclusion
Elemental Analysis %C %H %N32.52 1.82 6.3232.25 1.80 6.27PASS. All values are within the ±0.4% acceptance window. The method is blind to the isomeric impurity and the salt.
HPLC-UV Main Peak Area %N/A99.3%FAIL. The isomeric impurity is detected and quantified. The salt (NaCl) is not detected by the UV detector.
qNMR Mass % Purity vs. CRMN/A99.0%ACCURATE. Correctly quantifies the main analyte. The isomeric impurity is visible as a separate set of signals and the salt is not detected.

This case study clearly demonstrates the necessity of an orthogonal approach. Elemental analysis alone would have incorrectly passed an impure batch. HPLC successfully identified the process-related organic impurity, while qNMR provided the most accurate absolute purity value of the target compound.

Conclusion and Recommendations

For drug development professionals, relying on a single analytical technique for purity assessment is untenable. While Elemental Analysis is an indispensable tool for confirming the elemental composition and empirical formula of a new chemical entity, its role must be clearly understood. It is a test of composition, not a comprehensive test of purity.

Our analysis of 4-Nitrobenzenesulfonyl chloride (CAS 98-74-8) illustrates a robust, modern strategy for purity validation:

  • Use Elemental Analysis as a foundational check to ensure the bulk material aligns with its theoretical formula. A passing result (within ±0.4%) provides confidence in the substance's fundamental identity.

  • Employ a high-resolution separation technique like HPLC as the primary tool for quality control. It is the most effective method for detecting and quantifying organic, process-related impurities and degradation products as required by ICH guidelines.[8]

  • Utilize qNMR as a powerful, orthogonal method to assign an absolute purity value, especially for reference standards, and to gain structural insights into any unknown impurities.

By integrating these orthogonal techniques, researchers and scientists can build a scientifically sound, logical, and defensible purity profile that ensures the quality of their materials and meets the stringent expectations of the global regulatory landscape.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. University of Illinois Urbana-Champaign. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications, Journal of Medicinal Chemistry. [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • What is a CHNS Elemental Analyzer?. AZoM. [Link]

  • An International Study Evaluating Elemental Analysis. PubMed Central. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]

  • 4-Nitrobenzenesulphonyl chloride. NIST WebBook. [Link]

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Safety Operating Guide

Proper Disposal of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester (CAS No. 50998-74-8), a compound often utilized in medicinal chemistry and organic synthesis.

The procedures outlined below are grounded in established principles of laboratory safety and hazardous waste management. They are designed to provide clear, actionable guidance that protects laboratory personnel, the wider community, and the environment.

Understanding the Hazard Profile

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its chemical structure—containing a tosyl group and a benzoic acid methyl ester moiety—allows for an informed assessment of its potential hazards. Structurally related compounds, such as aromatic sulfonamides and benzoic acid derivatives, are known to cause skin, eye, and respiratory irritation.[1] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.

Key Physicochemical and Hazard Information:

PropertyValue/InformationSource
CAS Number 50998-74-8[2], []
Molecular Formula C15H15NO4S[2], []
Molecular Weight 305.35 g/mol [2], []
Anticipated Hazards Skin irritant, eye irritant, may cause respiratory irritation.Inferred from similar compounds[1]
Incompatible Materials Strong oxidizing agents, strong bases.General chemical principles

Immediate Safety and Spill Response

Accidental spills should be handled promptly and safely. The following procedure is recommended for small-scale laboratory spills. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Small Spill Cleanup Protocol:

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and nitrile gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a wash with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Part A: Waste Collection and Segregation
  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting all waste containing this compound. The container should be labeled "Hazardous Waste" and list all chemical constituents.

  • Segregation: This waste should be segregated from other waste streams, particularly from strong oxidizing agents and bases, to prevent inadvertent reactions.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unreacted compound, contaminated spatulas, weigh boats, and filter paper in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Note all solvents present on the hazardous waste label.

Part B: Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. Collect this rinseate in the designated liquid hazardous waste container.

  • Basic Wash (Optional but Recommended): A key feature of tosyl-containing compounds is that they can be hydrolyzed under basic conditions to form water-soluble salts.[4] Rinsing glassware with a dilute aqueous base solution (e.g., 1M sodium bicarbonate) can help in removing trace amounts of the compound. This basic rinseate should also be collected as hazardous waste.

  • Final Cleaning: After decontamination, glassware can be washed with soap and water and returned to general use.

Part C: Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) until it is ready for pickup. Ensure the container is closed at all times except when adding waste.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. These professionals are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection cluster_3 Final Disposal start Generate Waste Containing 2-(Toluene-4-sulfonylamino)- benzoic acid methyl ester solid_waste Solid Waste (e.g., unreacted compound, contaminated consumables) start->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solvent rinses) start->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage pickup Arrange for Pickup by EHS or Licensed Disposal Contractor storage->pickup final_disposal Proper Disposal via Incineration or other Approved Method pickup->final_disposal

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, you can ensure the safe disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.

References

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Operational Guide: Personal Protective Equipment for Handling 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling of 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester (CAS No. 16509-32-9). The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks. Adherence to these procedures is paramount for maintaining a safe and compliant laboratory environment.

Core Principle: Hazard-Informed Safety

Understanding the specific hazards of a compound is the foundation of effective PPE selection. While a specific, detailed toxicological profile for this exact ester may not be widely published, its structural components—a sulfonamide and a benzoic acid derivative—and data on similar compounds necessitate a cautious approach. Based on GHS classifications for structurally related molecules, we must assume it presents irritation risks.[1][2] The primary goal is to prevent contact with skin, eyes, and the respiratory tract.

Hazard Identification Summary

The following table summarizes the anticipated hazards based on data for analogous chemical structures. These classifications mandate the use of specific personal protective equipment.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin IrritationH315: Causes skin irritationProtective gloves and a lab coat are required to prevent direct contact.[1][2]
Eye IrritationH319: Causes serious eye irritationChemical splash goggles are mandatory to protect against accidental splashes of solids or solutions.[1][2]
Respiratory IrritationH335: May cause respiratory irritationHandling of the solid powder must be done in a ventilated enclosure (e.g., fume hood) to prevent inhalation of airborne particles.[1][2]

Personal Protective Equipment (PPE): Your Primary Defense

The minimum PPE for any work in a laboratory includes a lab coat, safety eyewear, long pants, and closed-toe shoes.[3][4] However, for handling this compound, an enhanced level of protection is required.

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement.[3][4] Safety glasses with side shields do not offer sufficient protection against splashes or airborne powder.[3][5] When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection : Disposable nitrile gloves are the standard choice, providing good resistance to incidental chemical exposure.[3][8] Always inspect gloves for tears or punctures before use. It is critical to change gloves frequently, especially after direct contact with the compound, and to wash hands thoroughly after removal.[5][9] Never reuse disposable gloves.[9]

  • Body Protection : A fully buttoned, long-sleeved laboratory coat is mandatory to protect skin and clothing.[4][8] For procedures with a higher risk of splashes, consider using a chemical-resistant apron over the lab coat.

  • Respiratory Protection : Due to the risk of respiratory irritation from airborne particulates, all weighing and transfer operations involving the solid powder must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[8][9][10] This engineering control is the most effective way to prevent inhalation exposure.

Operational Plan: From Weighing to Waste

Proper operational procedures are as crucial as the PPE itself. The following workflow outlines the decision-making process and step-by-step protocols for handling this compound safely.

PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 Procedures & Required PPE cluster_2 Final Check start Start: Assess Task task What is the physical form and scale of the operation? start->task solid_ops Handling Solid (Weighing, Transferring Powder) task->solid_ops Solid / Powder solution_ops Handling Dilute Solution (<1M, Small Scale) task->solution_ops In Solution ppe_enhanced Enhanced PPE: - Chemical Fume Hood - Chemical Splash Goggles - Nitrile Gloves - Lab Coat solid_ops->ppe_enhanced ppe_standard Standard PPE: - Lab Bench / Fume Hood - Chemical Splash Goggles - Nitrile Gloves - Lab Coat solution_ops->ppe_standard end Proceed with Experiment ppe_enhanced->end ppe_standard->end

Caption: Decision workflow for selecting appropriate PPE.

Protocol 1: Handling the Solid Compound
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Cover the work surface with absorbent bench paper.[10] Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Don PPE : Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing : Conduct all weighing operations inside the fume hood to contain any dust.[10] Use a weigh boat or paper to avoid contaminating the balance.[10]

  • Transfer : Keep containers of the solid closed as much as possible.[10] When transferring, use a spatula and avoid pouring directly from the bottle, which can generate dust.[10]

  • Post-Transfer : After weighing, carefully fold the weigh paper or handle the weigh boat to prevent spilling. Decontaminate the spatula and any surfaces within the fume hood that may have been exposed.

Protocol 2: Handling Solutions
  • Preparation : Work in a well-ventilated area, preferably a fume hood, especially when using volatile solvents.[9]

  • Don PPE : Standard PPE is required: lab coat, chemical splash goggles, and nitrile gloves.

  • Dissolution & Transfer : When dissolving the solid, add solvent to the solid slowly. If transferring the solution, use appropriate tools like pipettes or cannulas.

  • Spills : If a spill occurs, contain it immediately with an appropriate absorbent material from a spill kit.[9]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Decontamination : At the end of the procedure, wipe down the work area (inside the fume hood) and any equipment with a suitable solvent (e.g., 70% ethanol or isopropanol) and dispose of the contaminated wipes as solid chemical waste.[10]

  • Solid Waste : All contaminated disposable items, including gloves, weigh papers, absorbent pads, and paper towels, must be collected in a designated hazardous waste container.[11] This container should be clearly labeled as "Hazardous Waste" and specify the contents.[12]

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound must be collected in a separate, clearly labeled hazardous liquid waste container.[11] Do not pour this chemical waste down the drain.[11][13] Segregate halogenated and non-halogenated waste streams as required by your institution's policies.[12]

  • Waste Pickup : Engage with your institution's Environmental Health & Safety (EHS) office for the final disposal of the hazardous waste containers.[11]

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[14][15] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[15][16] If irritation persists, seek medical attention.

  • Inhalation : If the solid powder is inhaled, move the individual to fresh air immediately.[2][14] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[14][15] Rinse the mouth with water and seek immediate medical attention.

By integrating these PPE requirements, operational protocols, and emergency plans into your daily workflow, you can handle this compound with confidence and safety, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

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  • Benchchem. Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide.
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  • Benchchem. Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • Princeton University. Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020-07-06).
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  • LabTAG by GA International. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
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  • Loba Chemie. 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. (2018-01-10).
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  • Saint-Gobain Abrasives, Inc. Safety Data Sheet - Super Abrasives (Cat. #9). (2022-06-16).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.